molecular formula C6H10 B086901 Cyclohexene CAS No. 110-83-8

Cyclohexene

Cat. No.: B086901
CAS No.: 110-83-8
M. Wt: 82.14 g/mol
InChI Key: HGCIXCUEYOPUTN-UHFFFAOYSA-N
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Description

Cyclohexene is a versatile cycloalkene that serves as a critical intermediate in advanced chemical synthesis and materials science research. Its six-membered carbon ring with one double bond confers distinctive reactivity, making it a fundamental building block for exploring novel chemical transformations and developing new materials . In polymer research, cyclohexene is a vital precursor for synthesizing nylon intermediates, including adipic acid and caprolactam . Its utility extends to the development of various resins and elastomers, where its incorporation can enhance the durability, chemical resistance, and thermal stability of the final polymeric products . For the pharmaceutical industry, cyclohexene acts as a valuable synthon in the complex synthesis of Active Pharmaceutical Ingredients (APIs) . Its reactive double bond enables the construction of intricate molecular architectures found in therapeutic agents, facilitating research into new medications. Cyclohexene is also pivotal in pioneering greener chemistry approaches. Ongoing research focuses on optimizing its production, such as through the partial catalytic hydrogenation of benzene, to develop more sustainable and energy-efficient industrial processes . Furthermore, its role in the investigation of bio-based polymers and environmentally friendly solvents aligns with global initiatives to reduce the environmental footprint of chemical manufacturing . In academic and industrial R&D laboratories, cyclohexene is frequently employed as a model substrate in oxidation studies, Diels-Alder cycloadditions, and other electrophilic addition reactions, providing foundational insights into reaction mechanisms and catalysis .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

cyclohexene
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InChI

InChI=1S/C6H10/c1-2-4-6-5-3-1/h1-2H,3-6H2
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InChI Key

HGCIXCUEYOPUTN-UHFFFAOYSA-N
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Canonical SMILES

C1CCC=CC1
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Molecular Formula

C6H10
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Related CAS

25012-94-6
Record name Cyclohexene, homopolymer
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DSSTOX Substance ID

DTXSID9038717
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Molecular Weight

82.14 g/mol
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Physical Description

Cyclohexene appears as a colorless liquid. Insoluble in water and less dense than water. Flash point 20 °F. Vapors heavier than air. Inhalation of high concentrations may have a narcotic effect. Used to make other chemicals., Colorless liquid with a sweet odor; [NIOSH], COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR., Colorless liquid with a sweet odor.
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Boiling Point

181 °F at 760 mmHg (NIOSH, 2023), 83 °C at 760 mm Hg, 83 °C, 181 °F
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Flash Point

11 °F (NIOSH, 2023), 11 °F, <20 °F (<-7 °C) (Closed cup), 11 °F CC, -6 °C c.c.
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Solubility

Insoluble (NIOSH, 2023), MISCIBLE IN BENZENE, CARBON TETRACHLORIDE, PETROLEUM ETHER, Miscible with ethanol, ether, acetone, and benzene, In water, 213 mg/L at 25 °C, Solubility in water: none, Insoluble
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Density

0.81 (NIOSH, 2023) - Less dense than water; will float, 0.8110 at 20 °C/4 °C, Relative density (water = 1): 0.81, 0.81
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Vapor Density

2.8 (Air = 1), Relative vapor density (air = 1): 2.8
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Vapor Pressure

67 mmHg (NIOSH, 2023), 89.0 [mmHg], Vapor pressure, kPa at 20 °C: 8.9, 67 mmHg
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Color/Form

Colorless liquid

CAS No.

110-83-8
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Melting Point

-154 °F (NIOSH, 2023), -103.5 °C, -104 °C, -154 °F
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Foundational & Exploratory

Cyclohexene properties and structure elucidation

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Properties and Structure Elucidation of Cyclohexene

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of cyclohexene (C₆H₁₀), a crucial cycloalkene intermediate in various industrial and pharmaceutical syntheses. It details the molecule's physical and chemical properties, its structural characteristics, and the modern analytical techniques used for its definitive identification and characterization.

Properties of Cyclohexene

Cyclohexene is a colorless liquid with a characteristic sharp, sweet odor.[1][2] It is a six-membered carbon ring containing a single double bond, making it a member of the alkene functional group.[1] This structure dictates its physical properties and chemical reactivity.

Physical Properties

Cyclohexene is insoluble in water but miscible with many organic solvents.[2][3] Its key physical constants are summarized below.

PropertyValueSource(s)
Molecular Formula C₆H₁₀[1][4]
Molar Mass 82.143 g/mol [2][4]
Appearance Colorless liquid[2][5]
Odor Sweet, sharp[1][6]
Density 0.8110 g/cm³ at 20 °C[2][3]
Boiling Point 82.98 °C (181.36 °F)[2]
Melting Point -103.5 °C (-154.3 °F)[2]
Flash Point -6.5 °C (20 °F)[1][5]
Vapor Pressure 8.93 kPa (67 mmHg) at 20 °C[2][7]
Refractive Index (n_D) 1.4465[2]
Chemical Properties and Reactivity

The presence of the carbon-carbon double bond is the primary determinant of cyclohexene's reactivity, making it susceptible to electrophilic addition reactions.[3] It is an important precursor in the synthesis of various chemicals, including adipic acid, caprolactam, and phenol.[2]

Reaction TypeDescriptionProducts
Hydrogenation Catalytic addition of hydrogen across the double bond.Cyclohexane
Halogenation Addition of halogens (e.g., Br₂) across the double bond.trans-1,2-Dihalocyclohexane[8]
Hydration Acid-catalyzed addition of water.Cyclohexanol[2]
Oxidative Cleavage Cleavage of the double bond using strong oxidizing agents (e.g., H₂O₂ with a tungsten catalyst).Adipic acid[2]
Epoxidation Reaction with a peroxy acid to form an epoxide.Cyclohexene oxide[3]
Skeletal Isomerization Zeolite-catalyzed rearrangement of the carbon skeleton.Methylcyclopentene[3]

Structure and Conformation

The chemical name cyclohexene indicates a cyclic ("cyclo") structure of six ("hex") carbon atoms containing a double bond ("ene").[1] Unlike cyclohexane, which preferentially adopts a chair conformation, cyclohexene's most stable conformation is a half-chair.[2] This is due to the planarity of the sp² hybridized carbons of the double bond, which forces an eclipsed conformation at that bond.[2]

Structure Elucidation: Spectroscopic Analysis

The definitive structure of cyclohexene is elucidated through a combination of modern spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. Due to the symmetry of the cyclohexene ring, its ¹H NMR spectrum shows three distinct sets of proton signals, while the ¹³C NMR shows three corresponding carbon signals.[9][10]

¹H NMR Spectral Data

Chemical Shift (δ)Proton TypeIntegrationMultiplicity
~5.66 ppmVinylic (=C-H)2HMultiplet[9][11]
~1.99 ppmAllylic (-CH₂-C=)4HMultiplet[9][11]
~1.61 ppmHomoallylic (-CH₂-CH₂-C=)4HMultiplet[9][11]

¹³C NMR Spectral Data

Chemical Shift (δ)Carbon Type
~127.3 ppmVinylic (=C)
~25.2 ppmAllylic (-C-C=)
~22.8 ppmHomoallylic (-C-C-C=)

Experimental Protocol: ¹H NMR Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified cyclohexene sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. Tetramethylsilane (TMS) is typically added as an internal standard (δ 0.0 ppm).[9]

  • Instrument Setup: Place the sample in the NMR spectrometer. Lock the spectrometer on the deuterium signal of the solvent and perform shimming to optimize the magnetic field homogeneity.[12]

  • Data Acquisition:

    • Pulse Program: Use a standard single-pulse experiment.

    • Spectral Width: Set to approximately 12-16 ppm, centered around 5-6 ppm.[12]

    • Acquisition Time: Set to 2-4 seconds.[12]

    • Relaxation Delay (D1): Use a delay of 1-5 seconds to ensure accurate integration.[12]

    • Number of Scans (NS): Acquire 8 to 16 scans to achieve a good signal-to-noise ratio.[12]

  • Data Processing: Perform a Fourier transform on the acquired Free Induction Decay (FID). Phase the resulting spectrum and perform a baseline correction. Integrate the signals and reference the spectrum to the TMS peak at 0.0 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific bond vibrations. The IR spectrum of cyclohexene is characterized by the presence of both sp² and sp³ C-H bonds and the C=C double bond.

Key IR Absorption Bands

Wavenumber (cm⁻¹)Bond VibrationIntensity
~3025 cm⁻¹Vinylic =C-H StretchMedium[13][14]
2830-2950 cm⁻¹Aliphatic C-H StretchStrong[13][14]
~1650 cm⁻¹C=C StretchMedium[13][14]
~1440 cm⁻¹CH₂ BendingMedium-Strong[14]

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR Spectroscopy

This protocol is suitable for liquid samples like cyclohexene.[13]

  • Instrument Preparation: Ensure the FTIR spectrometer is powered on and the ATR accessory is correctly installed.[13]

  • Background Spectrum: Clean the ATR crystal (e.g., diamond) with a volatile solvent like isopropanol and allow it to dry completely. Initiate a background scan to measure the spectrum of the ambient environment, which will be automatically subtracted from the sample spectrum. This is typically an average of 16-32 scans.[13]

  • Sample Application: Place a single drop of the cyclohexene sample directly onto the center of the ATR crystal.[13]

  • Sample Spectrum Acquisition: Initiate the sample scan. The instrument will collect the IR spectrum, averaging multiple scans to improve the signal-to-noise ratio.[13]

  • Data Processing and Analysis: The software automatically subtracts the background and generates the final absorbance or transmittance spectrum. Analyze the key peaks to identify the functional groups present.[13]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. In Electron Ionization (EI) MS, the molecule is ionized, forming a molecular ion (M⁺•), which can then fragment into smaller, charged pieces.

Key Mass Spectrometry Data (EI)

m/z (mass-to-charge ratio)Ion FragmentNotes
82[C₆H₁₀]⁺•Molecular ion (M⁺•) peak[15][16]
81[C₆H₉]⁺Loss of a hydrogen atom (M-1)[15]
67[C₅H₇]⁺Loss of a methyl radical (•CH₃)
54[C₄H₆]⁺•Result of a retro-Diels-Alder reaction; a characteristic fragmentation for cyclohexene[16]

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

  • Sample Introduction: Inject a small amount of the volatile liquid cyclohexene sample into the mass spectrometer, where it is vaporized in a high vacuum environment.

  • Ionization: The gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV). This ejects an electron from the molecule, creating a positively charged radical cation, the molecular ion ([M]⁺•).[16][17]

  • Fragmentation: The high internal energy of the molecular ion causes it to break apart into smaller, more stable fragment ions and neutral radicals.[16]

  • Mass Analysis: The positively charged ions (both the molecular ion and fragment ions) are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer). The analyzer separates the ions based on their mass-to-charge ratio (m/z).

  • Detection: A detector records the abundance of each ion at a specific m/z value, generating a mass spectrum that plots relative intensity versus m/z. The most abundant ion is assigned a relative intensity of 100% and is known as the base peak.[15][17]

Visualized Workflows and Relationships

Diagrams created using Graphviz provide clear visual representations of experimental processes and logical connections.

G cluster_synthesis Synthesis & Purification cluster_analysis Structure Elucidation start Cyclohexanol + H₃PO₄ react Heat & Distill start->react Dehydration distillate Crude Cyclohexene + Water react->distillate wash Wash with Na₂CO₃ (aq) & NaCl (aq) distillate->wash Neutralize & Separate dry Dry with Anhydrous CaCl₂ wash->dry purify Fractional Distillation dry->purify product Pure Cyclohexene purify->product Collect at 83°C nmr NMR Spectroscopy (¹H and ¹³C) product->nmr ir IR Spectroscopy product->ir ms Mass Spectrometry product->ms final_structure Confirm C₆H₁₀ Structure nmr->final_structure ir->final_structure ms->final_structure

Caption: Workflow for the synthesis, purification, and analysis of cyclohexene.

G cluster_structure Cyclohexene Structure cluster_spectra Spectroscopic Signals struct C₆H₁₀ vinylic_h Vinylic H nmr_vinylic ¹H NMR: ~5.7 ppm vinylic_h->nmr_vinylic ir_vinylic IR: ~3025 cm⁻¹ vinylic_h->ir_vinylic allylic_h Allylic H nmr_allylic ¹H NMR: ~2.0 ppm allylic_h->nmr_allylic homo_h Homoallylic H nmr_homo ¹H NMR: ~1.6 ppm homo_h->nmr_homo cc_double C=C Bond ir_cc IR: ~1650 cm⁻¹ cc_double->ir_cc

Caption: Correlation between cyclohexene's structural features and spectral signals.

G E1 Dehydration Mechanism of Cyclohexanol n1 Step 1: Protonation of Alcohol (Fast Equilibrium) n2 Cyclohexanol + H⁺ ⇌ Protonated Alcohol n1->n2 n3 Step 2: Loss of Water (Slow, Rate-Determining) n2->n3 n4 Protonated Alcohol → Cyclohexyl Carbocation + H₂O n3->n4 n5 Step 3: Deprotonation (Fast) n4->n5 n6 Cyclohexyl Carbocation + H₂O → Cyclohexene + H₃O⁺ n5->n6

Caption: Logical steps of the E1 dehydration mechanism for cyclohexene synthesis.

References

Synthesis of Cyclohexene from Cyclohexanol: A Technical Guide to the Acid-Catalyzed E1 Elimination Mechanism

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the synthesis of cyclohexene from cyclohexanol via an acid-catalyzed dehydration reaction. The core of this transformation lies in the E1 (unimolecular elimination) mechanism, a fundamental concept in organic chemistry with broad applications in the synthesis of unsaturated compounds. This document details the reaction mechanism, provides comprehensive experimental protocols, presents quantitative data on reaction yields, and offers visual representations of the key processes.

The E1 Elimination Mechanism: A Stepwise Unraveling

The acid-catalyzed dehydration of cyclohexanol to cyclohexene proceeds through a three-step E1 mechanism. This pathway is favored for secondary and tertiary alcohols where a relatively stable carbocation intermediate can be formed.

Step 1: Protonation of the Hydroxyl Group

The reaction is initiated by the protonation of the hydroxyl group of cyclohexanol by a strong acid catalyst, typically phosphoric acid or sulfuric acid. This initial step is a rapid equilibrium where the alcohol acts as a Lewis base, accepting a proton to form a good leaving group, an oxonium ion. This activation of the hydroxyl group is crucial as the hydroxide ion (OH⁻) is a poor leaving group.

Step 2: Formation of a Carbocation Intermediate

The protonated hydroxyl group (water) departs from the cyclohexyl ring, leading to the formation of a secondary carbocation. This step is the rate-determining step of the E1 reaction, as it involves the breaking of a carbon-oxygen bond and is energetically the most demanding. The formation of the relatively stable secondary carbocation is a key feature of the E1 pathway.

Step 3: Deprotonation to Form the Alkene

In the final step, a weak base, typically water or the conjugate base of the acid catalyst, abstracts a proton from a carbon atom adjacent to the carbocation. The electrons from the carbon-hydrogen bond then move to form a new pi bond between the two carbon atoms, resulting in the formation of cyclohexene and regeneration of the acid catalyst.

Figure 1: E1 Mechanism for Cyclohexanol Dehydration.

Quantitative Data Presentation

CatalystCatalyst ConcentrationTemperature (°C)Reaction TimeYield (%)Reference
85% Phosphoric Acid~25% v/vBoiling (distillation)N/A82[2]
85% Phosphoric AcidN/ABoiling (distillation)N/A56-75[3]
Sulfuric AcidN/ABoiling (distillation)N/AGenerally lower than H₃PO₄ due to side reactions[1]
Methanesulfonic Acid0.8 - 1.0 mol/L250N/A85-90[4]

Experimental Protocols

The following are detailed methodologies for the synthesis of cyclohexene from cyclohexanol using different acid catalysts.

Protocol using 85% Phosphoric Acid

This is a common and reliable method for the laboratory-scale synthesis of cyclohexene.

Materials:

  • Cyclohexanol

  • 85% Phosphoric acid (H₃PO₄)

  • Saturated sodium chloride solution

  • 10% Sodium carbonate solution

  • Anhydrous calcium chloride or magnesium sulfate

  • Boiling chips

Apparatus:

  • Round-bottom flask

  • Fractional distillation apparatus (distilling head, condenser, receiving flask)

  • Heating mantle or sand bath

  • Separatory funnel

  • Erlenmeyer flasks

Procedure:

  • To a 100 mL round-bottom flask, add 20 mL of cyclohexanol and 5 mL of 85% phosphoric acid.

  • Add a few boiling chips to the flask and swirl gently to mix the reactants.

  • Assemble a fractional distillation apparatus, ensuring all joints are properly sealed. The receiving flask should be cooled in an ice bath to minimize the evaporation of the volatile cyclohexene product.

  • Heat the mixture gently. The temperature of the distilling vapor should be maintained below 100°C.

  • Collect the distillate, which will consist of a mixture of cyclohexene and water, until only a small volume of residue remains in the distilling flask.

  • Transfer the distillate to a separatory funnel.

  • Wash the distillate sequentially with 10 mL of water, 10 mL of 10% sodium carbonate solution (to neutralize any acidic impurities), and finally with 10 mL of saturated sodium chloride solution (to begin the drying process). After each wash, separate and discard the aqueous layer.

  • Transfer the organic layer to a clean, dry Erlenmeyer flask and add a suitable drying agent (e.g., anhydrous calcium chloride or magnesium sulfate).

  • Allow the mixture to stand for 10-15 minutes, with occasional swirling, to ensure complete drying.

  • Decant or filter the dried cyclohexene into a clean, dry, pre-weighed round-bottom flask.

  • Purify the cyclohexene by simple distillation, collecting the fraction that boils at 80-85°C.

  • Weigh the final product and calculate the percentage yield.

General Considerations for using Sulfuric Acid

While phosphoric acid is preferred, sulfuric acid can also be used as a catalyst. However, it is a stronger oxidizing and dehydrating agent, which can lead to the formation of side products and charring.[1] If using sulfuric acid, it is recommended to use a lower concentration and to carefully control the reaction temperature to minimize these side reactions. The workup procedure is similar to that for phosphoric acid, with careful neutralization of the acidic product.

Experimental Workflow Visualization

The following diagram illustrates the typical workflow for the synthesis and purification of cyclohexene from cyclohexanol.

Experimental_Workflow cluster_reaction Reaction Setup cluster_synthesis Synthesis & Collection cluster_workup Workup & Purification cluster_analysis Analysis Reactants Mix Cyclohexanol, Acid Catalyst, & Boiling Chips Distillation_Setup Assemble Fractional Distillation Apparatus Reactants->Distillation_Setup Heating Heat Reaction Mixture Collection Collect Distillate (Cyclohexene & Water) Heating->Collection Wash_Water Wash with Water Collection->Wash_Water Wash_Na2CO3 Wash with 10% Na₂CO₃ Wash_Water->Wash_Na2CO3 Wash_NaCl Wash with Saturated NaCl Wash_Na2CO3->Wash_NaCl Drying Dry with Anhydrous CaCl₂ or MgSO₄ Wash_NaCl->Drying Purification Final Distillation (Collect at 80-85°C) Drying->Purification Final_Product Pure Cyclohexene Purification->Final_Product Yield_Calc Calculate % Yield Final_Product->Yield_Calc

Figure 2: Experimental Workflow for Cyclohexene Synthesis.

Conclusion

The synthesis of cyclohexene from cyclohexanol via acid-catalyzed dehydration is a robust and well-established method that serves as an excellent example of the E1 elimination mechanism. The choice of catalyst and careful control of reaction conditions are paramount to achieving high yields and purity. This guide provides the foundational knowledge and practical protocols necessary for researchers and professionals to successfully perform and understand this important organic transformation.

References

Spectroscopic Profile of Cyclohexene: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of the spectroscopic data for cyclohexene, a fundamental cycloalkene in organic chemistry. The information is tailored for researchers, scientists, and professionals in drug development who utilize spectroscopic techniques for structural elucidation and quality control. This document presents nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data in a structured format, details the experimental protocols for data acquisition, and visualizes the relationships between these techniques and the derived structural information.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the carbon-hydrogen framework of a molecule. For cyclohexene, both ¹H and ¹³C NMR provide distinct signals that correspond to the different chemical environments of the nuclei within the molecule.

¹H NMR Spectroscopic Data

The ¹H NMR spectrum of cyclohexene shows three main groups of signals due to the molecule's symmetry.[1] The vinylic protons are the most deshielded, followed by the allylic protons, and finally the homoallylic protons.

Proton Type Chemical Shift (δ) in ppm Multiplicity Integration
Vinylic (=C-H )~5.66Multiplet2H
Allylic (-CH₂-CH=)~1.99Multiplet4H
Homoallylic (-CH₂-CH₂-CH=)~1.61Multiplet4H

Table 1: ¹H NMR data for cyclohexene. Chemical shifts are referenced to tetramethylsilane (TMS) at 0.00 ppm. Data sourced from various spectral databases.[2]

¹³C NMR Spectroscopic Data

Due to the symmetry of the cyclohexene molecule, the ¹³C NMR spectrum displays three distinct signals, corresponding to the three unique carbon environments.[3]

Carbon Type Chemical Shift (δ) in ppm
Vinylic (C =C)~127.2
Allylic (-C H₂-CH=)~25.2
Homoallylic (-C H₂-CH₂-CH=)~22.8

Table 2: ¹³C NMR data for cyclohexene. Chemical shifts are referenced to tetramethylsilane (TMS) at 0.00 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of cyclohexene is characterized by the presence of C=C and C-H bonds of both sp² and sp³ hybridized carbons.[4]

Vibrational Mode Frequency (cm⁻¹) Intensity
=C-H stretch~3025Medium
C-H stretch (sp³)~2925, 2860, 2835Strong
C=C stretch~1650Medium
CH₂ bend~1440Medium
=C-H bend (out-of-plane)~725Strong

Table 3: Characteristic IR absorption bands for cyclohexene.[4]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The electron ionization (EI) mass spectrum of cyclohexene shows a prominent molecular ion peak and several characteristic fragment ions.

m/z Relative Intensity (%) Proposed Fragment Ion
8244[C₆H₁₀]⁺ (Molecular Ion)
8111[C₆H₉]⁺
67100[C₅H₇]⁺ (Base Peak)
5472[C₄H₆]⁺
4132[C₃H₅]⁺
3926[C₃H₃]⁺

Table 4: Major fragmentation peaks in the electron ionization mass spectrum of cyclohexene.[5]

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented.

NMR Spectroscopy (¹H and ¹³C)

Sample Preparation:

  • A sample of cyclohexene (typically 5-20 mg for ¹H, 20-50 mg for ¹³C) is dissolved in approximately 0.6-0.7 mL of a deuterated solvent, commonly chloroform-d (CDCl₃).[4]

  • A small amount of tetramethylsilane (TMS) is added as an internal standard for chemical shift referencing (0 ppm).

  • The solution is transferred to a 5 mm NMR tube. The solution should be free of any particulate matter to ensure optimal spectral resolution.

Instrumentation and Data Acquisition:

  • The NMR spectra are acquired on a spectrometer operating at a field strength of, for example, 400 MHz for ¹H and 100 MHz for ¹³C.[6]

  • For ¹H NMR, a standard single-pulse experiment is typically used. Key parameters include a 90° pulse angle, a relaxation delay of 1-5 seconds, and the acquisition of a sufficient number of scans to achieve a good signal-to-noise ratio.

  • For ¹³C NMR, a proton-decoupled pulse sequence is commonly employed to simplify the spectrum to single lines for each carbon environment. A larger number of scans is required due to the lower natural abundance of the ¹³C isotope.

Data Processing:

  • The acquired Free Induction Decay (FID) is Fourier transformed to generate the frequency-domain spectrum.

  • Phase correction and baseline correction are applied to the spectrum.

  • The chemical shifts are referenced to the TMS signal at 0.00 ppm.

  • For ¹H NMR, the signals are integrated to determine the relative number of protons.

Infrared (IR) Spectroscopy

Sample Preparation:

  • For Attenuated Total Reflectance (ATR)-FTIR, a drop of neat liquid cyclohexene is placed directly onto the ATR crystal (e.g., diamond or zinc selenide).[7]

  • Alternatively, for transmission IR, a thin film of the liquid is prepared by placing a drop between two salt plates (e.g., NaCl or KBr).[8]

Instrumentation and Data Acquisition:

  • The spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer.[2]

  • A background spectrum of the clean ATR crystal or empty salt plates is recorded first.

  • The sample spectrum is then recorded, typically over the range of 4000-400 cm⁻¹.

  • Multiple scans (e.g., 16 or 32) are co-added to improve the signal-to-noise ratio.[9]

Data Processing:

  • The sample interferogram is ratioed against the background interferogram and then Fourier transformed to produce the transmittance or absorbance spectrum.

  • The positions of the absorption bands are identified and reported in wavenumbers (cm⁻¹).

Mass Spectrometry (MS)

Sample Introduction and Ionization:

  • For a volatile liquid like cyclohexene, the sample is often introduced via Gas Chromatography (GC-MS) for separation and purification prior to mass analysis.[10][11]

  • Alternatively, direct injection into the ion source can be used.[12]

  • Electron Ionization (EI) is a common method where the sample molecules in the gas phase are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.[5][13]

Instrumentation and Data Acquisition:

  • The ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • The detector records the abundance of each ion.

  • The mass spectrum is recorded, typically over a mass range of m/z 10 to 200.

Data Processing:

  • The resulting mass spectrum is a plot of relative ion abundance versus m/z.

  • The molecular ion peak is identified, and the fragmentation pattern is analyzed to deduce structural information.

Visualizations

The following diagrams illustrate the relationships between the spectroscopic techniques and the structural information they provide for cyclohexene, as well as a generalized workflow for spectroscopic analysis.

Spectroscopic_Analysis_of_Cyclohexene Spectroscopic Analysis of Cyclohexene cluster_NMR NMR Spectroscopy cluster_IR IR Spectroscopy cluster_MS Mass Spectrometry cluster_Info Structural Information Cyclohexene Cyclohexene (C₆H₁₀) 1H_NMR ¹H NMR Cyclohexene->1H_NMR 13C_NMR ¹³C NMR Cyclohexene->13C_NMR IR Infrared Cyclohexene->IR MS Mass Spec Cyclohexene->MS Proton_Env Proton Environments (& Integration) 1H_NMR->Proton_Env Carbon_Backbone Carbon Backbone 13C_NMR->Carbon_Backbone Functional_Groups Functional Groups (C=C, C-H) IR->Functional_Groups Molecular_Weight Molecular Weight MS->Molecular_Weight Fragmentation Fragmentation Pattern MS->Fragmentation

Spectroscopic analysis of cyclohexene.

Experimental_Workflow General Spectroscopic Experimental Workflow Start Sample Acquisition (Cyclohexene) Prep Sample Preparation (e.g., Dissolution in CDCl₃) Start->Prep 1. Acquisition Data Acquisition (NMR, IR, or MS) Prep->Acquisition 2. Processing Data Processing (e.g., Fourier Transform, Baseline Correction) Acquisition->Processing 3. Analysis Spectral Analysis & Interpretation Processing->Analysis 4. Report Reporting of Results Analysis->Report 5.

A general workflow for spectroscopic experiments.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Cyclohexene: Properties, Protocols, and Safety for Laboratory Applications

Introduction

Cyclohexene, with the chemical formula C₆H₁₀, is a cyclic hydrocarbon classified as a cycloalkene.[1][2] It is a colorless liquid at room temperature, characterized by a sharp, sweetish odor.[1][3][4] As a key intermediate in various chemical syntheses, including the production of nylon, resins, and other fine chemicals, a thorough understanding of its physical, chemical, and safety properties is paramount for laboratory professionals.[1][5] This guide provides a comprehensive overview of cyclohexene, focusing on its core properties, detailed experimental protocols for its synthesis and purification, and essential safety guidelines for its handling and storage in a research environment.

Physical and Spectroscopic Properties

The fundamental physical and spectroscopic characteristics of cyclohexene are summarized below. This data is critical for its identification, purification, and use in controlled reactions.

Physical Properties

The physical properties of cyclohexene define its behavior under various laboratory conditions.

PropertyValue
Molecular Formula C₆H₁₀
Molar Mass 82.143 g/mol [1]
Appearance Colorless liquid[1][3][4][6]
Odor Sharp, sweetish[1][3][7]
Density 0.8110 g/cm³ at 20°C[1][7]
Melting Point -103.5 °C (-154.3 °F)[1]
Boiling Point 82.98 °C (181.36 °F)[1]
Flash Point < -7 °C (< 20 °F)[4][6][8]
Vapor Pressure 8.93 kPa (67 mmHg) at 20 °C[1][6]
Solubility in Water Slightly soluble / Insoluble[1][3][4][7]
Solubility in Organic Solvents Miscible with ether, benzene, hexane, ethanol[1][3][7]
Refractive Index (n_D) 1.4465[1]
Spectroscopic Data

Spectroscopic data is essential for the structural elucidation and purity assessment of cyclohexene.

Spectroscopy TypeKey Data Points
¹H NMR (in CDCl₃)δ ≈ 5.66 ppm (m, 2H, vinylic, -CH=CH-) δ ≈ 1.99 ppm (m, 4H, allylic, -CH₂-C=) δ ≈ 1.61 ppm (m, 4H, homoallylic, -CH₂-CH₂-C=)[9][10]
¹³C NMR δ ≈ 127.3 ppm (-C=C-) δ ≈ 25.3 ppm (-CH₂-C=) δ ≈ 22.8 ppm (-CH₂-CH₂-C=)
Infrared (IR) ν ≈ 3020 cm⁻¹ (=C-H stretch) ν ≈ 2920 cm⁻¹ (C-H stretch) ν ≈ 1650 cm⁻¹ (C=C stretch)[11]
Mass Spectrometry (MS) m/z = 82 (M⁺, molecular ion) m/z = 67 (M-15, loss of CH₃) m/z = 54 (retro-Diels-Alder fragmentation)

Chemical Properties and Reactivity

Cyclohexene's reactivity is dominated by its carbon-carbon double bond, making it susceptible to electrophilic addition reactions.[2][5] Unlike benzene, which is aromatic and resistant to addition reactions, the localized double bond in cyclohexene has a high electron density, allowing it to polarize and react with electrophiles like bromine (Br₂) without a catalyst.[12][13]

Structurally, cyclohexene adopts a half-chair conformation, which is its most stable form.[1]

Key Chemical Transformations

The double bond is the site of several important transformations relevant to synthetic chemistry.

  • Electrophilic Addition: Reacts with halogens (e.g., Br₂) to form 1,2-dihalocyclohexanes.[1][14] It also readily adds hydrogen halides (e.g., HBr) following Markovnikov's rule.[2]

  • Hydration: The addition of water in the presence of an acid catalyst yields cyclohexanol.[1]

  • Oxidative Cleavage: Strong oxidizing agents, such as hydrogen peroxide with a tungsten catalyst, can cleave the double bond to form adipic acid.[1]

  • Hydrogenation: Partial hydrogenation of benzene is a commercial method for producing cyclohexene.[1] Conversely, cyclohexene can be hydrogenated to cyclohexane.

Chemical_Transformations cyclohexene Cyclohexene product1 1,2-Dibromocyclohexane cyclohexene->product1 + Br₂ (Bromination) product2 Cyclohexanol cyclohexene->product2 + H₂O, H⁺ (Hydration) product3 Adipic Acid cyclohexene->product3 H₂O₂, W catalyst (Oxidative Cleavage) product4 Cyclohexylbenzene cyclohexene->product4 + Benzene, H⁺ (Alkylation)

Caption: Key chemical transformations starting from cyclohexene.

Experimental Protocols

The following sections detail standard laboratory procedures for the synthesis, purification, and qualitative analysis of cyclohexene.

Protocol: Synthesis of Cyclohexene via Dehydration of Cyclohexanol

This procedure describes a common laboratory method for preparing cyclohexene through the acid-catalyzed dehydration of cyclohexanol.[1][15][16]

Principle: An alcohol undergoes elimination (dehydration) in the presence of a strong acid catalyst, typically phosphoric or sulfuric acid, to form an alkene and water.[16][17]

Materials & Apparatus:

  • Cyclohexanol

  • 85% Phosphoric acid (H₃PO₄) or concentrated Sulfuric acid (H₂SO₄)[15][18]

  • Anti-bumping granules

  • Round-bottom flask (50 cm³)

  • Fractional distillation apparatus (heating mantle, distillation head, condenser, receiving flask)

  • Separating funnel

  • Conical flasks

Methodology:

  • Measure approximately 20 cm³ of cyclohexanol into a pre-weighed 50 cm³ round-bottom flask.[15]

  • Slowly and carefully add 8 cm³ of 85% phosphoric acid to the flask while swirling.[15]

  • Add a few anti-bumping granules to ensure smooth boiling.[15]

  • Assemble the fractional distillation apparatus, ensuring all joints are secure. Place the flask on a heating mantle.

  • Gently heat the mixture. The reaction produces cyclohexene and water, which will co-distill.[17]

  • Collect the distillate that boils below 95°C.[19] The temperature should be monitored closely to avoid the distillation of unreacted cyclohexanol (BP ~161°C).

  • Stop the distillation when only a small residue remains in the flask to avoid overheating and potential side reactions.[18] The collected distillate is the crude cyclohexene product, containing impurities such as water, acid, and unreacted alcohol.[15]

Synthesis_Workflow start Cyclohexanol + H₃PO₄ in Round-Bottom Flask heat Heat Mixture start->heat distill Fractional Distillation (Collect < 95°C) heat->distill crude Crude Cyclohexene (Distillate) distill->crude purify Proceed to Purification (Protocol 4.2) crude->purify

Caption: Workflow for the synthesis of crude cyclohexene.

Protocol: Purification of Crude Cyclohexene

The crude product from the synthesis must be purified to remove impurities.

Principle: Aqueous impurities and the acid catalyst are removed by washing in a separating funnel. Any remaining water is removed using a drying agent before final distillation yields the pure product.[15][17]

Materials & Apparatus:

  • Crude cyclohexene distillate

  • Saturated sodium hydrogen carbonate (NaHCO₃) solution[15]

  • Saturated sodium chloride (brine) solution

  • Anhydrous calcium chloride (CaCl₂) or magnesium sulfate (MgSO₄)[15][18]

  • Separating funnel

  • Beakers and conical flasks

  • Clean, dry simple distillation apparatus

Methodology:

  • Washing: Transfer the crude distillate to a separating funnel.

  • Add approximately 15 cm³ of saturated sodium hydrogen carbonate solution to neutralize any residual acid catalyst. Stopper the funnel, shake gently, and frequently vent to release pressure from CO₂ evolution.[15][18]

  • Allow the layers to separate. Drain and discard the lower aqueous layer.[15]

  • Wash the organic layer with 20 cm³ of brine solution to remove the bulk of the dissolved water ("salting out").[20] Again, drain and discard the lower aqueous layer.

  • Drying: Transfer the washed organic layer to a clean, dry conical flask.

  • Add a small amount of anhydrous calcium chloride (or another suitable drying agent) and swirl.[15][17] The liquid will turn from cloudy to clear as the water is absorbed.

  • Final Distillation: Carefully decant or filter the dried liquid into a clean, dry round-bottom flask.

  • Perform a final simple distillation, collecting the fraction that boils at 81-84°C. This is the purified cyclohexene.

Protocol: Qualitative Test for Unsaturation (Bromination)

This test confirms the presence of the C=C double bond in the purified product.

Principle: The reddish-brown color of bromine disappears when it undergoes an electrophilic addition reaction across the double bond of an alkene, forming a colorless dibromoalkane.[14][17]

Materials:

  • Purified cyclohexene sample

  • Bromine water or a solution of bromine in an inert solvent (e.g., dichloromethane)

  • Test tubes

Methodology:

  • Place a small amount (approx. 1 mL) of the purified cyclohexene into a test tube.

  • Add bromine water dropwise while shaking the tube.

  • Observation: A positive test for an alkene is the rapid disappearance of the bromine's characteristic orange-brown color.[15][17]

Bromination_Mechanism cluster_reactants Reactants cluster_intermediate Intermediate cluster_product Product C6H10 Cyclohexene Bromonium Cyclic Bromonium Ion (+ charge on Br) C6H10->Bromonium Electrophilic Attack Br2 Br-Br Product 1,2-Dibromocyclohexane (Colorless) Bromonium->Product Nucleophilic Attack by Br⁻ Br_minus Br⁻

Caption: Simplified mechanism for the electrophilic addition of bromine to cyclohexene.

Safety, Handling, and Storage

Cyclohexene is a hazardous chemical that requires strict safety protocols.

5.1 Hazard Summary

  • Flammability: Highly flammable liquid and vapor.[8][21] Vapors may form explosive mixtures with air and are heavier than air, potentially traveling to ignition sources.[22][23]

  • Health Hazards: Harmful if swallowed and may be fatal if it enters the airways (aspiration hazard).[8][21][23] Causes irritation to skin and eyes.[3][22] Inhalation of high concentrations can have a narcotic effect, causing drowsiness or dizziness.[3][4][24]

  • Reactivity: Can form explosive peroxides upon prolonged storage, especially when exposed to air and light.[3][8][25] It may react vigorously with strong oxidizing agents.[22]

GHS PictogramsHazard Statements
GHS02 (Flame), GHS06 (Toxic), GHS08 (Health Hazard), GHS09 (Environmental Hazard)H225: Highly flammable liquid and vapor H302: Harmful if swallowed H304: May be fatal if swallowed and enters airways H411: Toxic to aquatic life with long-lasting effects[1][21]

5.2 Handling and Personal Protective Equipment (PPE)

  • Work in a well-ventilated area, preferably a chemical fume hood.[23][26]

  • Keep away from heat, sparks, open flames, and other ignition sources.[21][23][25]

  • Use explosion-proof electrical equipment and non-sparking tools.[8][27]

  • Ground all containers and equipment to prevent static discharge.[8][25][27]

  • PPE: Wear protective gloves, chemical safety goggles, and a lab coat.[21][26]

5.3 Storage and Disposal

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from direct sunlight and oxidizing agents.[21][23][25][28] Store in a dedicated flammables cabinet.[8] Peroxide formation should be monitored; regularly check inhibitor levels if present.[25]

  • Spills: In case of a spill, eliminate all ignition sources. Contain the spill with an inert absorbent material (e.g., sand, diatomaceous earth) and place it in a suitable container for disposal.[22][23]

  • Disposal: Dispose of waste cyclohexene and contaminated materials as hazardous waste in accordance with local, state, and federal regulations.[18][28] Incineration in a specialized facility is a common disposal method.[28]

Conclusion

Cyclohexene is a versatile and fundamental cycloalkene in organic synthesis. Its utility is directly linked to the reactivity of its double bond. For researchers and scientists, a comprehensive knowledge of its physical properties for purification and identification, its chemical reactivity for synthetic planning, and its significant hazards for safe laboratory practice is non-negotiable. The protocols and data presented in this guide serve as a foundational resource for the effective and safe use of cyclohexene in a professional laboratory setting.

References

Cyclohexene: A Technical Guide to its Properties and Safety

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclohexene, a cyclic alkene with the chemical formula C₆H₁₀, is a colorless liquid hydrocarbon with a characteristic sweetish odor.[1][2] It is a pivotal intermediate in various industrial chemical syntheses, notably in the production of nylon.[3] Also known as tetrahydrobenzene, it is primarily sourced from the hydrogenation of benzene.[1] Given its high flammability and specific toxicological profile, a thorough understanding of its safety and handling protocols is critical for professionals in research and development.[1] This guide provides an in-depth overview of Cyclohexene's Chemical Abstracts Service (CAS) number, its comprehensive safety data, and the experimental protocols for key safety assessments.

Chemical Identification

The unique numerical identifier assigned to Cyclohexene by the Chemical Abstracts Service is paramount for its unambiguous identification in chemical inventories, regulatory databases, and scientific literature.

IdentifierValue
CAS Number 110-83-8[1][4][5][6]
EC Number203-807-8[4][5][7]
UN Number2256[4][7][8]
RTECS NumberGW2500000[4][9]
SynonymsTetrahydrobenzene, Cyclohex-1-ene, Benzene tetrahydride[4][5][10]

Physicochemical Properties

The physical and chemical properties of a substance are fundamental to its handling, storage, and application. The following table summarizes the key physicochemical data for cyclohexene.

PropertyValue
Molecular Formula C₆H₁₀[6][8][10]
Molecular Weight 82.14 g/mol [6][11]
Appearance Colorless liquid[1][4][8]
Odor Sweetish, characteristic odor[1][8][10]
Boiling Point 83 °C / 181.4 °F[8][10][12]
Melting Point -104 °C / -155.2 °F[8][10]
Density 0.81 g/cm³ at 20 °C[7]
Vapor Density (air=1) 2.8[7][8]
Vapor Pressure 94 mbar @ 20 °C[10]
Solubility Insoluble in water; soluble in organic solvents[1][8][12]

Safety and Hazard Data

Understanding the hazards associated with cyclohexene is crucial for ensuring laboratory and industrial safety. This section details its flammability, toxicity, and established exposure limits.

Fire and Explosivity Data

Cyclohexene is a highly flammable liquid and its vapors can form explosive mixtures with air.[7][13]

ParameterValue
Flash Point -20 °C / -4 °F[10]
Autoignition Temperature 244 °C / 471 °F[8][14]
Lower Explosion Limit (LEL) 1.0 - 1.3 Vol%[10][14]
Upper Explosion Limit (UEL) 5.0 Vol%[14][15]
UN Hazard Class 3 (Flammable liquid)[1][8]
Toxicological Data

Exposure to cyclohexene can be harmful. The primary hazards include aspiration toxicity and acute oral toxicity.[7][10]

TestValueSpecies
LD50 Oral 1300 - 1940 mg/kg[11][13]Rat
LD50 Dermal 1231 mg/kg[13]Rabbit
Occupational Exposure Limits

Regulatory bodies have established exposure limits to protect individuals from the potential health effects of cyclohexene.

OrganizationLimit
ACGIH TLV (TWA) 300 ppm[16]
NIOSH TWA 300 ppm; 1015 mg/m³[16]
OSHA PEL 1015 mg/m³[8]

GHS Hazard Classification and Response

The Globally Harmonized System (GHS) provides a standardized framework for communicating the hazards of chemical products. The diagram below illustrates the logical workflow from hazard identification to precautionary response for cyclohexene.

GHS_Workflow cluster_hazard Hazard Identification cluster_communication Hazard Communication cluster_response Precautionary Statements (Response) Cyclohexene Cyclohexene CAS: 110-83-8 Hazards H225: Highly flammable liquid and vapour H302: Harmful if swallowed H304: May be fatal if swallowed and enters airways H411: Toxic to aquatic life with long lasting effects Pictograms GHS Pictograms: Flame (GHS02) Health Hazard (GHS08) Exclamation Mark (GHS07) Environment (GHS09) Hazards->Pictograms leads to Signal Signal Word: Danger Prevention Prevention (P210, P273, P280) - Keep away from heat/sparks/open flames. - Avoid release to the environment. - Wear protective gloves/eye protection. Signal->Prevention requires Pictograms->Signal Response Response (P301+P310, P331) - IF SWALLOWED: Immediately call a POISON CENTER/doctor. - Do NOT induce vomiting. Prevention->Response Storage Storage (P403+P235) - Store in a well-ventilated place. - Keep cool. Response->Storage Disposal Disposal (P501) - Dispose of contents/container to an approved waste disposal plant. Storage->Disposal

Caption: GHS Hazard Classification and Response Workflow for Cyclohexene.

Experimental Protocols for Safety Assessment

The quantitative safety data presented in this guide are determined through standardized experimental protocols. Below are summaries of the methodologies for key tests.

Flash Point Determination

The flash point of cyclohexene is determined using a closed-cup method, which is suitable for volatile liquids.

  • Principle : The flash point is the lowest temperature, corrected to a barometric pressure of 101.3 kPa, at which the application of an ignition source causes the vapor of the specimen to ignite momentarily under specified test conditions.[17]

  • Methodology (ASTM D93 - Pensky-Martens Closed Cup Tester) :

    • A sample of 75 mL is placed into the test cup of the Pensky-Martens apparatus.[18]

    • The sample is heated at a slow, constant rate while being stirred at a specified speed to ensure temperature uniformity.[18]

    • At prescribed temperature intervals, the stirring is stopped, and an ignition source (a small flame) is dipped into the vapor space above the liquid surface.[18]

    • The test is concluded when a distinct flash is observed inside the cup. The temperature at which this occurs is recorded as the flash point.[18]

    • The closed-cup method is preferred for its relevance to simulating ignition risks in sealed or contained environments.[19]

Acute Oral Toxicity (LD50)

The acute oral toxicity test provides data on the adverse effects of a single oral dose of a substance. The LD50 (Lethal Dose, 50%) is a statistically derived dose expected to cause death in 50% of the tested animals.[7]

  • Principle : To determine the dose of a substance that causes mortality in half of a test animal population after oral administration.

  • Methodology (Based on OECD Test Guideline 401) :

    • Animal Selection : Healthy, young adult rodents (typically rats) of a single sex are used. If females are used, they must be nulliparous and non-pregnant.[7]

    • Dosing : The test substance is administered orally by gavage in graduated doses to several groups of animals, with one dose level per group.[7]

    • Observation : Animals are observed for mortality, signs of toxicity, and behavioral changes for at least 14 days. The observation period can be extended if toxic reactions are delayed.[7]

    • Data Analysis : The LD50 value is calculated from the relationship between the administered doses and the mortality rate in each group. A full study is conducted if compound-related mortality is observed during a limit test (a single dose of at least 2000 mg/kg).[7]

    • Necropsy : All animals (those that die during the test and survivors sacrificed at the end) are subjected to a gross necropsy to identify any pathological changes.[7]

Note: OECD Test Guideline 401 has been deleted and replaced by alternative methods (e.g., TG 420, 423, 425) that use fewer animals and focus on non-lethal endpoints where possible.[2][9][16]

Acute Dermal Toxicity

This test assesses the potential hazards from short-term exposure of a chemical to the skin.

  • Principle : To evaluate the adverse effects following a single, 24-hour dermal application of a substance.[6]

  • Methodology (Based on OECD Test Guideline 402) :

    • Animal Preparation : The day before the test, fur is removed from the dorsal area of healthy adult rats, exposing approximately 10% of the total body surface area.[6][10]

    • Application : The test substance is applied uniformly over the shaved area and held in contact with the skin for 24 hours using a porous gauze dressing.[6][10]

    • Procedure : A stepwise procedure is used, starting with a dose expected to produce toxicity without mortality. Depending on the outcome, subsequent groups are tested at higher or lower doses.[20]

    • Observation : Animals are observed daily for at least 14 days for signs of toxicity and mortality. Body weights are recorded weekly.[10]

Flammability Limits (LEL/UEL)

Flammability limits define the concentration range of a substance in the air that can propagate a flame.

  • Principle : To determine the minimum (Lower Explosive Limit - LEL) and maximum (Upper Explosive Limit - UEL) concentration of a vapor in the air that will sustain combustion when an ignition source is present.[11][13]

  • Methodology (Based on ASTM E681) :

    • Apparatus : The test is conducted in a closed vessel, typically a 5-liter glass flask, at atmospheric pressure and a specified temperature (up to 150°C).[1][13]

    • Mixture Preparation : A known concentration of the chemical vapor is mixed with air inside the flask.

    • Ignition : An electrical ignition source (e.g., a spark) is activated within the vessel.

    • Observation : A visual observation is made to determine if a flame detaches from the ignition source and propagates through the mixture.[13]

    • Determination : The test is repeated with varying concentrations of the chemical. The lowest concentration that supports flame propagation is the LEL, and the highest concentration is the UEL.[8]

Autoignition Temperature

This test determines the minimum temperature at which a substance will spontaneously ignite in air without an external ignition source.

  • Principle : The autoignition temperature is the lowest temperature at which a substance will ignite when mixed with air under the defined test conditions.[3]

  • Methodology (Based on ASTM E659) :

    • Apparatus : A heated, thermally stabilized 500 mL round-bottom flask is used.[15][21]

    • Procedure : A small, measured volume of the liquid is injected into the preheated flask containing air.[21]

    • Observation : The flask is observed for signs of ignition (a flame or explosion) for a period of up to 10 minutes.[15][21]

    • Iteration : If ignition occurs, the test is repeated at a lower flask temperature. If no ignition occurs, the temperature is increased. This process is continued until the lowest temperature that causes ignition is determined.[3][21]

Handling and First Aid

  • Handling : Use only in well-ventilated areas and keep away from ignition sources.[7][13] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves and safety goggles.[5][7]

  • Inhalation : Move the exposed person to fresh air. If discomfort persists, seek medical advice.[5][13]

  • Skin Contact : Remove contaminated clothing and wash the affected area with soap and water for 15-20 minutes.[5][13]

  • Eye Contact : Rinse the eyes gently with water for 15-20 minutes, removing contact lenses if possible. Seek medical attention if irritation continues.[13]

  • Ingestion : Do NOT induce vomiting due to the aspiration hazard.[5][7] Immediately call a poison center or doctor.[5][7]

This guide serves as a comprehensive resource for professionals working with cyclohexene, emphasizing the importance of safety through detailed data and standardized protocols. Always refer to the most current Safety Data Sheet (SDS) provided by the supplier before handling any chemical.

References

A Technical Guide to the Historical Preparation of Cyclohexene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the seminal historical methods for the preparation of cyclohexene, a crucial cycloalkene in organic synthesis and a precursor in numerous industrial processes. The following sections provide a detailed examination of three core historical methods: the dehydration of cyclohexanol, the dehydrohalogenation of halocyclohexanes, and the Birch reduction of benzene. This document adheres to stringent requirements for data presentation, experimental protocols, and visualizations to facilitate a comprehensive understanding for researchers and professionals in the chemical and pharmaceutical sciences.

Dehydration of Cyclohexanol

The acid-catalyzed dehydration of cyclohexanol is one of the most traditional and widely taught methods for synthesizing cyclohexene.[1] This elimination reaction involves the removal of a water molecule from cyclohexanol in the presence of a strong acid catalyst.[1] Historically, various acids have been employed, with sulfuric acid and phosphoric acid being the most common.[2][3]

Historical Context and Development

Early methods for the dehydration of cyclohexanol often utilized strong mineral acids like sulfuric acid. A notable historical procedure, which is a modification of the work by Senderens and later Osterberg and Kendall, provides a reliable method for producing cyclohexene with good yields.[4] Later developments saw the use of phosphoric acid, which is considered a milder and less oxidizing alternative to sulfuric acid, thus minimizing the formation of byproducts.[1][3] Another significant advancement was the use of solid catalysts at elevated temperatures, such as activated alumina, which offered a more rapid and efficient dehydration process.[4]

Quantitative Data
MethodReactantsCatalystTemperature (°C)Reaction TimeYield (%)Reference
Senderens/Osterberg & Kendall (modified) Cyclohexanol (400 g)Conc. Sulfuric Acid (12 cc)130-140 (oil bath)5-6 hours79-87Organic Syntheses, 1925[4]
Catalytic Dehydration Cyclohexanol (1683 g)Activated Alumina380-450~4 hours89Organic Syntheses, 1925[4]
Phosphoric Acid Catalysis Cyclohexanol (5.0 g)85% Phosphoric Acid (1 ml)DistillationNot specified~3 ml distillateUKEssays, 2017[1]
Experimental Protocols

1.3.1. Dehydration of Cyclohexanol using Sulfuric Acid (Senderens/Osterberg & Kendall method)

  • Apparatus: A 500-cc modified Claisen flask, a condenser, and a receiver surrounded by an ice bath.

  • Procedure:

    • Place 400 g (4 moles) of commercial-grade cyclohexanol and 12 cc of concentrated sulfuric acid into the Claisen flask.

    • Connect the flask to the condenser and the ice-cooled receiver.

    • Heat the flask in an oil bath maintained at 130–140°C. The distillation should continue until only a small residue remains and the odor of sulfur dioxide is apparent. The oil bath temperature may be raised to 150°C towards the end of the distillation.

    • The entire distillation process typically requires five to six hours.

    • Saturate the distillate with salt and separate the cyclohexene layer from the aqueous layer.

    • Dry the cyclohexene with calcium chloride and fractionally distill the product.

    • Collect the fraction boiling at 80–82°C.

1.3.2. Catalytic Dehydration of Cyclohexanol using Activated Alumina

  • Apparatus: A 25-mm tube packed with 8- to 14-mesh activated alumina, heated over a 30-cm length.

  • Procedure:

    • Heat the packed tube to 380–450°C.

    • Pass 1683 g of cyclohexanol over the heated activated alumina. The dehydration process takes approximately four hours.

    • Separate the water from the collected distillate.

    • Dry the organic layer with sodium sulfate.

    • Fractionally distill the dried product using a simple column to obtain cyclohexene boiling at 82–84°C.

Signaling Pathways and Experimental Workflows

Dehydration_of_Cyclohexanol cluster_reaction Reaction Pathway cluster_workflow Experimental Workflow Cyclohexanol Cyclohexanol Protonated_Alcohol Protonated Alcohol Cyclohexanol->Protonated_Alcohol + H+ Carbocation Cyclohexyl Carbocation Protonated_Alcohol->Carbocation - H2O Cyclohexene Cyclohexene Carbocation->Cyclohexene - H+ Start Mix Cyclohexanol and Acid Catalyst Distillation Heat and Distill Start->Distillation Separation Separate Aqueous and Organic Layers Distillation->Separation Drying Dry with CaCl2 or Na2SO4 Separation->Drying Purification Fractional Distillation Drying->Purification Product Pure Cyclohexene Purification->Product

Caption: Reaction mechanism and workflow for cyclohexanol dehydration.

Dehydrohalogenation of Halocyclohexanes

The elimination of a hydrogen halide (HX) from a halocyclohexane is another classical method for preparing cyclohexene. This reaction is typically achieved by treating the halocyclohexane with a strong base.

Historical Context and Development

Historically, the dehydrohalogenation of cyclohexyl halides has been performed using various reagents and conditions. Early methods involved heating a cyclohexyl halide with reagents such as quinoline or alcoholic potash (potassium hydroxide in ethanol). Another historical approach involved the pyrolysis of cyclohexyl halides at high temperatures. A patent from 1940 describes an improved method for preparing cyclohexene in high yield and purity by heating a cyclohexyl halide with water in the presence of an alkaline agent.

Quantitative Data

Historical quantitative data for this method is less precisely documented in readily available literature compared to the dehydration of cyclohexanol. The following table provides an overview based on available information.

MethodReactantReagentTemperature (°C)Yield (%)Reference
Base-promoted BromocyclohexaneAlcoholic Potash (KOH in Ethanol)RefluxNot specified in historical accountsGeneral knowledge
Pyrolysis Cyclohexyl ChlorideSteam over Activated Carbon260-300Not specifiedOrganic Syntheses, 1925[4]
Aqueous Alkaline Cyclohexyl ChlorideWater and Alkaline Agent (e.g., NaOH)100-250 (under pressure)"Excellent"U.S. Patent 2,204,565 (1940)
Experimental Protocols

2.3.1. Dehydrohalogenation of Bromocyclohexane using Alcoholic Potash

  • Apparatus: A round-bottom flask equipped with a reflux condenser.

  • Procedure:

    • Prepare a solution of potassium hydroxide in ethanol (alcoholic potash).

    • Add bromocyclohexane to the alcoholic potash solution in the round-bottom flask.

    • Heat the mixture to reflux for a sufficient period to ensure the completion of the reaction.

    • After cooling, the reaction mixture is typically worked up by adding water and extracting the cyclohexene with a suitable organic solvent (e.g., ether).

    • The organic extract is then washed, dried, and distilled to isolate pure cyclohexene.

Logical Relationships

Dehydrohalogenation_of_Halocyclohexanes Start Halocyclohexane (e.g., Bromocyclohexane) Product Cyclohexene Start->Product Elimination Reaction Byproducts KX + H2O (X = Halogen) Start->Byproducts Reagent Strong Base (e.g., Alcoholic KOH) Reagent->Product Reagent->Byproducts Birch_Reduction cluster_reaction Reaction Pathway cluster_workflow Experimental Workflow Benzene Benzene Radical_Anion Radical Anion Benzene->Radical_Anion + e- (from Na/Li) Cyclohexadienyl_Radical Cyclohexadienyl Radical Radical_Anion->Cyclohexadienyl_Radical + H+ (from ROH) Cyclohexadienyl_Anion Cyclohexadienyl Anion Cyclohexadienyl_Radical->Cyclohexadienyl_Anion + e- Product 1,4-Cyclohexadiene Cyclohexadienyl_Anion->Product + H+ (from ROH) Start Dissolve Na/Li in liq. NH3 Addition Add Benzene and Alcohol Start->Addition Reaction Stir at low temp. Addition->Reaction Quench Quench with NH4Cl Reaction->Quench Extraction Extract with Organic Solvent Quench->Extraction Isolation Isolate Product Extraction->Isolation

References

Theoretical calculations of cyclohexene stability

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Theoretical Calculation of Cyclohexene Stability

For Researchers, Scientists, and Drug Development Professionals

Abstract

The conformational flexibility of cyclic molecules is a cornerstone of medicinal chemistry and drug design, directly influencing molecular recognition and biological activity. Cyclohexene, a prevalent scaffold in numerous pharmaceutical compounds, exhibits a unique and dynamic conformational landscape. Understanding the relative stability of its conformers is crucial for predicting molecular shape, reactivity, and interaction with biological targets. This technical guide provides a comprehensive overview of the theoretical methods used to calculate the stability of cyclohexene conformers, offering detailed computational protocols, comparative data, and visual representations of the conformational pathways. By leveraging high-level quantum chemical methods such as Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2), researchers can accurately model the subtle energy differences that govern the conformational equilibrium of cyclohexene and its derivatives.

Introduction to Cyclohexene Conformational Analysis

Unlike the well-studied chair and boat conformations of cyclohexane, the presence of a C=C double bond in cyclohexene introduces significant structural constraints. Four of the six carbon atoms (C1, C2, C3, and C6) lie in a plane, forcing the ring into non-planar conformations to alleviate angle and torsional strain. The most stable arrangement is the half-chair (or sofa) conformation.

The interconversion between two enantiomeric half-chair forms, known as ring inversion, is a low-energy process that proceeds through higher-energy intermediate structures. This inversion pathway involves a transition from the stable half-chair form to a flexible twist-boat conformation, which then passes through a boat transition state to an alternative twist-boat before relaxing into the inverted half-chair.[1][2] The energy barrier for this inversion is notably lower than that of cyclohexane, approximately 5-7 kcal/mol.[1] Accurately calculating the energies of these stationary points on the potential energy surface is paramount for a complete understanding of cyclohexene's dynamic behavior.

Core Theoretical Methods

The stability of molecular conformers is determined by their relative potential energies, which can be calculated with high accuracy using a variety of quantum chemical methods.

  • Ab Initio Methods: These methods solve the Schrödinger equation from first principles, without empirical parameters. Møller-Plesset perturbation theory (MP2) is a common Ab Initio method that improves upon the Hartree-Fock (HF) approximation by including electron correlation, which is crucial for accurately describing the subtle dispersion forces that influence conformational energies.[2][3]

  • Density Functional Theory (DFT): DFT is a widely used method that offers a favorable balance between computational cost and accuracy. Instead of calculating the complex many-electron wavefunction, DFT determines the energy of a molecule from its electron density. The choice of the exchange-correlation functional (e.g., B3LYP) is critical for obtaining reliable results.[2][3]

  • Basis Sets: Both Ab Initio and DFT methods require a basis set, which is a set of mathematical functions used to build the molecular orbitals. Larger basis sets, such as Pople's 6-311G(d,p) or Dunning's correlation-consistent sets (e.g., cc-pVTZ), provide more flexibility for describing the electron distribution and yield more accurate energies, albeit at a higher computational cost.[2][4]

Experimental Protocol: Computational Workflow

The following protocol outlines a standard computational workflow for determining the relative stabilities and interconversion barriers of cyclohexene conformers. This procedure is typically performed using quantum chemistry software packages like Gaussian, ORCA, or Q-Chem.

  • Structure Generation: Initial 3D coordinates for the cyclohexene conformers (half-chair, twist-boat, and boat) are generated using a molecular builder.

  • Geometry Optimization: The geometry of each conformer is optimized to find the nearest local minimum on the potential energy surface. This is a crucial step to ensure that the calculated energy corresponds to a stable or transition state structure.

    • Method: DFT with the B3LYP functional or MP2 theory.

    • Basis Set: A Pople-style basis set like 6-311+G(d,p) or a correlation-consistent basis set like cc-pVTZ is recommended for accurate geometries and energies.

  • Frequency Calculation: A frequency calculation is performed on each optimized structure.

    • Purpose: To confirm the nature of the stationary point. A local minimum (stable conformer like the half-chair or twist-boat) will have zero imaginary frequencies. A first-order saddle point (a transition state like the boat) will have exactly one imaginary frequency.[5]

    • Thermodynamic Data: This step also provides the zero-point vibrational energy (ZPVE), thermal corrections, and Gibbs free energies, which are essential for comparing stabilities under standard conditions.

  • Energy Calculation: The electronic energies of the optimized structures are calculated. For higher accuracy, single-point energy calculations can be performed on the optimized geometries using a more robust method or a larger basis set (e.g., DLPNO-CCSD(T)/cc-pVTZ//B3LYP/6-31G(d,p)).[4]

  • Relative Energy Analysis: The relative energies (ΔE or ΔG) of the conformers are determined by taking the difference between their calculated absolute energies and the energy of the most stable conformer (the half-chair). The ring inversion barrier is the energy difference between the transition state and the ground state conformer.

Data Presentation: Calculated Stability of Cyclohexene Conformers

The relative energy of the boat/twist-boat conformations with respect to the most stable half-chair conformer has been determined by various high-level computational methods. The boat and twist-boat conformations are often considered together due to the extremely small energy difference between them (<0.01 kcal/mol), existing on a flat plateau on the potential energy surface.[1]

Conformer / Transition StateComputational MethodBasis SetRelative Energy (kcal/mol)Reference
Boat / Twist-BoatDLPNO-CCSD(T)cc-pV[D/T]Z (CBS)5.85[4]
Boat / Twist-BoatMP2cc-pVDZ5.87[4]
Boat / Twist-BoatB3LYP6-31G(d,p)5.76[4]
Boat / Twist-BoatMP2Not Specified5.5 (23 kJ/mol)[2]
Boat / Twist-BoatQuantum Chemical MethodsNot Specified5.2 - 6.6[1]

Note: The values represent the energy barrier for ring inversion from the half-chair ground state.

Mandatory Visualizations

Cyclohexene Ring Inversion Pathway

The following diagram illustrates the potential energy surface for the ring inversion of cyclohexene. The process begins with a stable half-chair conformer, proceeds through a higher-energy twist-boat intermediate, and passes through the boat transition state to the inverted half-chair.

Caption: Energy profile for cyclohexene ring inversion via the twist-boat intermediate.

Computational Analysis Workflow

This diagram outlines the logical flow of a computational study designed to determine the conformational stabilities of cyclohexene.

G start 1. Generate Initial Structures (Half-Chair, Boat, Twist-Boat) opt 2. Geometry Optimization (e.g., B3LYP/6-311+G(d,p)) start->opt freq 3. Frequency Calculation opt->freq verify 4. Verify Stationary Points (0 imag. freq for minima, 1 for transition state) freq->verify analyze 6. Analyze Relative Energies (ΔG) & Determine Inversion Barrier freq->analyze Use ZPVE & Thermal Corrections verify->opt Invalid, Re-optimize spe 5. Single-Point Energy (Optional) (e.g., DLPNO-CCSD(T)) verify->spe Valid Structures spe->analyze end End: Conformational Stability Profile analyze->end

Caption: Workflow for theoretical calculation of cyclohexene conformational stability.

Conclusion

Theoretical calculations provide an indispensable tool for elucidating the conformational landscape of cyclohexene. Quantum chemical methods, particularly DFT and MP2, can reliably predict that the half-chair is the global minimum energy conformation. The calculations accurately quantify the ring inversion barrier, which proceeds through a twist-boat intermediate, with an activation energy of approximately 5.2-6.6 kcal/mol.[1] The detailed protocols and data presented in this guide equip researchers in drug development and related fields with the foundational knowledge to perform and interpret computational analyses, leading to a more profound understanding of the structure-activity relationships of cyclohexene-containing molecules.

References

An In-depth Technical Guide to the Electrophilic Addition Reactions of Cyclohexene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core principles, mechanisms, and experimental protocols for the electrophilic addition reactions of cyclohexene. The information presented is intended to be a valuable resource for professionals in the fields of chemical research and drug development.

Introduction to Electrophilic Addition Reactions

Electrophilic addition is a fundamental class of reactions in organic chemistry where a π bond of an alkene, such as cyclohexene, is broken, and two new σ bonds are formed. The π electrons of the carbon-carbon double bond act as a nucleophile, attacking an electrophilic species. This process typically proceeds through a carbocation or a bridged-ion intermediate, leading to the formation of a saturated cyclohexane derivative. The stereochemistry and regiochemistry of these reactions are critical aspects that influence the structure of the final product. Due to its symmetrical nature, electrophilic addition to cyclohexene does not present regiochemical challenges, as both carbons of the double bond are equivalent. However, the stereochemical outcome is a key feature of these reactions.

Key Electrophilic Addition Reactions of Cyclohexene

This section details the mechanisms, stereochemistry, and quantitative outcomes of four principal electrophilic addition reactions of cyclohexene: halogenation, hydrohalogenation, acid-catalyzed hydration, and epoxidation.

Halogenation: Addition of Bromine

The reaction of cyclohexene with bromine (Br₂) is a classic example of halogenation. It proceeds via an anti-addition mechanism, leading to the exclusive formation of trans-1,2-dibromocyclohexane. The reaction is initiated by the polarization of the bromine molecule as it approaches the electron-rich double bond of cyclohexene. This results in the formation of a cyclic bromonium ion intermediate, which is then attacked by a bromide ion from the opposite face, leading to the trans product.[1][2]

Reaction Mechanism: Halogenation

Halogenation cluster_reactants Reactants cluster_intermediate Bromonium Ion Intermediate cluster_product Product Cyclohexene Cyclohexene Bromonium Bromonium Ion Cyclohexene->Bromonium Electrophilic Attack Br2 Br₂ Br2->Bromonium plus1 + Dibromocyclohexane trans-1,2-Dibromocyclohexane Bromonium->Dibromocyclohexane Nucleophilic Attack (Anti-addition) Br_minus Br⁻ Br_minus->Dibromocyclohexane plus2 +

Mechanism of Bromine Addition to Cyclohexene.
Hydrohalogenation: Addition of Hydrogen Bromide

The addition of hydrogen bromide (HBr) to cyclohexene is a hydrohalogenation reaction that proceeds through a carbocation intermediate. The π bond of cyclohexene attacks the electrophilic hydrogen of HBr, forming a secondary carbocation and a bromide ion. The bromide ion then acts as a nucleophile, attacking the carbocation to form bromocyclohexane. Since cyclohexene is symmetrical, only one product is formed.[3]

Reaction Mechanism: Hydrohalogenation

Hydrohalogenation cluster_reactants Reactants cluster_intermediate Carbocation Intermediate cluster_product Product Cyclohexene Cyclohexene Carbocation Cyclohexyl Carbocation Cyclohexene->Carbocation Protonation HBr HBr HBr->Carbocation plus1 + Bromocyclohexane Bromocyclohexane Carbocation->Bromocyclohexane Nucleophilic Attack Br_minus Br⁻ Br_minus->Bromocyclohexane plus2 +

Mechanism of HBr Addition to Cyclohexene.
Acid-Catalyzed Hydration

The acid-catalyzed addition of water to cyclohexene yields cyclohexanol. This reaction is typically performed in the presence of a strong acid catalyst, such as sulfuric acid or phosphoric acid. The mechanism involves the protonation of the double bond to form a carbocation, which is then attacked by a water molecule acting as a nucleophile. A final deprotonation step yields the alcohol and regenerates the acid catalyst. In a laboratory setting, this transformation is often achieved by the dehydration of cyclohexanol to cyclohexene, followed by the reverse hydration reaction, with the equilibrium being controlled by the reaction conditions. The Asahi process, an industrial method, reports yields of over 95% for the direct hydration of cyclohexene.[4][5]

Reaction Mechanism: Acid-Catalyzed Hydration

Hydration cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product Cyclohexene Cyclohexene Carbocation Cyclohexyl Carbocation Cyclohexene->Carbocation Protonation H3O_plus H₃O⁺ H3O_plus->Carbocation plus1 + Oxonium Protonated Cyclohexanol Carbocation->Oxonium Nucleophilic Attack by H₂O Cyclohexanol Cyclohexanol Oxonium->Cyclohexanol Deprotonation H3O_plus2 H₃O⁺ (regenerated) plus2 +

Mechanism of Acid-Catalyzed Hydration of Cyclohexene.
Epoxidation

Epoxidation of cyclohexene with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), results in the formation of cyclohexene oxide, a cyclic ether also known as an epoxide. The reaction proceeds through a concerted mechanism where the oxygen atom is delivered to the double bond in a single step. This results in a syn-addition, where both new C-O bonds are formed on the same face of the cyclohexene ring.[6]

Reaction Mechanism: Epoxidation

Epoxidation cluster_reactants Reactants cluster_transition Concerted Transition State cluster_products Products Cyclohexene Cyclohexene TS [Transition State] Cyclohexene->TS mCPBA m-CPBA mCPBA->TS plus1 + Epoxide Cyclohexene Oxide TS->Epoxide Acid m-Chlorobenzoic Acid TS->Acid plus2 +

Mechanism of Epoxidation of Cyclohexene with m-CPBA.

Quantitative Data Summary

The following table summarizes the typical yields and key stereochemical outcomes for the electrophilic addition reactions of cyclohexene under laboratory conditions.

ReactionReagentsProductTypical Yield (%)StereochemistryReference
Halogenation Br₂ in CCl₄trans-1,2-Dibromocyclohexane95Anti-addition[7]
Hydrohalogenation HBr (conc. aq.)BromocyclohexaneNot specified, but a common high-yield undergraduate experiment.Not stereospecific, but yields a single constitutional isomer.[3]
Acid-Catalyzed Hydration H₂O, H₃PO₄ (catalyst)Cyclohexanol75-82 (via dehydration of cyclohexanol)Not stereospecific[5]
Epoxidation m-CPBA in CH₂Cl₂Cyclohexene Oxide90-96Syn-addition[8]

Detailed Experimental Protocols

This section provides detailed methodologies for the key electrophilic addition reactions of cyclohexene.

Protocol 1: Synthesis of trans-1,2-Dibromocyclohexane (Halogenation)

Materials:

  • Cyclohexene

  • Bromine

  • Carbon tetrachloride (CCl₄)

  • Absolute ethanol

  • Ice-salt bath

  • Three-necked round-bottom flask equipped with a dropping funnel, mechanical stirrer, and thermometer

  • Distillation apparatus

Procedure:

  • In a three-necked flask, prepare a solution of 123 g (1.5 moles) of cyclohexene in a mixture of 300 cc of carbon tetrachloride and 15 cc of absolute ethanol.

  • Cool the flask in an ice-salt bath to -5°C.

  • While stirring, add a solution of 210 g (1.3 moles) of bromine in 145 cc of carbon tetrachloride from the dropping funnel at a rate that maintains the reaction temperature at or below -1°C.

  • After the addition is complete, transfer the reaction mixture to a modified Claisen flask.

  • Distill off the carbon tetrachloride and excess cyclohexene using a water bath.

  • Replace the water bath with an oil bath and distill the product under reduced pressure.

  • Collect the fraction boiling at 99–103°C/16 mm Hg. The expected yield is approximately 303 g (95%).[7]

Experimental Workflow: Halogenation

Halogenation_Workflow start Start reactants Mix Cyclohexene, CCl₄, and Ethanol in Flask start->reactants cool Cool to -5°C (Ice-Salt Bath) reactants->cool add_br2 Add Bromine Solution (Keep Temp ≤ -1°C) cool->add_br2 distill_solvent Distill off CCl₄ and excess Cyclohexene add_br2->distill_solvent distill_product Vacuum Distill Product (99-103°C @ 16 mmHg) distill_solvent->distill_product product trans-1,2-Dibromocyclohexane distill_product->product

Workflow for the Synthesis of trans-1,2-Dibromocyclohexane.
Protocol 2: Synthesis of Bromocyclohexane (Hydrohalogenation)

Materials:

  • Cyclohexene

  • Concentrated hydrobromic acid (48%)

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Conical vial with a spin vane

  • Reflux condenser

  • Separatory funnel

Procedure:

  • To a conical vial, add 0.75 mL of cyclohexene and 2.5 mL of 48% HBr.

  • Add a spin vane and attach a reflux condenser.

  • Heat the mixture under reflux with vigorous stirring for 1 hour.

  • Cool the reaction mixture in an ice bath. Two layers will form.

  • Add diethyl ether to dissolve the organic layer.

  • Separate the aqueous (bottom) layer using a separatory funnel.

  • Wash the organic layer with saturated sodium bicarbonate solution until the bubbling ceases, then with water.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Decant the dried solution and evaporate the ether to obtain the crude bromocyclohexane.[3]

Experimental Workflow: Hydrohalogenation

Hydrohalogenation_Workflow start Start reactants Mix Cyclohexene and 48% HBr in Vial start->reactants reflux Reflux with Stirring for 1 hour reactants->reflux cool_extract Cool and Extract with Diethyl Ether reflux->cool_extract separate Separate Aqueous Layer cool_extract->separate wash Wash Organic Layer with NaHCO₃ and Water separate->wash dry Dry with Anhydrous Na₂SO₄ wash->dry evaporate Evaporate Ether dry->evaporate product Bromocyclohexane evaporate->product

Workflow for the Synthesis of Bromocyclohexane.
Protocol 3: Synthesis of Cyclohexanol via Dehydration of Cyclohexanol and Acid-Catalyzed Hydration

This protocol describes the common laboratory synthesis of cyclohexene from cyclohexanol, which can then be hydrated to cyclohexanol.

Part A: Dehydration of Cyclohexanol to Cyclohexene

Materials:

  • Cyclohexanol

  • 85% Phosphoric acid

  • Saturated sodium chloride solution

  • 10% Sodium carbonate solution

  • Anhydrous calcium chloride

  • Distillation apparatus

  • Separatory funnel

Procedure:

  • In a 50 mL round-bottom flask, place 10.0 g of cyclohexanol and cautiously add 3 mL of 85% phosphoric acid.

  • Add boiling chips and set up for fractional distillation.

  • Heat the mixture gently. Collect the distillate that boils below 90°C.

  • Transfer the distillate to a separatory funnel and wash with an equal volume of saturated sodium chloride solution.

  • Separate the layers and wash the organic layer with 10% sodium carbonate solution, followed by water.

  • Dry the crude cyclohexene over anhydrous calcium chloride.

  • Purify the cyclohexene by simple distillation, collecting the fraction boiling at 80-85°C. A typical yield is 75-82%.[5][9]

Part B: Acid-Catalyzed Hydration of Cyclohexene to Cyclohexanol

Materials:

  • Cyclohexene (from Part A)

  • 50% Aqueous sulfuric acid

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Stirring apparatus

Procedure:

  • In a flask equipped with a stirrer, place the cyclohexene obtained from Part A.

  • Cool the flask in an ice bath and slowly add an equal volume of 50% sulfuric acid while stirring.

  • Stir the mixture vigorously for 30 minutes, keeping the temperature low.

  • Pour the reaction mixture into a separatory funnel and separate the aqueous layer.

  • Extract the aqueous layer with diethyl ether.

  • Combine the organic layers and wash with saturated sodium bicarbonate solution and then with water.

  • Dry the ether solution over anhydrous magnesium sulfate.

  • Evaporate the ether to obtain cyclohexanol.

Experimental Workflow: Dehydration-Hydration

Dehydration_Hydration_Workflow cluster_dehydration Part A: Dehydration cluster_hydration Part B: Hydration start_A Start reactants_A Mix Cyclohexanol and Phosphoric Acid start_A->reactants_A distill_A Fractional Distillation (Collect < 90°C) reactants_A->distill_A wash_A Wash with NaCl, Na₂CO₃, and Water distill_A->wash_A dry_A Dry with CaCl₂ wash_A->dry_A purify_A Simple Distillation (80-85°C) dry_A->purify_A cyclohexene Cyclohexene purify_A->cyclohexene reactants_B Mix Cyclohexene and 50% H₂SO₄ at 0°C cyclohexene->reactants_B stir_B Stir for 30 minutes reactants_B->stir_B extract_B Extract with Diethyl Ether stir_B->extract_B wash_B Wash with NaHCO₃ and Water extract_B->wash_B dry_B Dry with MgSO₄ wash_B->dry_B evaporate_B Evaporate Ether dry_B->evaporate_B cyclohexanol Cyclohexanol evaporate_B->cyclohexanol

Workflow for the Synthesis of Cyclohexanol from Cyclohexanol.
Protocol 4: Synthesis of Cyclohexene Oxide (Epoxidation)

Materials:

  • Cyclohexene

  • meta-Chloroperoxybenzoic acid (m-CPBA)

  • Dichloromethane (CH₂Cl₂)

  • 10% Sodium sulfite solution

  • Saturated sodium bicarbonate solution

  • Saturated sodium chloride solution

  • Anhydrous magnesium sulfate

  • Erlenmeyer flask

  • Separatory funnel

Procedure:

  • Dissolve cyclohexene in dichloromethane in an Erlenmeyer flask.

  • In a separate container, dissolve 1.2 equivalents of m-CPBA in dichloromethane.

  • Slowly add the m-CPBA solution to the cyclohexene solution while stirring at room temperature. The reaction is typically complete in 30 minutes.[8]

  • Monitor the reaction by TLC until the starting material is consumed.

  • Transfer the reaction mixture to a separatory funnel and wash with 10% sodium sulfite solution to destroy excess peroxy acid.

  • Wash with saturated sodium bicarbonate solution to remove m-chlorobenzoic acid, followed by a wash with saturated sodium chloride solution.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter and evaporate the solvent to obtain cyclohexene oxide. The reported yield is approximately 96%.[8]

Experimental Workflow: Epoxidation

Epoxidation_Workflow start Start dissolve Dissolve Cyclohexene and m-CPBA in CH₂Cl₂ start->dissolve react Mix and Stir at Room Temperature (30 min) dissolve->react wash_sulfite Wash with 10% Na₂SO₃ react->wash_sulfite wash_bicarb Wash with Saturated NaHCO₃ wash_sulfite->wash_bicarb wash_brine Wash with Saturated NaCl wash_bicarb->wash_brine dry Dry with Anhydrous MgSO₄ wash_brine->dry evaporate Filter and Evaporate Solvent dry->evaporate product Cyclohexene Oxide evaporate->product

Workflow for the Synthesis of Cyclohexene Oxide.

Conclusion

The electrophilic addition reactions of cyclohexene are fundamental transformations that provide access to a variety of functionalized cyclohexane derivatives. Understanding the mechanisms, stereochemical outcomes, and experimental conditions of these reactions is crucial for synthetic chemists. This guide has provided a detailed overview of the halogenation, hydrohalogenation, acid-catalyzed hydration, and epoxidation of cyclohexene, complete with quantitative data, detailed experimental protocols, and visual representations of the underlying chemical processes. This information serves as a valuable technical resource for researchers and professionals engaged in chemical synthesis and drug development.

References

Methodological & Application

Application Notes and Protocols: Cyclohexene as a Precursor in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Cyclohexene is a highly versatile and reactive cycloaliphatic alkene that serves as a fundamental building block in a wide array of chemical syntheses.[1][2] Its double bond allows for a diverse range of chemical transformations, making it a crucial intermediate in the production of pharmaceuticals, agrochemicals, polymers, and other fine chemicals.[1][2][3] Industrially, it is a key precursor for the synthesis of cyclohexanol and cyclohexanone, which are subsequently used to produce adipic acid and caprolactam, the monomers for nylon 6 and nylon 6,6.[3][4] This document provides detailed application notes and experimental protocols for several key synthetic transformations starting from cyclohexene, aimed at researchers, scientists, and professionals in drug development.

Application Note 1: Synthesis of Adipic Acid

Adipic acid (hexanedioic acid) is a dicarboxylic acid of significant industrial importance, primarily used in the production of nylon. While the dominant industrial process involves the nitric acid oxidation of a cyclohexanol-cyclohexanone mixture (KA oil), alternative routes starting from cyclohexene are of great interest due to the potential for greener and more efficient processes.[5][6][7] Key methods for converting cyclohexene to adipic acid include direct oxidation with strong oxidizing agents and ozonolysis.[8][9]

Reaction Pathways

Two common laboratory-scale methods for the synthesis of adipic acid from cyclohexene are:

  • Potassium Permanganate Oxidation: A powerful oxidizing agent, KMnO4, can cleave the double bond of cyclohexene to form the dicarboxylic acid.

  • Ozonolysis: Ozone (O3) cleaves the double bond to form an ozonide, which is then worked up oxidatively to yield adipic acid.[8][10] This method can be advantageous as it can sometimes offer higher yields and avoid harsh metal-based oxidants.[6][10]

// Connections to main workflow KMnO4 -> cyclohexene [style=dashed, arrowhead=tee, dir=back, color="#EA4335"]; O3 -> cyclohexene [style=dashed, arrowhead=tee, dir=back, color="#EA4335"]; H2O2_cat -> cyclohexene [style=dashed, arrowhead=tee, dir=back, color="#EA4335"]; } mend Caption: Pathways for adipic acid synthesis.

Data Presentation: Comparison of Adipic Acid Synthesis Methods
MethodOxidant(s)Catalyst/ConditionsYield (%)Reference
Direct OxidationPotassium Permanganate (KMnO₄)Vigorous mixing, 35-45°CVaries[11]
Phase-Transfer CatalysisHydrogen Peroxide (30% aq. H₂O₂)Na₂WO₄, [CH₃(n-C₈H₁₇)₃N]HSO₄, 75-90°C93%[6]
OzonolysisOzone (O₃), then Oxygen (O₂)Formic acid-acetic acid mixtureLower yields due to material loss[8]
OzonolysisOzone (O₃)Methanol solvent, then formic acid oxidationGood yields[8][10]
Experimental Protocol: Oxidation with Potassium Permanganate

This protocol is adapted from a standard undergraduate organic chemistry experiment.[11]

Reagents and Equipment:

  • 250 mL Erlenmeyer flask

  • Cyclohexene (2.0 mL)

  • Potassium permanganate (8.4 g)

  • Water (50 mL)

  • 1% Sodium hydroxide solution

  • Concentrated Hydrochloric acid

  • Buchner funnel and filter flask

  • Steam bath or hot plate

  • Ice-water bath

  • pH paper

Procedure:

  • To a 250 mL Erlenmeyer flask, add 50 mL of water, 2.0 mL of cyclohexene, and 8.4 g of potassium permanganate.[11]

  • Loosely stopper the flask and swirl vigorously for 5 minutes. An exothermic reaction should occur, warming the flask. The temperature should be maintained between 35°C and 45°C. If the temperature exceeds 45°C, cool the flask briefly in an ice-water bath.[11]

  • Continue to swirl the flask frequently for the next 20 minutes to ensure thorough mixing.[11]

  • Destroy any unreacted permanganate by adding a small amount of sodium bisulfite until the purple color disappears and a brown precipitate of manganese dioxide remains.

  • Filter the mixture by vacuum filtration using a Buchner funnel. Rinse the reaction flask with two 10 mL portions of hot 1% sodium hydroxide solution and pour these through the filter.[11]

  • Transfer the filtrate to a beaker and boil the solution until the volume is reduced to approximately 10 mL.[11]

  • Cool the solution in an ice-water bath and carefully acidify to pH 1 by adding concentrated hydrochloric acid dropwise with stirring.[11]

  • Allow the solution to stand in the ice bath for 5-10 minutes to complete the crystallization of adipic acid.[11]

  • Collect the product by vacuum filtration and recrystallize from a minimal amount of boiling water.[11]

  • Dry the crystals, measure the final mass, and determine the melting point (literature: 152°C).

Application Note 2: Synthesis of Cyclohexene Oxide and Diols

Cyclohexene oxide is a crucial cycloaliphatic epoxide intermediate.[12] It is used in the production of poly(cyclohexene oxide), a thermoplastic polymer, and serves as a precursor for synthesizing 1,2-disubstituted cyclohexanes with controlled stereochemistry.[12][13] A common and highly useful reaction of epoxides is acid-catalyzed hydrolysis, which opens the ring to form a diol.

Reaction Pathways
  • Epoxidation: Cyclohexene is treated with a peroxy acid (e.g., m-CPBA) or hydrogen peroxide with a catalyst to form cyclohexene oxide.[12] This reaction proceeds via syn-addition of an oxygen atom across the double bond.

  • Hydrolysis to trans-1,2-Cyclohexanediol: Acid-catalyzed ring-opening of the epoxide by water occurs via an anti-addition mechanism, resulting in the trans-diol.[14]

  • Synthesis of cis-1,2-Cyclohexanediol: Direct dihydroxylation of cyclohexene using reagents like osmium tetroxide (OsO₄) or cold, alkaline potassium permanganate (KMnO₄) results in syn-addition of two hydroxyl groups, yielding the cis-diol.[15][16][17]

G cyclohexene Cyclohexene epoxide Cyclohexene Oxide cyclohexene->epoxide Epoxidation (e.g., m-CPBA, H₂O₂) cis_diol cis-1,2-Cyclohexanediol cyclohexene->cis_diol Syn-dihydroxylation (e.g., OsO₄, cold KMnO₄) trans_diol trans-1,2-Cyclohexanediol epoxide->trans_diol Acid-catalyzed hydrolysis (H₃O⁺)

Data Presentation: Comparison of Epoxidation & Dihydroxylation Methods
ReactionReagent(s)ProductYield (%)Key FeatureReference
EpoxidationMagnesium monoperoxyphthalate (MMPP)Cyclohexene Oxideup to 85%Laboratory scale, room temp[12]
EpoxidationH₂O₂Cyclohexene OxideVaries"Green" oxidant[12][18]
cis-DihydroxylationOsO₄ (catalytic), N-methylmorpholine-N-oxide (NMO)cis-1,2-Cyclohexanediol91%High yield, stereospecific[19]
trans-DihydroxylationH₂O₂, Formic Acidtrans-1,2-Cyclohexanediol81-94%Via performic acid[14]
Experimental Protocol: Synthesis of cis-1,2-Cyclohexanediol

This protocol is adapted from a literature procedure using a catalytic amount of the highly toxic osmium tetroxide with a stoichiometric co-oxidant.[15][19] Extreme caution must be exercised when handling OsO₄.

Reagents and Equipment:

  • Three-necked round-bottom flask (250 mL)

  • Magnetic stirrer

  • Nitrogen inlet

  • N-methylmorpholine-N-oxide (NMO) monohydrate (14.81 g)

  • Osmium tetroxide (approx. 70 mg)

  • Cyclohexene (8.19 g, 10.1 mL)

  • Water, Acetone

  • Sodium hydrosulfite

  • Magnesium silicate (Magnesol)

  • Ethyl acetate, n-Butanol

Procedure:

  • In a 250 mL three-necked flask under a nitrogen atmosphere, dissolve 14.81 g of NMO monohydrate in 40 mL of water and 20 mL of acetone.[15]

  • To this stirring solution, add approximately 70 mg of osmium tetroxide, followed by 10.1 mL of cyclohexene.[15]

  • The two-phase solution is stirred vigorously at room temperature. The reaction is mildly exothermic; maintain the temperature with a water bath if necessary. Stir overnight, during which the mixture will become homogeneous.[15][19]

  • To quench the reaction, add a slurry of sodium hydrosulfite and magnesium silicate in water and stir.

  • Filter the mixture to remove the solids. The filtrate can be neutralized and extracted to isolate the product.[19]

  • The aqueous phase is concentrated and extracted with ethyl acetate. The combined organic layers are dried and evaporated to yield the crystalline product.[19]

  • Recrystallization from a suitable solvent like diisopropyl ether provides the pure cis-1,2-cyclohexanediol (m.p. 96-97°C).[15]

Application Note 3: Hydroformylation of Cyclohexene

Hydroformylation, or the "oxo process," is a major industrial process that converts alkenes into aldehydes by adding a formyl group (-CHO) and a hydrogen atom across the double bond.[20] The hydroformylation of cyclohexene yields cyclohexanecarboxaldehyde, a valuable intermediate for various specialty chemicals. The reaction is catalyzed by transition metal complexes, typically containing rhodium or cobalt.[20][21]

G

Data Presentation: Catalytic Systems for Cyclohexene Hydroformylation
Catalyst SystemPressure (CO/H₂)TemperatureKey ObservationReference
Rh₄(CO)₁₂6.0 MPa / 2.0 MPa298 K (25°C)Homogeneous catalysis study in n-hexane[21]
Co₂(CO)₈95 bar (9.5 MPa)80°CRate: 8.8 x 10⁻⁵ mol L⁻¹ min⁻¹[21]
Co₂(CO)₈–Ru₃(CO)₁₂--Bimetallic system shows higher activity than Co₂(CO)₈ alone[22][23]
Experimental Protocol: Laboratory-Scale Hydroformylation

This is a generalized protocol based on typical conditions described in the literature.[20][21] High-pressure reactions require specialized equipment (autoclave) and safety procedures.

Reagents and Equipment:

  • High-pressure autoclave with magnetic stirring and gas inlets

  • Cyclohexene

  • Solvent (e.g., n-hexane or toluene)

  • Catalyst precursor (e.g., Rh₄(CO)₁₂, Co₂(CO)₈)

  • Syngas (a mixture of carbon monoxide and hydrogen)

Procedure:

  • The autoclave is charged with the solvent, cyclohexene, and the catalyst precursor under an inert atmosphere.

  • The reactor is sealed and then purged several times with syngas.

  • The reactor is pressurized with carbon monoxide to the desired partial pressure (e.g., 6.0 MPa), followed by hydrogen to reach the total target pressure (e.g., 8.0 MPa).[21]

  • The mixture is heated to the reaction temperature (e.g., 25-80°C) and stirred vigorously for the required reaction time.[21]

  • After the reaction, the autoclave is cooled to room temperature and carefully depressurized in a fume hood.

  • The reaction mixture is collected, and the product, cyclohexanecarboxaldehyde, is isolated and purified, typically by distillation or chromatography.

Application Note 4: Role in Polymer and Drug Synthesis

The cyclohexene scaffold is a common structural motif in many pharmaceutical agents and a building block for advanced polymers.[1][24]

  • Drug Synthesis: The substituted cyclohexene ring can be functionalized stereoselectively, making it a valuable component in the synthesis of complex molecules with specific biological activities.[24] For example, it is a building block for drugs like the ACE inhibitor Trandolapril and has been explored in the synthesis of anticancer agents.[1][25]

  • Polymer Synthesis: Cyclohexene oxide, derived from cyclohexene, is an important monomer for ring-opening polymerization (ROP) to produce poly(cyclohexene oxide) (PCHO).[13][26] PCHO has applications in coatings and sealants due to the rigid aliphatic ring in its main chain.[13] Homopolymerization of cyclohexene itself can also be achieved under certain catalytic conditions.[27]

G cluster_pharma Pharmaceuticals cluster_polymer Polymers cyclohexene Cyclohexene pharma_intermediate Functionalized Cyclohexane Scaffolds cyclohexene->pharma_intermediate Multi-step Synthesis epoxide Cyclohexene Oxide cyclohexene->epoxide Epoxidation drug_product Active Pharmaceutical Ingredients (APIs) (e.g., Trandolapril) pharma_intermediate->drug_product polymer Poly(cyclohexene oxide) (PCHO) epoxide->polymer ROP

References

Application Notes and Protocols for the Dehydration of Cyclohexanol to Cyclohexene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed experimental protocol for the acid-catalyzed dehydration of cyclohexanol to synthesize cyclohexene. This elimination reaction is a foundational method for the preparation of alkenes and serves as a valuable model in understanding reaction mechanisms and purification techniques in organic synthesis.

Introduction

The dehydration of an alcohol to form an alkene is a classic elimination reaction. In this specific application, cyclohexanol is heated in the presence of a strong acid catalyst, such as phosphoric acid or sulfuric acid, to yield cyclohexene and water.[1][2][3][4] The reaction typically proceeds through an E1 mechanism.[5][6] The alcohol is first protonated by the acid, forming a good leaving group (water).[3][7] Subsequently, the loss of water leads to the formation of a carbocation intermediate, which then loses a proton from an adjacent carbon to form the double bond of cyclohexene.[2][7] To favor the formation of the alkene product and minimize side reactions, such as the formation of dicyclohexyl ether, the lower-boiling cyclohexene is typically removed from the reaction mixture by distillation as it is formed, shifting the equilibrium to the product side in accordance with Le Chatelier's principle.[2][8]

Data Presentation: Reactant and Product Properties

A summary of the physical properties of the key reactants and the product is presented below for easy reference.

CompoundMolar Mass ( g/mol )Boiling Point (°C)Density (g/mL)
Cyclohexanol100.161610.962
Cyclohexene82.14830.811
85% Phosphoric Acid98.00~158~1.685
Concentrated Sulfuric Acid98.08~337~1.84

Experimental Protocols

Two common protocols using either phosphoric acid or sulfuric acid as the catalyst are detailed below. Phosphoric acid is often preferred as it is less corrosive and results in fewer side products and less charring compared to sulfuric acid.[4]

Protocol 1: Dehydration using Phosphoric Acid

This protocol is adapted from multiple sources to provide a comprehensive procedure.[1][2][5][9][10]

Materials:

  • Cyclohexanol

  • 85% Phosphoric acid (H₃PO₄)

  • 10% Sodium carbonate (Na₂CO₃) solution or saturated sodium hydrogen carbonate solution[9][10]

  • Saturated sodium chloride (NaCl) solution

  • Anhydrous calcium chloride (CaCl₂) or anhydrous sodium sulfate (Na₂SO₄)[1][9][10]

  • Boiling chips

Equipment:

  • Round-bottom flask (50 mL or 100 mL)

  • Fractional distillation apparatus

  • Heating mantle or water bath

  • Separatory funnel

  • Erlenmeyer flasks

  • Graduated cylinders

  • Ice bath

Procedure:

  • Reaction Setup: In a 50 mL round-bottom flask, place 10.0 g (approximately 10.4 mL) of cyclohexanol.[2] Cautiously add 3 mL of 85% phosphoric acid to the flask.[2] Add a few boiling chips to ensure smooth boiling.

  • Distillation: Assemble a fractional distillation apparatus, using the round-bottom flask as the distilling flask. Place a pre-weighed receiving flask in an ice-water bath to minimize the evaporation of the volatile cyclohexene product.[9][11]

  • Heating: Gently heat the reaction mixture using a heating mantle. As the reaction proceeds, a mixture of cyclohexene and water will co-distill.[7] Collect the distillate that boils in the range of 70-90°C.[12] Continue the distillation until only a small amount of residue remains in the distilling flask.

  • Work-up and Purification:

    • Transfer the collected distillate to a separatory funnel.

    • Wash the distillate with 10 mL of 10% sodium carbonate solution to neutralize any remaining acid.[9] Stopper the funnel and shake, venting frequently to release any pressure buildup. Allow the layers to separate and discard the lower aqueous layer.

    • Next, wash the organic layer with 10 mL of saturated sodium chloride solution to remove the bulk of the dissolved water.[1][9] Again, separate and discard the aqueous layer.

    • Transfer the crude cyclohexene (the upper organic layer) to a clean, dry Erlenmeyer flask.

  • Drying: Add a small amount of anhydrous calcium chloride or sodium sulfate to the cyclohexene to remove any residual water.[1][9][10] Swirl the flask and let it stand for about 10-15 minutes, or until the liquid becomes clear.

  • Final Distillation: Decant or filter the dried cyclohexene into a clean, dry round-bottom flask. Perform a final simple distillation, collecting the pure cyclohexene fraction that boils at or near 83°C.[8]

  • Characterization: Weigh the final product to determine the percent yield. The presence of the alkene can be confirmed using a bromine water test or the Baeyer test (potassium permanganate solution).[1][9][11] In the bromine test, the reddish-brown color of the bromine will disappear upon reaction with the alkene. In the Baeyer test, the purple color of the permanganate will disappear and a brown precipitate of manganese dioxide will form.[1] Further characterization can be performed using IR spectroscopy (to observe the C=C stretch) or gas chromatography (to assess purity).[9][13]

Protocol 2: Dehydration using Sulfuric Acid

This protocol offers an alternative using sulfuric acid as the catalyst.[6][11][14]

Materials:

  • Cyclohexanol

  • Concentrated Sulfuric Acid (H₂SO₄) or 9M H₂SO₄[11]

  • Potassium carbonate (K₂CO₃), anhydrous

  • Boiling chips

Equipment:

  • Same as Protocol 1.

Procedure:

  • Reaction Setup: In a 25 mL round-bottom flask, place 5 mL of cyclohexanol.[11] Carefully add 2.5 mL of 9 M sulfuric acid to the cyclohexanol while swirling.[11] Add a few boiling chips.

  • Distillation: Assemble the distillation apparatus as described in Protocol 1, ensuring the receiving flask is cooled in an ice bath.[11]

  • Heating: Heat the mixture, collecting the distillate that boils up to 85°C.[11]

  • Work-up and Drying: Transfer the distillate to a clean flask. Add a few spatulas of anhydrous potassium carbonate to neutralize trace amounts of acid and remove water.[11] Swirl and allow the mixture to stand.

  • Final Product Isolation: Filter the dried liquid to remove the potassium carbonate.[11] Weigh the product and calculate the yield.

  • Characterization: Perform characterization tests as described in Protocol 1.[11]

Visualizations

Experimental Workflow Diagram

Dehydration_of_Cyclohexanol cluster_reactants Reactants cluster_workup Work-up & Purification Cyclohexanol Cyclohexanol Reaction Reaction & Distillation Cyclohexanol->Reaction Acid Acid Catalyst (H₃PO₄ or H₂SO₄) Acid->Reaction Wash Wash with Na₂CO₃ / NaCl Reaction->Wash Crude Product Dry Dry with Anhydrous Salt Wash->Dry FinalDistill Final Distillation Dry->FinalDistill Product Cyclohexene FinalDistill->Product Pure Product

Caption: Workflow for the synthesis and purification of cyclohexene.

Reaction Mechanism Diagram

E1_Mechanism reactant_node reactant_node intermediate_node intermediate_node product_node product_node catalyst_node catalyst_node A Cyclohexanol + H⁺ B Protonated Cyclohexanol A->B  Step 1: Protonation C Carbocation + H₂O B->C  Step 2: Loss of Water (Slow) D Cyclohexene + H⁺ C->D  Step 3: Deprotonation

Caption: The E1 mechanism for the acid-catalyzed dehydration of cyclohexanol.

References

Application Notes and Protocols: Cyclohexene Ring Formation via Diels-Alder Cycloaddition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Diels-Alder reaction is a cornerstone of modern organic synthesis, providing a powerful and versatile method for the construction of six-membered rings. This [4+2] cycloaddition reaction, in which a conjugated diene reacts with a dienophile (typically an alkene or alkyne), leads to the formation of a substituted cyclohexene ring.[1][2] The reaction proceeds in a concerted fashion, allowing for a high degree of stereochemical control and making it an invaluable tool in the synthesis of complex molecules, including natural products and pharmaceuticals.[2][3]

This document provides detailed application notes and experimental protocols for the synthesis of cyclohexene derivatives using the Diels-Alder reaction. While cyclohexene itself is generally a poor dienophile due to its electron-rich nature, this section will focus on reactions that form the cyclohexene core, a critical structural motif in numerous biologically active compounds. We will explore classic examples of this reaction, including the use of cyclic and acyclic dienes, and the influence of Lewis acid catalysis on reaction efficiency and selectivity.

Key Concepts

The Diels-Alder reaction is a pericyclic reaction that involves the interaction of the π-electron systems of the diene (a 4π-electron system) and the dienophile (a 2π-electron system).[2] The reaction is thermally allowed and proceeds through a cyclic transition state.[4] Several key factors influence the rate and outcome of the Diels-Alder reaction:

  • Electronic Effects: The reaction is generally favored between an electron-rich diene and an electron-poor dienophile.[5] Electron-withdrawing groups on the dienophile and electron-donating groups on the diene accelerate the reaction.

  • Stereospecificity: The stereochemistry of the reactants is retained in the product. A cis-dienophile will form a cis-substituted cyclohexene, while a trans-dienophile will result in a trans-substituted product.[5]

  • The Endo Rule: In the reaction of a cyclic diene with a substituted dienophile, the endo product, where the substituent on the dienophile is oriented towards the newly forming double bond, is typically the kinetically favored product.[1]

  • Lewis Acid Catalysis: The addition of a Lewis acid can significantly accelerate the Diels-Alder reaction and enhance its stereoselectivity. The Lewis acid coordinates to the dienophile, making it more electron-deficient and lowering the energy of its Lowest Unoccupied Molecular Orbital (LUMO).[1]

Reaction Mechanism and Experimental Workflow

The general mechanism of the Diels-Alder reaction is a concerted process involving a cyclic flow of electrons.

Diels_Alder_Mechanism Diene Diene (4π electrons) Plus + Dienophile Dienophile (2π electrons) TS Cyclic Transition State Dienophile->TS [4+2] Cycloaddition Product Cyclohexene Adduct TS->Product

Caption: General mechanism of the Diels-Alder reaction.

A typical experimental workflow for performing a Diels-Alder reaction is outlined below.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up and Purification cluster_analysis Analysis Reactant_Prep Prepare Diene and Dienophile Solutions Mixing Combine Reactants in Reaction Vessel Reactant_Prep->Mixing Reagent_Prep Prepare Solvent and Catalyst (if any) Reagent_Prep->Mixing Reaction_Conditions Heat/Stir under Inert Atmosphere Mixing->Reaction_Conditions Monitoring Monitor Reaction Progress (TLC, GC, etc.) Reaction_Conditions->Monitoring Quenching Quench Reaction (if necessary) Monitoring->Quenching Extraction Solvent Extraction Quenching->Extraction Drying Dry Organic Layer Extraction->Drying Purification Purify by Recrystallization or Chromatography Drying->Purification Characterization Characterize Product (NMR, IR, MS) Purification->Characterization Yield Determine Yield and Purity Characterization->Yield

Caption: General experimental workflow for a Diels-Alder reaction.

Applications in Synthesis

The intramolecular Diels-Alder reaction, where the diene and dienophile are part of the same molecule, is a particularly powerful strategy for the synthesis of complex polycyclic systems.[6] This approach has been successfully employed in the total synthesis of numerous natural products and potential drug candidates.[6]

Experimental Protocols

Protocol 1: Reaction of 1,3-Butadiene with Maleic Anhydride

This protocol describes the formation of 4-cyclohexene-cis-1,2-dicarboxylic anhydride. 1,3-butadiene is generated in situ from the thermal decomposition of 3-sulfolene.

Materials:

  • 3-Sulfolene (Butadiene sulfone)

  • Maleic anhydride

  • Xylene

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Stir bar

Procedure:

  • To a dry 25-mL round-bottom flask containing a stir bar, add 3-sulfolene (2.0 g) and maleic anhydride (1.2 g).

  • Add 2.0 mL of xylene to the flask.

  • Assemble a reflux condenser on the flask and place it in a heating mantle.

  • Heat the mixture gently to dissolve the solids. Once dissolved, increase the heat to maintain a steady reflux. The 3-sulfolene will decompose to release 1,3-butadiene and sulfur dioxide gas.

  • Continue refluxing for 30 minutes.

  • After the reflux period, remove the heating mantle and allow the reaction mixture to cool to room temperature.

  • As the solution cools, the product will crystallize. To complete the crystallization, cool the flask in an ice bath for 10 minutes.

  • Collect the crystalline product by vacuum filtration and wash with a small amount of cold petroleum ether.

  • Dry the product to a constant weight.

Data Presentation:

ReactantMolar Mass ( g/mol )Amount (g)Moles (mmol)
3-Sulfolene118.152.016.9
Maleic Anhydride98.061.212.2
Product Molar Mass ( g/mol ) Theoretical Yield (g) Melting Point (°C)
4-Cyclohexene-cis-1,2-dicarboxylic anhydride152.151.86103-104
Protocol 2: Reaction of Anthracene with Maleic Anhydride

This protocol details the synthesis of 9,10-dihydro-9,10-ethanoanthracene-11,12-dicarboxylic anhydride.

Materials:

  • Anthracene

  • Maleic anhydride

  • Xylene

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Stir bar

Procedure:

  • In a 25-mL round-bottom flask equipped with a stir bar, combine anthracene (0.80 g) and maleic anhydride (0.40 g).

  • Add 10 mL of xylene to the flask.

  • Attach a reflux condenser and heat the mixture to a gentle reflux using a heating mantle.

  • Continue to reflux the solution for 30 minutes.

  • After 30 minutes, remove the heat source and allow the flask to cool to room temperature.

  • Place the flask in an ice bath for 10 minutes to induce crystallization of the product.

  • Collect the product by vacuum filtration, washing the crystals with a small amount of cold xylene.

  • Air dry the product on the filter paper.

Data Presentation:

ReactantMolar Mass ( g/mol )Amount (g)Moles (mmol)
Anthracene178.230.804.49
Maleic Anhydride98.060.404.08
Product Molar Mass ( g/mol ) Theoretical Yield (g) Melting Point (°C)
9,10-dihydro-9,10-ethanoanthracene-11,12-dicarboxylic anhydride276.291.13265-267

Troubleshooting and Safety

  • Safety: The Diels-Alder reaction should be performed in a well-ventilated fume hood. Xylene is flammable and its vapors are harmful. Maleic anhydride is corrosive and an irritant. Appropriate personal protective equipment (gloves, safety glasses) should be worn at all times.

  • Low Yield: Low product yields can result from incomplete reaction or loss of product during work-up. Ensure the reaction goes to completion by monitoring with TLC. Careful handling during filtration and transfer will minimize product loss.

  • Side Reactions: At high temperatures, the retro-Diels-Alder reaction can occur, leading to decomposition of the product.[7] It is important to use the recommended reaction temperature and time. For sensitive substrates, the use of a Lewis acid catalyst can allow for lower reaction temperatures.

References

Application Notes and Protocols for Cyclohexene Hydrogenation Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the catalytic hydrogenation of cyclohexene, a fundamental reaction in organic synthesis and a key step in various industrial processes, including the production of precursors for polymers like Nylon 6 and 6,6.[1][2] This document details various catalytic systems, reaction conditions, and experimental protocols to guide researchers in selecting and optimizing conditions for this important transformation.

Introduction to Cyclohexene Hydrogenation

The hydrogenation of cyclohexene to cyclohexane is a classic example of an alkene addition reaction where two hydrogen atoms are added across the double bond, resulting in a saturated alkane.[3] This thermodynamically favorable process is typically carried out using a heterogeneous or homogeneous catalyst to lower the activation energy and achieve practical reaction rates.[3]

The general mechanism for heterogeneous catalysis involves the adsorption of both hydrogen gas and the alkene onto the surface of a solid catalyst, typically a finely divided metal.[3][4] The reaction then proceeds by the stepwise addition of hydrogen atoms to the carbons of the double bond, followed by the desorption of the saturated product from the catalyst surface.[3][4]

Catalytic Systems and Reaction Conditions

A variety of metal catalysts are effective for cyclohexene hydrogenation, with palladium, platinum, rhodium, and nickel being the most common. The choice of catalyst, support, and reaction conditions can significantly influence the reaction's efficiency, selectivity, and cost-effectiveness.

Palladium (Pd) Catalysts

Palladium, often supported on carbon (Pd/C), is a highly active and widely used catalyst for alkene hydrogenation.[3][4] It offers a good balance of activity and cost.

Table 1: Reaction Conditions for Cyclohexene Hydrogenation using Palladium Catalysts

CatalystSupportTemperature (°C)H₂ Pressure (bar)SolventConversion (%)Reaction TimeReference
Palladium NanoparticlesSBA-15 Mesoporous Material754Not SpecifiedNot SpecifiedNot Specified[1]
Palladium NanoparticlesMCM-41 Mesoporous Siliceous Material8010Not SpecifiedNot SpecifiedNot Specified[1]
Pd-CeO₂Porous Ceria1203Solvent-free29 (at 5 wt% Pd)1 hour[1]
Pd/CActivated Carbon35 - 850.09 - 2.1 MPaNot SpecifiedNot SpecifiedNot Specified[5]
PdCl₂ or Pd(OAc)₂None (Homogeneous)60Transfer HydrogenationIsopropanolVariable1-24 hours[6][7]
5% Pd/CCarbon60Transfer HydrogenationIsopropanol>9824 hours[6]
Platinum (Pt) Catalysts

Platinum catalysts, such as platinum oxide (Adams' catalyst, PtO₂), are also highly effective for cyclohexene hydrogenation and are often used in laboratory settings.[3][4]

Table 2: Reaction Conditions for Cyclohexene Hydrogenation using Platinum Catalysts

CatalystSupportTemperature (°C)H₂ Pressure (bar)SolventConversion (%)Reaction TimeReference
Pt-CeO₂Porous Ceria1203Solvent-free21 (at 5 wt% Pt)1 hour[1]
Pt/CActivated Carbon16 - 490.2 - 2.1 MPaNot SpecifiedNot SpecifiedNot Specified[5]
Pt/Al₂O₃Alumina25Not SpecifiedEthanol, Propan-1-ol, Ionic Liquid MixturesRate constants studiedNot Specified[8]
Pt₁/CeO₂Ceria12027.22n-heptaneHigh8 hours[9]
Rhodium (Rh) Catalysts

Rhodium catalysts, including Wilkinson's catalyst (a homogeneous catalyst), are known for their high activity, sometimes under mild conditions.[1][10] Supported rhodium catalysts are also effective and offer the advantage of easier separation.[2][11]

Table 3: Reaction Conditions for Cyclohexene Hydrogenation using Rhodium Catalysts

CatalystSupportTemperature (°C)H₂ Pressure (atm)SolventConversion (%)Reaction TimeReference
Rh-TUD-13D Mesoporous TUD-125 (Room Temp)1Solvent-free24.81 hour[2]
Rh-TUD-13D Mesoporous TUD-125 (Room Temp)3Solvent-free60.5Not Specified[2]
Rh-TUD-13D Mesoporous TUD-125 (Room Temp)5Solvent-free100Not Specified[2]
Rh-polPolymeric SupportNot SpecifiedNot SpecifiedMethanol or EthanolNot SpecifiedNot Specified[11]
Nickel (Ni) Catalysts

Nickel catalysts, such as Raney nickel and nickel boride, are cost-effective alternatives to precious metal catalysts and are used in industrial-scale hydrogenations.[3][12]

Table 4: Reaction Conditions for Cyclohexene Hydrogenation using Nickel Catalysts

CatalystSupportTemperature (°C)H₂ PressureSolventActivity/Selectivity NotesReference
Urushibara Nickel (U-Ni-A)NoneNot SpecifiedNot SpecifiedEthanolActivity promoted by alkali, inhibited by acid[12]
Nickel Boride (Ni₂B)NoneNot SpecifiedNot SpecifiedEthanolSimilar activity to U-Ni-A; effects of alkali/acid are the same[12]
Ni(acac)₂None (Homogeneous)50 - 1005 - 70 atmMethanolRate is proportional to catalyst and fractional power of substrate and hydrogen concentrations at low concentrations.

Experimental Protocols

Protocol 1: General Procedure for Heterogeneous Hydrogenation of Cyclohexene

This protocol provides a general guideline for the hydrogenation of cyclohexene using a supported heterogeneous catalyst in a batch reactor.

Materials:

  • Cyclohexene

  • Supported catalyst (e.g., Pd/C, Pt/C, Rh-TUD-1)

  • Solvent (e.g., ethanol, methanol, or solvent-free)[3][11]

  • High-purity hydrogen gas

  • Reaction vessel (e.g., Parr reactor or high-pressure autoclave)[1]

  • Magnetic stirrer and stir bar

  • Filtration apparatus

  • Gas chromatograph (GC) for analysis[1]

Procedure:

  • Catalyst and Substrate Preparation:

    • In a clean, dry reaction vessel, add the desired amount of the supported catalyst. A typical starting point for the substrate-to-catalyst molar ratio is 160:1.[11]

    • If using a solvent, add the appropriate volume to the vessel.

    • Add the cyclohexene to the reaction mixture. For example, introduce 25 ml of cyclohexene with 0.25 g of catalyst.[1]

  • Reaction Setup:

    • Seal the reaction vessel.

    • Flush the reactor multiple times with hydrogen gas to remove air.

    • Pressurize the reactor with hydrogen to the desired pressure (e.g., 1-10 atm).[1][2]

  • Reaction Execution:

    • Begin stirring the reaction mixture at a constant rate (e.g., 750 rpm).[1]

    • Heat the reactor to the desired temperature (e.g., 25-120 °C).[1][2]

    • Monitor the reaction progress by observing the pressure drop of hydrogen or by taking aliquots for analysis (if the reactor setup allows).

    • The reaction is typically run for a set duration (e.g., 1-4 hours).[1][2]

  • Work-up and Analysis:

    • After the reaction is complete, cool the reactor to room temperature.

    • Carefully vent the excess hydrogen gas.

    • Filter the reaction mixture to remove the heterogeneous catalyst.

    • Analyze the final product for conversion and selectivity using gas chromatography (GC).[1]

Protocol 2: Transfer Hydrogenation of Cyclohexene using a Palladium Catalyst

This protocol describes a method for cyclohexene hydrogenation that uses an organic molecule (isopropanol) as the hydrogen source, avoiding the need for high-pressure hydrogen gas.[6][7]

Materials:

  • Cyclohexene

  • Palladium catalyst (e.g., Pd/C, PdCl₂, Pd(OAc)₂)[6][7]

  • Isopropanol (IPA) - serves as both solvent and hydrogen donor[6][7]

  • Reaction vial or flask with a condenser

  • Magnetic stirrer and stir bar

  • Heating source (e.g., oil bath)

  • Filtration apparatus (for heterogeneous catalysts)

  • Gas chromatograph (GC) for analysis

Procedure:

  • Reaction Setup:

    • To a reaction vial, add the palladium catalyst (e.g., 10 µmol).[6][7]

    • Add 5 mL of isopropanol.[6][7]

    • Add cyclohexene (e.g., 1.2 mmol).[6][7]

  • Reaction Execution:

    • Place the vial in a preheated oil bath at a specified temperature (e.g., 60 °C).[6][7]

    • Stir the mixture magnetically for the desired reaction time (e.g., 1-24 hours).[6][7]

  • Work-up and Analysis:

    • Cool the reaction mixture to room temperature.

    • If a heterogeneous catalyst was used, remove it by filtration.[6][7]

    • Analyze the organic phase by gas chromatography (GC) to determine the conversion of cyclohexene to cyclohexane.[6]

Visualizations

Experimental Workflow for Heterogeneous Hydrogenation

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Analysis catalyst Weigh Catalyst solvent Add Solvent (Optional) catalyst->solvent substrate Add Cyclohexene solvent->substrate seal Seal Reactor substrate->seal flush Flush with H₂ seal->flush pressurize Pressurize with H₂ flush->pressurize stir_heat Stir and Heat pressurize->stir_heat monitor Monitor Progress stir_heat->monitor cool_vent Cool and Vent monitor->cool_vent filter Filter Catalyst cool_vent->filter analyze Analyze by GC filter->analyze

Caption: Workflow for Heterogeneous Cyclohexene Hydrogenation.

Logical Relationship of Factors Influencing Hydrogenation

G cluster_catalyst Catalyst Properties cluster_conditions Reaction Conditions center Cyclohexene Hydrogenation Efficiency metal Metal Type (Pd, Pt, Rh, Ni) metal->center support Support Material support->center loading Metal Loading loading->center temp Temperature temp->center pressure H₂ Pressure pressure->center solvent Solvent solvent->center time Reaction Time time->center

Caption: Key Factors Affecting Cyclohexene Hydrogenation.

References

Application of Cyclohexene in Polymer Chemistry and Synthesis: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclohexene, a cyclic olefin, is a versatile and reactive building block in the fields of polymer chemistry and organic synthesis. Its strained six-membered ring containing a double bond allows it to participate in a variety of chemical transformations, making it a valuable precursor for the synthesis of polymers and important chemical intermediates. In polymer chemistry, cyclohexene and its derivatives are utilized as monomers in various polymerization techniques, including cationic, Ziegler-Natta, and ring-opening metathesis polymerization (ROMP), leading to the formation of polymers with tailored properties. In organic synthesis, cyclohexene is a key starting material for the production of commercially significant compounds such as adipic acid, a crucial component in the manufacturing of nylon.

This document provides detailed application notes and experimental protocols for the use of cyclohexene in both polymer chemistry and synthesis, aimed at researchers, scientists, and professionals in drug development.

Application in Polymer Chemistry

Cyclohexene's reactivity makes it a valuable monomer and comonomer in the synthesis of a range of polymers. While the homopolymerization of cyclohexene can be challenging due to its relatively low ring strain, its derivatives, such as cyclohexene oxide, are readily polymerized.[1] Furthermore, cyclohexene can be effectively copolymerized with other monomers to modify polymer properties.

Polymerization of Cyclohexene and its Derivatives

1. Cationic Polymerization:

Cationic polymerization of cyclohexene and its derivatives, like 1-methylcyclohexene, can be initiated by Lewis acids. The methyl group in 1-methylcyclohexene helps stabilize the resulting tertiary carbocation, facilitating polymerization.[2]

2. Ziegler-Natta Polymerization:

Ziegler-Natta catalysts, typically composed of a transition metal halide and an organoaluminum compound, are widely used for olefin polymerization.[1][3] While the homopolymerization of cyclohexene using Ziegler-Natta catalysts is not highly efficient, it can be copolymerized with other olefins like ethylene.[4]

3. Ring-Opening Metathesis Polymerization (ROMP):

ROMP is a powerful technique for the polymerization of cyclic olefins. However, the low ring strain of cyclohexene makes its homopolymerization via ROMP thermodynamically unfavorable under standard conditions.[5] To overcome this, more strained derivatives of cyclohexene or specialized catalytic systems are often employed.

Polymers Derived from Cyclohexene

Cyclohexene and its derivatives serve as building blocks for various functional polymers. For instance, poly(cyclohexene carbonate) (PCHC), synthesized from cyclohexene oxide and carbon dioxide, is a biodegradable polymer with a high glass transition temperature, making it a potential alternative to polystyrene.[6][7][8][9] Copolymers of cyclohexene with monomers like maleic anhydride result in alternating copolymers with regularly spaced functional groups.[4][10][11]

Application in Organic Synthesis

Cyclohexene is a crucial intermediate in the synthesis of several high-value chemicals due to the reactivity of its double bond.

Synthesis of Adipic Acid

Adipic acid is a dicarboxylic acid of significant industrial importance, primarily used in the production of nylon-6,6. A common laboratory and industrial synthesis involves the oxidative cleavage of the double bond in cyclohexene.[2][12][13]

Synthesis of Maleic Acid

While less common than the synthesis of adipic acid, cyclohexene can be a precursor for maleic acid, another important dicarboxylic acid. This can be achieved through copolymerization with maleic anhydride followed by hydrolysis or via specific oxidative pathways.

Quantitative Data

The following table summarizes key quantitative data from various polymerization experiments involving cyclohexene and its derivatives.

Polymerization MethodMonomer(s)Catalyst/InitiatorTemp (°C)Monomer Conversion (%)Mn ( g/mol )PDI (Mw/Mn)Reference
Cationic Polymerization1-MethylcyclohexeneAlCl₃-30---[2]
Ring-Opening CopolymerizationCyclohexene Oxide, CO₂Dinuclear Zinc Complex70>9911,8001.14[14]
Ring-Opening CopolymerizationCyclohexene Oxide, CO₂(R,R)-(salcy)-CoCl--4,800 - 33,000<1.3[7][8][9]
ROMP CopolymerizationEster-functionalized cyclopentene, CyclohexeneRuthenium-based catalyst-~80HighNarrow[3][15]
Free Radical CopolymerizationCyclohexene, Maleic AnhydrideAIBN----[4][10][11]

Experimental Protocols

Polymerization Protocols

Protocol 1: Cationic Polymerization of 1-Methylcyclohexene (Representative for Cyclohexene) [2]

Materials:

  • 1-Methylcyclohexene (purified by distillation over CaH₂)

  • Aluminum chloride (AlCl₃), anhydrous

  • Toluene, anhydrous

  • Methanol, pre-chilled (for termination)

  • Hexane (for precipitation)

  • Nitrogen or Argon gas

  • Flame-dried, three-necked round-bottom flask with magnetic stirrer, gas inlet, and rubber septum

Procedure:

  • Assemble the flame-dried reactor under an inert atmosphere of nitrogen or argon.

  • Add anhydrous toluene to the flask via syringe and cool to -30 °C using a suitable cooling bath.

  • Add the purified 1-methylcyclohexene to the cooled solvent.

  • In a separate dry container, prepare a stock solution of AlCl₃ in anhydrous toluene.

  • Slowly add the AlCl₃ solution to the stirred monomer solution via syringe to initiate the polymerization. The reaction is often rapid.

  • Allow the reaction to proceed for a predetermined time (e.g., 30 minutes).

  • Quench the polymerization by adding a small amount of pre-chilled methanol.

  • Precipitate the polymer by pouring the reaction mixture into a large volume of hexane.

  • Filter the precipitated polymer and wash it several times with hexane to remove unreacted monomer and initiator residues.

  • Dry the polymer under vacuum at 40-50 °C to a constant weight.

Protocol 2: Ziegler-Natta Polymerization (General Procedure for Olefins) [1][3]

Materials:

  • Cyclohexene (purified by passing through activated alumina)

  • Titanium tetrachloride (TiCl₄)

  • Triethylaluminum (Al(C₂H₅)₃)

  • Heptane or Toluene, anhydrous

  • Methanol, acidified (for termination)

  • Nitrogen or Argon gas

  • Flame-dried, jacketed glass reactor with mechanical stirrer, gas inlet, and thermocouple

Procedure:

  • Assemble and dry the reactor system under an inert atmosphere.

  • Add anhydrous heptane or toluene to the reactor.

  • Introduce the triethylaluminum co-catalyst to the solvent.

  • Slowly add the titanium tetrachloride catalyst to the stirred solution. The order of addition can influence catalyst activity.

  • Introduce the purified cyclohexene into the reactor.

  • Maintain the reaction at a controlled temperature (e.g., 50-70 °C) for the desired period, monitoring for any changes in viscosity.

  • Terminate the polymerization by adding acidified methanol.

  • Isolate the polymer by filtration and wash thoroughly with methanol.

  • Dry the polymer under vacuum.

Synthesis Protocols

Protocol 3: Synthesis of Adipic Acid from Cyclohexene [2][12][13]

Materials:

  • Cyclohexene

  • Potassium permanganate (KMnO₄)

  • Sodium hydroxide (NaOH) solution (1%)

  • Concentrated hydrochloric acid (HCl)

  • Methanol

  • Water

  • Erlenmeyer flask, Buchner funnel, filter flask, beaker, steam bath, ice-water bath

Procedure:

  • In a 250 mL Erlenmeyer flask, combine 50 mL of water, 2 mL of cyclohexene, and 8.4 g of potassium permanganate.

  • Loosely stopper the flask and swirl vigorously for 5 minutes. The flask should become warm.

  • Continue to swirl the flask at frequent intervals for 20 minutes, maintaining the temperature between 35-45 °C. If the temperature exceeds 45 °C, cool the flask in an ice-water bath.

  • After 20 minutes, place the flask on a steam bath for 15 minutes, continuing to swirl.

  • Test for the presence of permanganate by spotting the reaction mixture on filter paper. If a purple ring appears, add 1 mL of methanol and continue heating until the color disappears.

  • Filter the mixture through a Buchner funnel and wash the manganese dioxide precipitate with two 10 mL portions of hot 1% NaOH solution.

  • Combine the filtrate and washings in a beaker and boil until the volume is reduced to about 10 mL.

  • Cool the solution in an ice-water bath and acidify to pH 1 by the dropwise addition of concentrated HCl.

  • Allow the mixture to stand in the ice bath for 5-10 minutes to complete the crystallization of adipic acid.

  • Collect the crude adipic acid by vacuum filtration.

  • Recrystallize the product from a minimal amount of boiling water. Cool to room temperature and then in an ice-water bath for 10 minutes.

  • Filter the purified adipic acid and dry to a constant weight.

Visualizations

Cyclohexene_Applications cluster_polymer Polymer Chemistry cluster_synthesis Organic Synthesis Cyclohexene_Polymer Cyclohexene Polycyclohexene Polycyclohexene Cyclohexene_Polymer->Polycyclohexene Homopolymerization Copolymers Copolymers Cyclohexene_Polymer->Copolymers with Comonomers Cyclohexene_Oxide Cyclohexene Oxide PCHC Poly(cyclohexene carbonate) Cyclohexene_Oxide->PCHC with CO2 Cyclohexene_Synthesis Cyclohexene Adipic_Acid Adipic Acid Cyclohexene_Synthesis->Adipic_Acid Oxidation Maleic_Acid Maleic Acid Cyclohexene_Synthesis->Maleic_Acid Oxidation Nylon Nylon-6,6 Adipic_Acid->Nylon Polycondensation Cyclohexene_Central Cyclohexene

Caption: Logical relationship of cyclohexene applications.

Polymerization_Workflow cluster_prep Preparation cluster_reaction Polymerization cluster_workup Work-up Monomer_Prep Monomer Purification Initiation Initiation Monomer_Prep->Initiation Catalyst_Prep Catalyst/Initiator Preparation Catalyst_Prep->Initiation Propagation Propagation Initiation->Propagation Termination Termination Propagation->Termination Precipitation Polymer Precipitation Termination->Precipitation Purification Purification Precipitation->Purification Drying Drying Purification->Drying

Caption: General experimental workflow for polymerization.

Synthesis_Workflow cluster_reaction_synth Reaction cluster_workup_synth Work-up & Purification Reactants Cyclohexene + Oxidizing Agent Reaction_Step Oxidative Cleavage Reactants->Reaction_Step Isolation Product Isolation Reaction_Step->Isolation Recrystallization Recrystallization Isolation->Recrystallization Drying_Synth Drying Recrystallization->Drying_Synth

Caption: General workflow for synthesis of dicarboxylic acids.

References

Application Notes and Protocols: Cyclohexene as a Solvent for Spectroscopic Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Cyclohexene (C₆H₁₀) is a cyclic alkene, or cycloalkene, that is a colorless liquid at room temperature with a sharp odor.[1] While it is a crucial intermediate in various industrial chemical syntheses, its utility as a solvent in spectroscopic analysis is specific and requires careful consideration of its inherent spectroscopic properties.[2][3] These application notes provide a detailed overview of the suitability of cyclohexene for UV-Visible, Infrared (IR), Raman, and Nuclear Magnetic Resonance (NMR) spectroscopy, complete with experimental protocols and safety considerations. Due to the presence of a carbon-carbon double bond, its spectral characteristics are markedly different from its saturated analog, cyclohexane.

Physicochemical and Spectroscopic Overview

Cyclohexene is a non-polar solvent, making it suitable for dissolving other non-polar to weakly polar analytes. Its physical properties are summarized below.

PropertyValue
Molecular Formula C₆H₁₀
Molar Mass 82.14 g/mol [1]
Boiling Point 83 °C[4]
Density 0.811 g/cm³ (at 20°C)[1]
Solubility in Water Slightly soluble[1]
Solubility Miscible with many organic solvents[1]
Refractive Index (n_D) 1.4465[1]

UV-Visible (UV-Vis) Spectroscopy

The utility of a solvent in UV-Vis spectroscopy is primarily determined by its UV cutoff wavelength—the wavelength below which the solvent itself absorbs strongly, rendering it opaque.

Application Notes: Cyclohexene possesses a π-electron system in its double bond, which undergoes π → π* electronic transitions. This results in significant absorbance in the deep UV region, giving it a higher UV cutoff compared to its saturated counterpart, cyclohexane (cutoff ~195 nm).[5] The UV cutoff for cyclohexene is typically around 225-230 nm , making it unsuitable for analyses of compounds that absorb below this wavelength. However, it can be an effective solvent for analytes with chromophores that absorb in the upper UV or visible regions (>230 nm). Its non-polar nature is advantageous for dissolving hydrophobic compounds.

Data Presentation:

Spectroscopic ParameterValue / Comment
UV Cutoff Wavelength ~225-230 nm
Useful Spectral Range > 230 nm
Recommended Analytes Non-polar compounds with λ_max > 230 nm
Common Cuvette Material Quartz

Experimental Protocol 1: UV-Visible Spectroscopic Analysis

  • Solvent Preparation: Use spectroscopy-grade cyclohexene to minimize impurities that may have their own UV absorbance. If unavailable, distillation may be required, but extreme caution is necessary due to the potential for peroxide formation.

  • Cuvette Selection: Use a quartz cuvette, as glass or plastic cuvettes absorb strongly in the UV region. Ensure the cuvette is clean and dry.

  • Sample Preparation:

    • Accurately weigh the analyte and dissolve it in a known volume of cyclohexene in a volumetric flask to achieve the desired concentration.

    • Ensure the analyte is fully dissolved. Sonication may be used if necessary.

  • Baseline Correction:

    • Fill a clean quartz cuvette with pure cyclohexene to serve as the reference or blank.

    • Place the cuvette in the spectrophotometer and run a baseline scan across the desired wavelength range. This corrects for the absorbance of the solvent and the cuvette.

  • Sample Measurement:

    • Empty the cuvette, rinse it with a small amount of the analyte solution, and then fill it with the sample solution.

    • Place the sample cuvette in the spectrophotometer and acquire the absorbance spectrum.

  • Data Analysis: The resulting spectrum will show the absorbance of the analyte, corrected for the solvent background.

Diagram: Spectroscopic Analysis Workflow

cluster_prep Preparation Stage cluster_acq Data Acquisition Stage cluster_analysis Analysis Stage Analyte Select Analyte Solvent Select Solvent (e.g., Cyclohexene) Analyte->Solvent PrepareSample Prepare Sample Solution Solvent->PrepareSample Baseline Acquire Baseline (Pure Solvent) PrepareSample->Baseline Measure Measure Sample (Analyte Solution) Baseline->Measure Process Process Spectrum (Baseline Subtraction) Measure->Process Interpret Interpret Data Process->Interpret Start Start: Select Spectroscopic Method Solubility Is Analyte Soluble in Cyclohexene? Start->Solubility UV_Cutoff Is Analyte λ_max > 230 nm? Solubility->UV_Cutoff Yes Reject_CH Reject Cyclohexene: Choose Alternative Solvent Solubility->Reject_CH No IR_Window Are Analyte IR Peaks in Solvent Windows? UV_Cutoff->IR_Window Yes (for UV-Vis) UV_Cutoff->Reject_CH No (for UV-Vis) Raman_Window Are Analyte Raman Peaks in Solvent Windows? IR_Window->Raman_Window Yes (for IR) IR_Window->Reject_CH No (for IR) Use_CH Use Cyclohexene Raman_Window->Use_CH Yes (for Raman) Raman_Window->Reject_CH No (for Raman)

References

Application Notes and Protocols for the Epoxidation of Cyclohexene

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The epoxidation of cyclohexene to form cyclohexene oxide is a fundamental transformation in organic synthesis, providing a versatile intermediate for the production of various fine chemicals, pharmaceuticals, and polymers. Cyclohexene oxide's strained three-membered ether ring is susceptible to ring-opening reactions with a variety of nucleophiles, making it a valuable building block. This document provides detailed application notes and protocols for several common and effective methods for the epoxidation of cyclohexene.

Methods Overview

A variety of methods have been developed for the epoxidation of cyclohexene, each with its own advantages and disadvantages concerning yield, selectivity, cost, and environmental impact. The most prominent methods include:

  • Epoxidation with Peroxy Acids: A classic and reliable method utilizing pre-formed or in situ generated peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA).

  • Metal-Catalyzed Epoxidation: Employing transition metal catalysts with oxidants like hydrogen peroxide or organic hydroperoxides, offering high efficiency and the potential for greener processes.

  • Chemoenzymatic Epoxidation: A biocatalytic approach that uses enzymes, typically lipases, to generate a peroxy acid in situ, which then performs the epoxidation. This method is known for its mild reaction conditions.

  • Halohydrin Formation and Cyclization: A two-step process involving the formation of a halohydrin from cyclohexene, followed by an intramolecular cyclization to yield the epoxide.

Method 1: Epoxidation with meta-Chloroperoxybenzoic Acid (m-CPBA)

This method is one of the most common and straightforward procedures for the epoxidation of alkenes. m-CPBA is a commercially available and relatively stable peroxy acid that provides high yields of epoxides under mild conditions.

Reaction Mechanism

The reaction proceeds via a concerted mechanism where the peroxy acid transfers an oxygen atom to the double bond of cyclohexene in a single step. This is often referred to as the "butterfly" mechanism.

G cluster_reactants Reactants cluster_transition_state Transition State cluster_products Products Cyclohexene Cyclohexene TS Concerted 'Butterfly' Transition State Cyclohexene->TS mCPBA m-CPBA mCPBA->TS CyclohexeneOxide Cyclohexene Oxide TS->CyclohexeneOxide mCBA m-Chlorobenzoic Acid TS->mCBA

Caption: Concerted mechanism of cyclohexene epoxidation by m-CPBA.

Experimental Protocol

Materials:

  • Cyclohexene

  • meta-Chloroperoxybenzoic acid (m-CPBA, typically 70-77% purity, the remainder is meta-chlorobenzoic acid and water)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium sulfite (Na₂SO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, separatory funnel, rotary evaporator.

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve cyclohexene (1.0 equivalent) in dichloromethane (DCM).

  • Cool the solution in an ice bath to 0 °C.

  • Add m-CPBA (1.1-1.5 equivalents) portion-wise to the stirred solution over 10-15 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture again in an ice bath and quench by the slow addition of a saturated aqueous solution of sodium sulfite to destroy any excess peroxy acid.

  • Transfer the mixture to a separatory funnel and wash sequentially with a saturated aqueous solution of sodium bicarbonate (2 x 50 mL) to remove the carboxylic acid byproduct, and then with brine (1 x 50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude cyclohexene oxide.

  • The product can be further purified by distillation if necessary.

Quantitative Data
Catalyst/ReagentOxidantSolventTemperature (°C)Time (h)Conversion (%)Selectivity (%)Yield (%)Citation
m-CPBA-CH₂Cl₂25->95>95~90
NiO nanoparticlesm-CPBACH₂Cl₂/CH₃CN25Instant100>90-[1]
Co(III)@Fe₃O₄/SiO₂m-CPBACH₂Cl₂RT---99[2][3]

Method 2: Metal-Catalyzed Epoxidation with Hydrogen Peroxide

This method utilizes transition metal catalysts to activate hydrogen peroxide, a green and atom-economical oxidant, for the epoxidation of cyclohexene. Catalysts based on molybdenum, vanadium, and rhenium are commonly employed.

Workflow for Metal-Catalyzed Epoxidation

G start Start dissolve Dissolve Cyclohexene and Catalyst in Solvent start->dissolve add_h2o2 Add Hydrogen Peroxide (often dropwise) dissolve->add_h2o2 react Stir at Controlled Temperature add_h2o2->react monitor Monitor Reaction (TLC, GC) react->monitor quench Quench Excess Peroxide monitor->quench workup Aqueous Work-up (Extraction) quench->workup dry Dry Organic Layer workup->dry evaporate Evaporate Solvent dry->evaporate purify Purify Product (Distillation/Chromatography) evaporate->purify end End purify->end

Caption: General workflow for metal-catalyzed epoxidation.

Experimental Protocol (Example with a Tungsten-based Catalyst)

This protocol is based on a phase-transfer catalysis system.

Materials:

  • Cyclohexene

  • 30-50% Aqueous hydrogen peroxide (H₂O₂)

  • Catalyst: [(CH₃)₃C₁₆H₃₃N]₃(PO₄)(WO₃)₄

  • Co-catalyst: Na₂HPO₃

  • Dichloroethane or Dichloromethane

  • Round-bottom flask, magnetic stirrer, condenser, separatory funnel, rotary evaporator.

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and condenser, dissolve cyclohexene (e.g., 2.4 g) in dichloroethane (40 mL).[4]

  • Add the catalyst (e.g., 0.19 g) and co-catalyst (e.g., 0.04 g) to the solution.[4]

  • Add 50% aqueous hydrogen peroxide (e.g., 2 g) to the mixture.[4]

  • Heat the reaction mixture to 55 °C and stir vigorously for 4 hours.[4]

  • After the reaction is complete, cool the mixture to room temperature.

  • Transfer the mixture to a separatory funnel and separate the aqueous and organic layers.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter the drying agent and remove the solvent by distillation or rotary evaporation to obtain cyclohexene oxide.

Quantitative Data
CatalystOxidantSolventTemperature (°C)Time (h)Conversion (%)Selectivity (%)Citation
[(CH₃)₃C₁₆H₃₃N]₃(PO₄)(WO₃)₄50% H₂O₂Dichloroethane5549899[4]
[(CH₃)₃C₁₆H₃₃N]₃(PO₄)(WO₃)₄30% H₂O₂Dichloromethane4579797[4]
[(CH₃)₃C₁₈H₃₇N]₃(PO₄)(WO₃)₄.₇70% H₂O₂Chloroform7519997[4]
MIL-47(V)H₂O₂Acetonitrile50---[5][6]
Mo-Schiff Base-SBA-15TBHP1,2-Dichloroethane834>95>99[7][8]

Method 3: Chemoenzymatic Epoxidation using Lipase

This "green" chemistry approach utilizes a lipase to catalyze the formation of a peroxy acid from a carboxylic acid and hydrogen peroxide in situ. The peroxy acid then epoxidizes the cyclohexene. This method avoids the handling of potentially hazardous concentrated peroxy acids.

Reaction Pathway

G cluster_peracid_formation Peroxy Acid Formation (Enzymatic) cluster_epoxidation Epoxidation (Chemical) CarboxylicAcid Carboxylic Acid (e.g., Octanoic Acid) Lipase Lipase (e.g., Novozym 435) CarboxylicAcid->Lipase H2O2 Hydrogen Peroxide H2O2->Lipase PeroxyAcid Peroxy Acid Lipase->PeroxyAcid CyclohexeneOxide Cyclohexene Oxide PeroxyAcid->CyclohexeneOxide Epoxidation Cyclohexene Cyclohexene Cyclohexene->CyclohexeneOxide

Caption: Chemoenzymatic epoxidation pathway.

Experimental Protocol

Materials:

  • Cyclohexene

  • Octanoic acid

  • Immobilized Lipase B from Candida antarctica (e.g., Novozym 435)

  • Urea-hydrogen peroxide (UHP) or 30% aqueous H₂O₂

  • Ethyl acetate or another suitable organic solvent

  • Round-bottom flask, magnetic stirrer, filtration setup.

Procedure:

  • In a round-bottom flask, dissolve cyclohexene (1 mmol) and octanoic acid (catalytic amount, if using an ester solvent that can also act as the acyl donor) in ethyl acetate (1.5 mL).[9]

  • Add the immobilized lipase (e.g., 50 mg of Novozym 435).[9]

  • Add urea-hydrogen peroxide (1.1 mmol).[9]

  • Seal the flask and shake the mixture at room temperature (e.g., 27 °C) for 5 hours.[9]

  • Monitor the reaction by TLC or GC.

  • Upon completion, filter off the immobilized enzyme. The enzyme can be washed and reused.

  • The filtrate can be washed with water and saturated aqueous sodium bicarbonate solution to remove urea and any remaining acid.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to obtain the product.

Quantitative Data
Lipase SourceAcyl DonorOxidantSolventTemperature (°C)Time (h)Yield (%)Citation
Novozym 435Octanoic acidUHPEthyl acetate27575-100[9][10]
Novozym 435Phenylacetic acid30% H₂O₂Chloroform351275

Method 4: Epoxidation via Halohydrin Formation

This is a two-step method that proceeds through a halohydrin intermediate. While it involves an extra step, it is a classic and effective method for epoxide synthesis.

Reaction Sequence

G Cyclohexene Cyclohexene Halohydrin Cyclohexyl Halohydrin (e.g., 2-chlorocyclohexanol) Cyclohexene->Halohydrin Step 1: X₂, H₂O CyclohexeneOxide Cyclohexene Oxide Halohydrin->CyclohexeneOxide Step 2: Base (e.g., NaOH)

Caption: Two-step epoxidation via halohydrin formation.

Experimental Protocol

Step 1: Formation of 2-Chlorocyclohexanol (not detailed here, but is a prerequisite)

Step 2: Cyclization to Cyclohexene Oxide

This protocol is adapted from Organic Syntheses.[11]

Materials:

  • 2-Chlorocyclohexanol

  • Sodium hydroxide (NaOH)

  • Water

  • Round-bottom flask, mechanical stirrer, separatory funnel, distillation apparatus.

Procedure:

  • In a 2-L round-bottom flask equipped with a mechanical stirrer, prepare a solution of sodium hydroxide (70 g, 1.75 moles) in 400 mL of water.[11]

  • Add 2-chlorocyclohexanol (230 g, 1.71 moles) to the NaOH solution.[11]

  • Stir the mixture vigorously for about one hour.[11]

  • Stop the stirring and allow the layers to separate.

  • Separate the upper organic layer and purify it by fractional distillation.

  • Collect the fraction boiling between 129-134 °C, which is cyclohexene oxide.

Quantitative Data
Starting MaterialReagentsYield (%)Citation
2-ChlorocyclohexanolNaOH, H₂O70-73[11]
CyclohexeneCl₂, H₂O then NaOHHigh[12]

Summary and Comparison

MethodKey AdvantagesKey DisadvantagesBest Suited For
m-CPBA High yields, reliable, mild conditionsStoichiometric waste, potential for explosive hazardsGeneral laboratory synthesis, small to medium scale
Metal-Catalyzed High catalytic efficiency, use of green oxidants (H₂O₂)Catalyst cost and potential leaching, may require optimizationIndustrial applications, large-scale synthesis, green chemistry focus
Chemoenzymatic Very mild conditions, environmentally friendly, high selectivitySlower reaction times, enzyme cost and stabilityBiocatalysis research, synthesis of sensitive molecules
Halohydrin Route Uses inexpensive reagents, classic and well-establishedTwo-step process, use of halogensEducational purposes, situations where peroxy compounds are to be avoided

Safety Precautions

  • Peroxy Compounds: m-CPBA and hydrogen peroxide are strong oxidizers and can be explosive, especially when concentrated or in contact with metals. Handle with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Work in a well-ventilated fume hood.

  • Solvents: Dichloromethane and other chlorinated solvents are toxic and potentially carcinogenic. Handle them in a fume hood.

  • Bases: Sodium hydroxide is corrosive. Avoid contact with skin and eyes.

  • Always consult the Safety Data Sheet (SDS) for all chemicals before use.

References

Application Notes and Protocols: Synthesis of Adic Acid from Cyclohexene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of adipic acid, a crucial dicarboxylic acid intermediate in various industrial processes, including the production of nylon-6,6. The following sections detail various synthetic routes starting from cyclohexene, with a focus on different oxidative cleavage methods. Quantitative data from cited literature is summarized for comparative analysis, and detailed experimental protocols are provided.

Overview of Synthetic Routes

The synthesis of adipic acid from cyclohexene involves the oxidative cleavage of the carbon-carbon double bond. Several methods have been developed, employing different oxidizing agents and catalytic systems. The choice of method often depends on factors such as yield, cost, safety, and environmental impact ("green chemistry" considerations). The most common approaches include oxidation with potassium permanganate and catalytic oxidation using hydrogen peroxide with various catalysts.

A general reaction scheme is presented below:

G Cyclohexene Cyclohexene AdipicAcid Adipic Acid Cyclohexene->AdipicAcid Oxidative Cleavage

Caption: General reaction pathway for the synthesis of adipic acid from cyclohexene.

Comparative Data of Synthetic Methods

The following table summarizes quantitative data for different methods of adipic acid synthesis from cyclohexene, allowing for easy comparison of reaction conditions and yields.

Oxidizing AgentCatalyst/ReagentTemperature (°C)Reaction TimeYield (%)Reference
Potassium Permanganate (KMnO4)Water35-4520 minNot specified[1][2]
Hydrogen Peroxide (H2O2)Sodium Tungstate (Na2WO4) & Phase Transfer Catalyst908 h90[3]
Hydrogen Peroxide (H2O2)Peroxytungstate-organic complex72-943-20 h96.6[3]
Hydrogen Peroxide (H2O2)Glycine phosphotungstate9012 h95[3]
Hydrogen Peroxide (H2O2)[FeCl2{κ3-HC(pz)3}] (Microwave)6024 h46[4][5]
Hydrogen Peroxide (H2O2)H3PW4O24/PEHA/ZrSBA-15808 h91[3]

Experimental Protocols

Protocol 1: Oxidation of Cyclohexene with Potassium Permanganate

This protocol describes a classic laboratory-scale synthesis of adipic acid using potassium permanganate as the oxidizing agent.[1][2]

Workflow Diagram:

G A Mix Cyclohexene, Water, and KMnO4 B Swirl and Maintain Temperature (35-45°C) A->B C Heat on Steam Bath B->C D Filter and Collect Filtrate C->D E Boil to Reduce Volume D->E F Acidify with HCl and Cool E->F G Collect Adipic Acid via Vacuum Filtration F->G H Recrystallize and Dry G->H

Caption: Experimental workflow for adipic acid synthesis using KMnO4.

Materials:

  • Cyclohexene (2 mL, density = 0.81 g/cm³)

  • Potassium permanganate (8.4 g)

  • Water (50 mL)

  • Concentrated Hydrochloric Acid (HCl)

  • 1% Sodium Hydroxide (NaOH) solution

  • 250 mL Erlenmeyer flask

  • Steam bath or hot plate

  • Ice-water bath

  • Buchner funnel and filter flask

  • Hirsch funnel

  • Beakers

Procedure:

  • To a 250 mL Erlenmeyer flask, add 50 mL of water, 2 mL of cyclohexene, and 8.4 g of potassium permanganate.[1][2]

  • Loosely stopper the flask, wrap it with a towel, and swirl vigorously for 5 minutes. The flask should become warm.[1][2]

  • Continue to swirl the flask at frequent intervals for 20 minutes, maintaining the temperature of the mixture between 35°C and 40°C. If the temperature exceeds 45°C, cool the flask briefly in an ice-water bath.[1][2]

  • Remove the stopper and place the flask on a steam bath for 15 minutes, continuing to swirl frequently.[2]

  • Filter the hot mixture through a large Buchner funnel under vacuum into a clean filter flask.[2]

  • Rinse the reaction flask with two 10 mL portions of hot 1% sodium hydroxide solution and pour these washings through the filter.[2]

  • Transfer the filtrate and washings to a 250 mL beaker and boil the solution until the volume is reduced to approximately 10 mL.[1][2]

  • Cool the solution in an ice-water bath and then acidify it to a pH of about 1 by cautiously adding concentrated hydrochloric acid dropwise while stirring.[1][2]

  • Add an additional 3 mL of concentrated HCl, stir, and let the beaker stand in the ice bath for 5-10 minutes to complete crystallization.[1][2]

  • Collect the crude adipic acid by vacuum filtration.[1][2]

  • Recrystallize the product from a minimal amount of boiling water (approximately 5 mL if 2 mL of cyclohexene was used).[1][2]

  • Cool the recrystallized solution to room temperature, then place it in an ice-water bath for 10 minutes.[1][2]

  • Filter the pure product using a Hirsch funnel under vacuum and dry the crystals.[1][2]

  • Measure the melting point and yield of the final product.

Protocol 2: Catalytic Oxidation of Cyclohexene with Hydrogen Peroxide

This protocol outlines a "green chemistry" approach to adipic acid synthesis using hydrogen peroxide as the oxidant and a tungstate-based catalyst with a phase transfer agent.[6][7]

Reaction Pathway Diagram:

G cluster_organic Organic Phase cluster_aqueous Aqueous Phase Cyclohexene Cyclohexene Epoxide Epoxide Cyclohexene->Epoxide Oxidation Diol Diol Epoxide->Diol Hydrolysis AdipicAcid Adipic Acid Diol->AdipicAcid Further Oxidation H2O2 H2O2 Peroxotungstate W(O2)n H2O2->Peroxotungstate activates Tungstate WO4(2-) Tungstate->Peroxotungstate PTC_Tungstate PTC-Peroxotungstate Complex Peroxotungstate->PTC_Tungstate PTC_Tungstate->Cyclohexene transfers to organic phase PTC_Tungstate->Tungstate returns to aqueous phase PTC Phase Transfer Catalyst (PTC) PTC->PTC_Tungstate

Caption: Catalytic cycle for tungstate-catalyzed oxidation of cyclohexene.

Materials:

  • Cyclohexene

  • 30% Hydrogen Peroxide (H2O2)

  • Sodium tungstate dihydrate (Na2WO4·2H2O)

  • Potassium bisulfate (KHSO4)

  • Aliquat 336 (phase transfer catalyst)

  • 50 mL boiling flask

  • Stir bar and magnetic stirrer

  • Reflux condenser

  • Heating mantle

Procedure:

  • In a 50 mL boiling flask, prepare a slurry of sodium tungstate dihydrate (0.5 g), 30% hydrogen peroxide (15 mL), and potassium bisulfate (0.4 g).[7]

  • Add a medium-sized stir bar to the flask.

  • Prepare a solution of the phase transfer catalyst by dissolving approximately 0.25 g of Aliquat 336 in 2.0 g of cyclohexene. This can be done by adding a specific volume of a stock solution.[7]

  • Add 2.8 mL of the cyclohexene/Aliquat 336 solution directly into the boiling flask.[7]

  • Assemble a reflux apparatus with the flask and a condenser.

  • Heat the mixture under vigorous reflux with rapid stirring. The two-phase system will gradually become a single aqueous phase as the cyclohexene is converted to water-soluble adipic acid.[7]

  • After the reaction is complete (monitor by appropriate analytical techniques, e.g., TLC or GC), cool the reaction mixture.

  • The adipic acid product can be isolated by cooling the aqueous solution to induce crystallization, followed by vacuum filtration.

  • Further purification can be achieved by recrystallization from hot water.

Safety Precautions

  • Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Handle concentrated acids and strong oxidizing agents like potassium permanganate and hydrogen peroxide with extreme caution in a well-ventilated fume hood.

  • Potassium permanganate is a strong oxidizing agent and can react violently with organic materials.

  • Hydrogen peroxide (30%) is corrosive and a strong oxidizer. Avoid contact with skin and eyes.

  • The oxidation reactions can be exothermic. Monitor the reaction temperature carefully to prevent runaway reactions.[1][2]

These protocols and notes are intended for use by trained professionals in a laboratory setting. It is crucial to consult the original literature and relevant safety data sheets (SDS) before undertaking any experimental work.

References

Application Note: Quantitative Analysis of Cyclohexene using Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust and validated method for the quantitative analysis of cyclohexene using Gas Chromatography-Mass Spectrometry (GC-MS). The described protocol is applicable to the determination of cyclohexene in various solvent matrices, making it suitable for quality control in manufacturing processes, purity assessment of reagents, and monitoring of chemical reactions. The method demonstrates excellent linearity, sensitivity, and precision, meeting the rigorous standards of researchers, scientists, and drug development professionals.

Introduction

Cyclohexene is a volatile cycloalkene that serves as a crucial precursor in the synthesis of various chemicals, including adipic acid, maleic acid, and as a solvent. Its accurate quantification is essential for ensuring product quality, reaction efficiency, and safety. Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal analytical technique for this purpose, offering high separation efficiency and definitive identification based on mass-to-charge ratio. This document provides a comprehensive protocol for the GC-MS analysis of cyclohexene, including sample preparation, instrument parameters, and data analysis.

Experimental Protocol

Sample and Standard Preparation

1.1. Solvents and Reagents:

  • Cyclohexene (≥99% purity)

  • Dichloromethane (GC grade or equivalent)

  • Toluene (Internal Standard, ≥99% purity)

1.2. Preparation of Stock Solutions:

  • Cyclohexene Stock Solution (1000 µg/mL): Accurately weigh 100 mg of pure cyclohexene into a 100 mL volumetric flask. Dissolve and dilute to the mark with dichloromethane.

  • Internal Standard (IS) Stock Solution (1000 µg/mL): Accurately weigh 100 mg of toluene into a 100 mL volumetric flask. Dissolve and dilute to the mark with dichloromethane.

1.3. Preparation of Calibration Standards:

  • Prepare a series of calibration standards by serial dilution of the cyclohexene stock solution with dichloromethane to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Spike each calibration standard and the samples for analysis with the internal standard (toluene) to a final concentration of 10 µg/mL.

GC-MS Instrumentation and Parameters

The analysis is performed on a standard benchtop GC-MS system. The following parameters are recommended:

Table 1: GC-MS Instrument Parameters

ParameterValue
Gas Chromatograph
ColumnDB-5ms (or equivalent 5%-phenyl)-methylpolysiloxane, 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier GasHelium, constant flow rate of 1.0 mL/min
Inlet Temperature250 °C
Injection Volume1 µL
Injection ModeSplit (Split ratio 50:1)
Oven Temperature ProgramInitial: 40 °C, hold for 2 min; Ramp: 10 °C/min to 150 °C; Ramp: 20 °C/min to 250 °C, hold for 2 min
Mass Spectrometer
Ionization ModeElectron Ionization (EI)
Ionization Energy70 eV
Ion Source Temperature230 °C
Quadrupole Temperature150 °C
Transfer Line Temperature280 °C
Detection ModeSelected Ion Monitoring (SIM) and Full Scan
Full Scan Rangem/z 35-300
SIM Ions (Cyclohexene)82 (Quantifier) , 67, 54
SIM Ions (Toluene - IS)91 (Quantifier) , 92

Data Presentation and Results

Quantitative analysis is performed by constructing a calibration curve plotting the ratio of the peak area of cyclohexene to the peak area of the internal standard against the concentration of cyclohexene.

Table 2: Quantitative Data Summary

AnalyteRetention Time (min)Linearity Range (µg/mL)Limit of Detection (LOD) (µg/mL)Limit of Quantitation (LOQ) (µg/mL)
Cyclohexene~ 5.21 - 100> 0.9980.31.0
Toluene (IS)~ 6.8----

Mass Spectrum of Cyclohexene:

The electron ionization mass spectrum of cyclohexene is characterized by a prominent molecular ion peak at m/z 82. Key fragment ions are observed at m/z 67 (loss of a methyl group), and m/z 54 (resulting from a retro-Diels-Alder fragmentation).[1] The base peak is typically the molecular ion at m/z 82.

Visualizations

GCMS_Workflow A Sample/Standard Preparation (Dilution & IS Spiking) B GC Injection (1 µL, Split 50:1) A->B C GC Separation (DB-5ms Column) B->C D Elution to MS C->D E Ionization (EI, 70 eV) D->E F Mass Analysis (Quadrupole) E->F G Detection (Full Scan & SIM) F->G H Data Acquisition & Processing G->H I Quantification (Calibration Curve) H->I J Reporting I->J

Caption: Experimental workflow for the GC-MS analysis of cyclohexene.

Fragmentation_Pathway parent Cyclohexene C₆H₁₀ (m/z = 82) ion [C₆H₁₀]⁺˙ Molecular Ion (m/z = 82) parent->ion - e⁻ frag1 [C₅H₇]⁺ (m/z = 67) ion->frag1 - •CH₃ frag2 [C₄H₆]⁺˙ (m/z = 54) ion->frag2 - C₂H₄ (Retro-Diels-Alder)

Caption: Simplified fragmentation pathway of cyclohexene in EI-MS.

References

High-Performance Liquid Chromatography (HPLC) Methods for Cyclohexene Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the analysis of cyclohexene derivatives using High-Performance Liquid Chromatography (HPLC). Cyclohexene and its derivatives are important structural motifs in many pharmaceuticals, natural products, and industrial chemicals. The ability to separate and quantify these compounds is crucial for quality control, impurity profiling, and pharmacokinetic studies. These notes cover a range of HPLC techniques, including reversed-phase and chiral separations, providing researchers with the necessary information to develop and implement robust analytical methods.

Application Note 1: Reversed-Phase HPLC for the Analysis of Simple Cyclohexene Derivatives

Reversed-phase HPLC (RP-HPLC) is a versatile and widely used technique for the separation of moderately polar to nonpolar compounds. For simple cyclohexene derivatives, such as cyclohexene itself or monosubstituted analogs, RP-HPLC with a C18 or C8 stationary phase is often the method of choice.

Quantitative Data Summary

The following table summarizes typical performance data for the RP-HPLC analysis of simple cyclohexene derivatives.

CompoundColumnMobile PhaseFlow Rate (mL/min)DetectionRetention Time (min)Linearity (R²)LOD (µg/mL)LOQ (µg/mL)
CyclohexeneNewcrom R1Acetonitrile/Water/Phosphoric Acid1.0UV (210 nm)~3.5>0.999--
Ethylidene-cyclohexaneNewcrom R1Acetonitrile/Water/Phosphoric Acid1.0UV (210 nm)~4.2>0.999--
Experimental Protocol: RP-HPLC of Cyclohexene

This protocol is a general guideline for the analysis of cyclohexene using a reversed-phase column.

1. Instrumentation and Materials:

  • HPLC system with a UV detector

  • Newcrom R1 column (or equivalent C18 column)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid (or formic acid for MS compatibility)

  • Sample of cyclohexene

2. Chromatographic Conditions:

  • Column: Newcrom R1, 5 µm, 4.6 x 150 mm

  • Mobile Phase: Acetonitrile/Water/Phosphoric Acid (e.g., 70:30:0.1 v/v/v). For Mass Spectrometry (MS) compatible methods, replace phosphoric acid with formic acid.[1]

  • Flow Rate: 1.0 mL/min

  • Column Temperature: Ambient (or controlled at 25 °C for better reproducibility)

  • Detection: UV at 210 nm

  • Injection Volume: 10 µL

3. Sample Preparation:

  • Prepare a stock solution of cyclohexene in the mobile phase at a concentration of 1 mg/mL.

  • Prepare a series of calibration standards by diluting the stock solution with the mobile phase to concentrations ranging from, for example, 1 µg/mL to 100 µg/mL.

  • Filter all solutions through a 0.45 µm syringe filter before injection.

4. Analysis Procedure:

  • Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Inject a blank (mobile phase) to ensure no interfering peaks are present.

  • Inject the calibration standards in order of increasing concentration.

  • Inject the sample solutions.

  • Construct a calibration curve by plotting the peak area against the concentration of the standards.

  • Determine the concentration of cyclohexene in the samples by interpolating their peak areas from the calibration curve.

Application Note 2: Chiral Separation of Substituted Cyclohexenone Enantiomers

The enantiomers of chiral cyclohexene derivatives, particularly substituted cyclohexenones, often exhibit different biological activities. Therefore, their separation and quantification are critical in pharmaceutical development.[2] Chiral HPLC using chiral stationary phases (CSPs) is the most effective method for this purpose. Polysaccharide-based and macrocyclic antibiotic-based CSPs are widely used for their broad applicability and high selectivity.[2]

Quantitative Data Summary

The following table presents representative data for the chiral separation of substituted cyclohexenone enantiomers.

CompoundChiral Stationary PhaseMobile PhaseFlow Rate (mL/min)DetectionRetention Times (min)Resolution (Rs)
3-MethylcyclohexanoneChiralpak® AD-Hn-Hexane/Ethanol (85:15, v/v)0.8UV at 254 nmEnantiomer 1: ~12.5, Enantiomer 2: ~14.8> 2.0
Carvedilol PrecursorMacrocyclic Antibiotic CSPMethanol/Acetonitrile/Acetic Acid/Triethylamine (50:50:0.1:0.1, v/v/v/v)1.2UV at 230 nmEnantiomer 1: ~8.2, Enantiomer 2: ~9.5> 1.5

Note: Retention times and resolution are highly dependent on the specific analyte, CSP, and mobile phase composition.

Experimental Protocol: Chiral Separation of 3-Methylcyclohexanone

This protocol describes a method for the enantioselective separation of 3-methylcyclohexanone.

1. Instrumentation and Materials:

  • HPLC system with a UV detector

  • Chiralpak® AD-H column (or equivalent amylose-based CSP)

  • n-Hexane (HPLC grade)

  • Ethanol (HPLC grade)

  • Racemic 3-methylcyclohexanone standard

2. Chromatographic Conditions:

  • Column: Chiralpak® AD-H (250 x 4.6 mm, 5 µm)[2]

  • Mobile Phase: n-Hexane / Ethanol (85:15, v/v)[2]

  • Flow Rate: 0.8 mL/min[2]

  • Column Temperature: 30 °C[2]

  • Detection: UV at 254 nm[2]

  • Injection Volume: 5 µL[2]

3. Sample Preparation:

  • Prepare a solution of the racemic 3-methylcyclohexanone standard in the mobile phase at a concentration of 0.5 mg/mL.[2]

  • Filter the solution through a 0.45 µm syringe filter before injection.

4. Analysis Procedure:

  • Equilibrate the chiral column with the mobile phase at the specified flow rate for at least 1-2 hours to ensure a stable baseline and consistent chiral recognition.

  • Inject the racemic standard solution.

  • Identify the two enantiomer peaks in the chromatogram.

  • Calculate the resolution (Rs) between the two peaks to assess the quality of the separation. A resolution of >1.5 is generally considered baseline separation.

Visualizations

Workflow for HPLC Method Selection

The selection of an appropriate HPLC method for a cyclohexene derivative can be approached systematically. The following diagram illustrates a logical workflow for this process.

HPLC_Method_Selection start Define Analytical Goal (e.g., Purity, Enantiomeric Ratio, Quantification) compound_info Characterize Analyte - Structure - Polarity - UV Absorbance - Chirality start->compound_info is_chiral Is the Analyte Chiral? compound_info->is_chiral chiral_method Select Chiral HPLC Method is_chiral->chiral_method Yes achiral_method Select Achiral HPLC Method is_chiral->achiral_method No csp_selection Select Chiral Stationary Phase (e.g., Polysaccharide, Macrocyclic Antibiotic) chiral_method->csp_selection column_selection Select Column (e.g., C18, C8, Phenyl) achiral_method->column_selection mobile_phase_chiral Optimize Mobile Phase (Normal or Reversed-Phase) csp_selection->mobile_phase_chiral mobile_phase_achiral Optimize Mobile Phase (Isocratic or Gradient) column_selection->mobile_phase_achiral detection Select Detector (UV-Vis, MS) mobile_phase_chiral->detection mobile_phase_achiral->detection validation Method Validation (Linearity, Accuracy, Precision, LOD, LOQ) detection->validation

Caption: Workflow for selecting an HPLC method for a cyclohexene derivative.

General Experimental Workflow for HPLC Analysis

This diagram outlines the typical steps involved in performing an HPLC analysis of a cyclohexene derivative, from sample preparation to data analysis.

HPLC_Experimental_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing sample_prep Sample Preparation - Dissolution - Dilution - Filtration injection Sample/Standard Injection sample_prep->injection standard_prep Standard Preparation - Stock Solution - Serial Dilutions standard_prep->injection mobile_phase_prep Mobile Phase Preparation - Solvent Mixing - Degassing system_equilibration System Equilibration (Stable Baseline) mobile_phase_prep->system_equilibration system_equilibration->injection chrom_separation Chromatographic Separation (Elution from Column) injection->chrom_separation detection Detection (e.g., UV Absorbance) chrom_separation->detection peak_integration Peak Integration (Area/Height Measurement) detection->peak_integration calibration_curve Calibration Curve Construction peak_integration->calibration_curve quantification Quantification of Analyte calibration_curve->quantification reporting Reporting Results quantification->reporting

Caption: General experimental workflow for HPLC analysis of cyclohexene derivatives.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Cyclohexene from Cyclohexanol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of cyclohexene from cyclohexanol. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their experimental outcomes and addressing common challenges encountered during this acid-catalyzed dehydration reaction.

Frequently Asked Questions (FAQs)

Q1: What are the most common side products observed in the synthesis of cyclohexene from cyclohexanol?

A1: The most frequently encountered side products in the acid-catalyzed dehydration of cyclohexanol are dicyclohexyl ether and polymers of cyclohexene.[1][2] Degradation products, such as carbon, may also be observed, particularly when using strong, oxidizing acids like sulfuric acid under harsh conditions.[1]

Q2: How is dicyclohexyl ether formed during the reaction?

A2: Dicyclohexyl ether is formed through a competing SN2 reaction pathway. The carbocation intermediate, which is formed after the protonation of the hydroxyl group of cyclohexanol and subsequent loss of water, can be attacked by a nucleophilic oxygen atom from another cyclohexanol molecule.[3] This reaction is more likely to occur if the concentration of the alcohol is high and the reaction temperature is not sufficiently elevated to favor elimination.

Q3: What leads to the formation of polymers during the synthesis?

A3: Polymerization of the newly formed cyclohexene can occur via a cationic polymerization mechanism.[4] The acidic catalyst used for the dehydration can protonate the double bond of cyclohexene, generating a new carbocation. This carbocation can then be attacked by the double bond of another cyclohexene molecule, initiating a chain reaction that leads to the formation of oligomers and polymers.[4] High concentrations of acid and elevated temperatures can promote this side reaction.

Q4: Which acid catalyst, phosphoric acid or sulfuric acid, is better for this synthesis?

A4: Phosphoric acid is generally preferred over sulfuric acid for the dehydration of cyclohexanol.[1] While both are effective catalysts, sulfuric acid is a stronger oxidizing agent and can lead to more charring and the formation of degradation byproducts.[1] Phosphoric acid is less oxidizing, often resulting in a cleaner reaction with fewer side products.

Troubleshooting Guides

Below are common issues encountered during the synthesis of cyclohexene from cyclohexanol, along with their potential causes and recommended solutions.

Issue 1: Low Yield of Cyclohexene

Table 1: Troubleshooting Low Cyclohexene Yield

Potential Cause Recommended Solutions
Incomplete Reaction - Ensure the reaction is heated to a sufficiently high temperature (typically above 140°C) to favor the elimination reaction.[5]- Allow for an adequate reaction time. Monitoring the reaction progress by techniques like GC-MS can help determine the optimal duration.[6][7]
Loss of Product During Distillation - Carefully control the distillation temperature to prevent co-distillation of unreacted cyclohexanol (boiling point ~161°C). The boiling point of cyclohexene is approximately 83°C.[8]- Ensure the distillation apparatus is properly set up and efficient to minimize hold-up of the product.
Side Product Formation - Optimize reaction conditions to minimize the formation of dicyclohexyl ether and polymers (see Issues 2 and 3).
Inefficient Purification - During the workup, ensure complete separation of the organic and aqueous layers. Multiple extractions with a saturated sodium chloride solution can improve separation.[9] - Ensure the drying agent is used effectively to remove all water before the final distillation.
Issue 2: Significant Formation of Dicyclohexyl Ether

Table 2: Troubleshooting Dicyclohexyl Ether Formation

Potential Cause Recommended Solutions
Low Reaction Temperature - Increase the reaction temperature to favor the E1 elimination pathway over the SN2 substitution that forms the ether. High temperatures favor elimination.[10]
High Concentration of Cyclohexanol - While a sufficient concentration is needed, an excessively high concentration of the starting material can favor the bimolecular reaction leading to the ether. Adhere to established protocols for reactant ratios.
Inefficient Removal of Cyclohexene - As cyclohexene is formed, it should be distilled off to shift the equilibrium towards the product and prevent the carbocation intermediate from reacting with remaining cyclohexanol.[8] Ensure a continuous and efficient distillation setup.
Issue 3: Polymerization of the Product

Table 3: Troubleshooting Polymerization

Potential Cause Recommended Solutions
High Acid Concentration - Use the minimum effective amount of acid catalyst. Excess acid can increase the rate of cationic polymerization.[4]
High Reaction Temperature / Prolonged Heating - While a high temperature is needed for dehydration, excessively high temperatures or prolonged heating after the cyclohexene has formed can promote polymerization. Distill the product as it is formed to remove it from the hot, acidic environment.[8]
Localized Overheating - Ensure uniform heating of the reaction mixture to prevent localized "hot spots" that can initiate polymerization. Use a heating mantle with efficient stirring.

Experimental Protocols & Methodologies

A general procedure for the acid-catalyzed dehydration of cyclohexanol involves heating the alcohol in the presence of an acid catalyst, followed by distillation to isolate the cyclohexene product.

General Experimental Protocol:

  • Reaction Setup: In a round-bottom flask, combine cyclohexanol and a catalytic amount of 85% phosphoric acid. Add boiling chips for smooth boiling.[3]

  • Dehydration and Distillation: Assemble a simple or fractional distillation apparatus. Heat the mixture to a temperature that allows for the distillation of cyclohexene (boiling point ~83°C) as it is formed.[9] Collect the distillate in a cooled receiving flask.

  • Workup:

    • Wash the distillate with a saturated sodium chloride solution to remove the bulk of any water.[9]

    • Neutralize any remaining acid by washing with a dilute sodium carbonate or sodium bicarbonate solution.[3][11]

    • Perform a final wash with saturated sodium chloride solution.

    • Separate the organic layer (cyclohexene).

  • Drying: Dry the organic layer over an anhydrous drying agent such as anhydrous calcium chloride or magnesium sulfate.[11]

  • Final Purification: Perform a final distillation to obtain pure cyclohexene, collecting the fraction that boils at the literature value for cyclohexene.[2]

Product Analysis:

The purity of the final product and the relative amounts of side products can be determined using Gas Chromatography-Mass Spectrometry (GC-MS).[6][7]

Visualizing Reaction Pathways

The following diagrams illustrate the key reaction pathways involved in the synthesis of cyclohexene from cyclohexanol, including the formation of the desired product and the common side products.

Dehydration_Pathways Cyclohexanol Cyclohexanol Protonated_Alcohol Protonated Cyclohexanol Cyclohexanol->Protonated_Alcohol + H+ Carbocation Cyclohexyl Carbocation Protonated_Alcohol->Carbocation - H2O Cyclohexene Cyclohexene (Product) Carbocation->Cyclohexene - H+ (Elimination) Dicyclohexyl_Ether Dicyclohexyl Ether (Side Product) Carbocation->Dicyclohexyl_Ether + Cyclohexanol (Substitution) Polymer Polymer (Side Product) Cyclohexene->Polymer + H+, + Cyclohexene (Polymerization)

Caption: Reaction pathways in cyclohexanol dehydration.

This diagram illustrates the central role of the cyclohexyl carbocation intermediate, which can either undergo elimination to form the desired cyclohexene or react further to produce unwanted side products like dicyclohexyl ether and polymers.

Troubleshooting_Workflow Start Experiment Start Low_Yield Low Cyclohexene Yield? Start->Low_Yield Check_Temp Check Reaction Temperature (>140°C?) Low_Yield->Check_Temp Yes High_Ether High Dicyclohexyl Ether? Low_Yield->High_Ether No Check_Distillation Review Distillation Setup and Procedure Check_Temp->Check_Distillation Check_Distillation->High_Ether Increase_Temp Increase Reaction Temperature High_Ether->Increase_Temp Yes Polymerization Polymer Formation? High_Ether->Polymerization No Check_Distill_Rate Ensure Cyclohexene is Distilled as Formed Increase_Temp->Check_Distill_Rate Check_Distill_Rate->Polymerization Reduce_Acid Reduce Acid Concentration Polymerization->Reduce_Acid Yes End Optimized Synthesis Polymerization->End No Control_Heat Ensure Uniform and Controlled Heating Reduce_Acid->Control_Heat Control_Heat->End

Caption: Troubleshooting workflow for cyclohexene synthesis.

This flowchart provides a logical sequence of steps to diagnose and resolve common issues encountered during the synthesis, guiding the user from identifying a problem to implementing a solution for an optimized outcome.

References

Purification of crude cyclohexene by distillation and washing

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Purification of Crude Cyclohexene

This technical support center provides troubleshooting guidance and frequently asked questions for the purification of crude cyclohexene by distillation and washing.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Washing & Extraction Issues

  • Q1: What are the most common impurities in crude cyclohexene synthesized from cyclohexanol dehydration?

    • The crude product typically contains unreacted cyclohexanol, water, the acid catalyst (e.g., phosphoric acid), and potential side products such as dicyclohexyl ether.[1][2]

  • Q2: Why is it necessary to wash the crude cyclohexene with a sodium carbonate or sodium bicarbonate solution?

    • Washing with a mild base like sodium carbonate or bicarbonate solution is crucial to neutralize and remove any residual acid catalyst, such as phosphoric acid.[1][2]

  • Q3: What is the purpose of washing with a saturated sodium chloride (brine) solution?

    • A brine wash helps to remove the majority of dissolved water from the organic layer (a pre-drying step) and decreases the solubility of the organic product in the aqueous layer, which aids in a cleaner separation of the two phases.[3][4]

  • Q4: An emulsion formed during the washing step and the layers are not separating. What should I do?

    • To break an emulsion, you can try the following:

      • Allow the mixture to stand undisturbed for a longer period.

      • Gently swirl the separatory funnel instead of vigorous shaking.

      • Add a small amount of saturated sodium chloride (brine) solution to increase the ionic strength of the aqueous layer, which can help force the separation.

  • Q5: How can I be sure which layer is the aqueous layer and which is the organic (cyclohexene) layer?

    • Cyclohexene is less dense than water and will be the top layer. You can confirm this by adding a few drops of water to the separatory funnel and observing which layer it joins.[3]

Drying Issues

  • Q6: My separated organic layer is cloudy. What does this indicate?

    • A cloudy appearance indicates the presence of dispersed water.[5] The product must be thoroughly dried before the final distillation.

  • Q7: How do I dry the cyclohexene after washing?

    • Use an anhydrous drying agent such as anhydrous calcium chloride, anhydrous magnesium sulfate, or anhydrous sodium sulfate.[2][4][6] Add the drying agent to the crude cyclohexene in a flask, swirl, and let it stand until the liquid becomes clear.[2][4]

  • Q8: How much drying agent should I use?

    • Add small portions of the drying agent until some of it no longer clumps together at the bottom of the flask and swirls freely in the liquid. This indicates that all the water has been absorbed.

Distillation Issues

  • Q9: What type of distillation should be used for the final purification?

    • Fractional distillation is recommended for a more efficient separation of cyclohexene from any remaining impurities, especially those with close boiling points.[3][7]

  • Q10: What is the correct boiling point range to collect pure cyclohexene?

    • Pure cyclohexene has a boiling point of approximately 83°C. It is advisable to collect the fraction that distills over in the range of 81-85°C.[4]

  • Q11: The temperature of the distillate is fluctuating during distillation. Is this normal?

    • Some minor temperature fluctuation is normal. However, a sharp drop in temperature can indicate that the lower-boiling components have finished distilling, while a sharp rise can signal the beginning of a higher-boiling impurity distilling over.[3]

  • Q12: My yield of purified cyclohexene is very low. What are the potential causes?

    • Low yield can result from several factors:

      • Incomplete initial reaction.

      • Loss of product during transfers between glassware.

      • Inefficient separation during the washing steps.

      • "Hold-up" in the distillation apparatus, where some product condenses and remains in the column.[3] Using a "chaser" solvent (a higher boiling point, miscible liquid) can help push the remaining product through the column.[3]

      • Collecting too narrow or too wide of a distillation fraction.

Quantitative Data Summary

PropertyCyclohexeneCyclohexanolWaterDicyclohexyl EtherPhosphoric Acid (85%)
Boiling Point (°C) 83161100237-239~158 (decomposes)
Density (g/mL) 0.8110.9621.0000.904~1.685
Molar Mass ( g/mol ) 82.14100.1618.02182.3298.00

Detailed Experimental Protocol

Objective: To purify crude cyclohexene obtained from the acid-catalyzed dehydration of cyclohexanol.

Materials:

  • Crude cyclohexene

  • 10% aqueous sodium carbonate solution[1]

  • Saturated aqueous sodium chloride (brine) solution[3]

  • Anhydrous calcium chloride[2]

  • Separatory funnel

  • Conical flasks

  • Fractional distillation apparatus

  • Heating mantle or water bath

  • Boiling chips

Procedure:

  • Initial Wash: Transfer the crude cyclohexene distillate to a separatory funnel. Add an equal volume of 10% sodium carbonate solution.[2] Stopper the funnel and invert it, making sure to vent frequently to release any pressure buildup. Shake gently for 1-2 minutes.

  • Layer Separation: Allow the layers to separate completely. Drain the lower aqueous layer and discard it.

  • Brine Wash: Add a volume of saturated sodium chloride solution equal to that of the organic layer.[4] Shake gently and allow the layers to separate. Drain and discard the lower aqueous layer.

  • Drying: Transfer the cyclohexene (the upper organic layer) into a clean, dry conical flask. Add a few spatulas of anhydrous calcium chloride.[4] Stopper the flask and swirl gently. Let it stand for 10-15 minutes, or until the liquid is clear and free of cloudiness.[4]

  • Decanting: Carefully decant the dried cyclohexene into a clean, dry round-bottom flask suitable for distillation, leaving the solid drying agent behind. Add a few boiling chips.

  • Fractional Distillation: Assemble a fractional distillation apparatus.[3] Heat the flask gently. Discard the initial forerun that distills below 81°C.

  • Product Collection: Collect the fraction that distills between 81°C and 85°C in a pre-weighed, clean, and dry collection flask.[4]

  • Final Steps: Once the temperature rises above 85°C or drops significantly, stop the distillation. Weigh the collected product to determine the yield.

Safety Precautions:

  • Cyclohexene is flammable and has an unpleasant odor.[1][5] Perform the experiment in a well-ventilated fume hood.

  • Phosphoric acid is corrosive.[1] Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Always vent the separatory funnel frequently during extractions.

Visualizations

experimental_workflow crude Crude Cyclohexene (contains water, acid, cyclohexanol) wash_na2co3 Wash with 10% Na2CO3 Solution crude->wash_na2co3 separate1 Separate Layers (Discard Aqueous) wash_na2co3->separate1 wash_nacl Wash with Saturated NaCl Solution separate1->wash_nacl separate2 Separate Layers (Discard Aqueous) wash_nacl->separate2 dry Dry Organic Layer (Anhydrous CaCl2) separate2->dry decant Decant Cyclohexene dry->decant distill Fractional Distillation decant->distill product Pure Cyclohexene (Collect 81-85°C) distill->product

Caption: Experimental workflow for the purification of cyclohexene.

troubleshooting_guide start Problem Encountered emulsion Emulsion During Washing? start->emulsion cloudy Product is Cloudy After Washing? start->cloudy low_yield Low Final Yield? start->low_yield emulsion_yes Yes emulsion->emulsion_yes cloudy_yes Yes cloudy->cloudy_yes low_yield_yes Yes low_yield->low_yield_yes emulsion_solutions 1. Let stand longer. 2. Swirl gently, don't shake. 3. Add saturated NaCl solution. emulsion_yes->emulsion_solutions Solution cloudy_solutions 1. Add more drying agent. 2. Allow more time for drying. 3. Ensure drying agent is not expired. cloudy_yes->cloudy_solutions Solution low_yield_solutions 1. Check for leaks in distillation setup. 2. Minimize transfers. 3. Use a 'chaser' solvent to reduce holdup. low_yield_yes->low_yield_solutions Solution

Caption: Troubleshooting decision tree for cyclohexene purification.

References

Optimizing reaction yield for cyclohexene synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the reaction yield for cyclohexene synthesis.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of cyclohexene via acid-catalyzed dehydration of cyclohexanol, dehydrohalogenation of halocyclohexanes, and the Diels-Alder reaction.

Low Yield of Cyclohexene in Dehydration of Cyclohexanol

Q1: My cyclohexene yield from the dehydration of cyclohexanol is significantly lower than expected. What are the potential causes and how can I improve it?

A1: Low yields in this reaction are a common issue and can stem from several factors. Here is a systematic guide to troubleshooting the problem:

  • Incomplete Reaction: The dehydration of cyclohexanol is a reversible reaction.[1][2] To drive the equilibrium towards the product (cyclohexene), it is crucial to remove the cyclohexene and water as they are formed.[1][3][4]

    • Solution: Employ fractional distillation during the reaction to continuously remove the lower-boiling cyclohexene (boiling point: ~83°C) from the reaction mixture.[3][5] Ensure your distillation setup is efficient. Using a "chaser" solvent like toluene, which has a higher boiling point, can help distill over the last traces of cyclohexene.[3]

  • Side Reactions: The intermediate carbocation in this E1 reaction can participate in side reactions, reducing the yield of cyclohexene.[1][2]

    • Formation of Dicyclohexyl Ether: The carbocation can be attacked by another molecule of cyclohexanol, forming dicyclohexyl ether.[2] This is more likely if the temperature is not properly controlled.

      • Solution: Maintain careful temperature control during the distillation. Distilling the product as it forms minimizes the opportunity for this side reaction. A second fractional distillation of the crude product can help remove this higher-boiling impurity.[2]

    • Polymerization: The acidic conditions can lead to the polymerization of the cyclohexene product.[1]

      • Solution: Avoid excessively high temperatures and prolonged reaction times. Removing the cyclohexene from the acidic environment as it forms is the most effective way to prevent polymerization.[1]

  • Loss of Product During Workup: Cyclohexene is volatile, and significant amounts can be lost during the purification steps.[6]

    • Solution: Keep the receiving flask for the distillate in an ice bath to minimize evaporation.[4][6] Ensure all transfers of the organic layer are done carefully and efficiently. When using a separatory funnel, make sure the stopcock is properly sealed to avoid leaks.

Formation of Impurities and Purification Challenges

Q2: My final cyclohexene product is impure. What are the common impurities and how can I effectively remove them?

A2: The crude product from cyclohexanol dehydration is often contaminated with unreacted starting material, side products, and the acid catalyst.[2]

  • Common Impurities:

    • Unreacted Cyclohexanol: Due to the reversible nature of the reaction.

    • Dicyclohexyl Ether: A common side product.[2]

    • Water: A product of the reaction.

    • Acid Catalyst (e.g., Phosphoric Acid): Carried over during distillation.[2]

  • Purification Protocol:

    • Washing: Transfer the distillate to a separatory funnel.

      • Wash with a 10% sodium carbonate solution to neutralize any residual acid catalyst.[2][5]

      • Wash with a saturated sodium chloride solution (brine) to remove the bulk of the water and aid in layer separation.[3][5]

    • Drying: Separate the organic layer and dry it over an anhydrous drying agent such as anhydrous calcium chloride or magnesium sulfate.[4][6]

    • Final Distillation: Perform a final fractional distillation of the dried organic layer, collecting the fraction that boils at the literature value for cyclohexene (~83°C).[3]

Frequently Asked Questions (FAQs)

Q3: Which acid catalyst is best for the dehydration of cyclohexanol?

A3: While strong acids like sulfuric acid can be used, phosphoric acid is generally preferred because it is less oxidizing and leads to fewer side reactions and less charring.[7] Solid acid catalysts are also being explored and have shown high yields of 85-90%.

Q4: How can I confirm the presence of the cyclohexene product?

A4: A simple chemical test involves adding a few drops of a dilute bromine solution (e.g., bromine in dichloromethane) to a small sample of your product. If an alkene is present, the reddish-brown color of the bromine will disappear as it reacts with the double bond to form a colorless dibromide.[3][5]

Q5: What is a typical yield for the synthesis of cyclohexene from cyclohexanol?

A5: Yields can vary significantly based on the experimental setup and procedure. With careful fractional distillation and workup, yields in the range of 70-85% can be achieved. For example, a yield of 79-87% has been reported when using sulfuric acid and fractional distillation.

Quantitative Data Summary

Table 1: Reactant and Product Properties

CompoundMolar Mass ( g/mol )Boiling Point (°C)Density (g/mL)
Cyclohexanol100.161610.962
Cyclohexene82.14830.811
Dicyclohexyl Ether182.32238-2400.913
Phosphoric Acid (85%)98.00~158~1.685

Table 2: Example Reaction Conditions and Reported Yields for Cyclohexanol Dehydration

Acid CatalystReactant Ratio (Cyclohexanol:Acid)Temperature (°C)Reported Yield (%)
85% Phosphoric Acid20 mL : 5 mLDistillate collected below 103°CNot specified, but a common lab procedure
Concentrated Sulfuric Acid400 g : 12 cc130-150°C79-87
Methanesulfonic acid on ceramic ball support1:0.15 (mass ratio)250°C85-90

Experimental Protocols

Protocol 1: Synthesis of Cyclohexene via Dehydration of Cyclohexanol

This protocol is adapted from established laboratory procedures.[2][4][6]

  • Reaction Setup:

    • To a 50 mL round-bottom flask, add 20 mL of cyclohexanol and 5 mL of 85% phosphoric acid.

    • Add a few boiling chips to the flask.

    • Set up a fractional distillation apparatus with the round-bottom flask as the distilling flask. Use a pre-weighed, ice-cooled receiving flask.

  • Distillation:

    • Gently heat the reaction mixture.

    • Collect the distillate that boils below 103°C. This distillate will contain cyclohexene and water.

    • Continue the distillation until only about 3-4 mL of liquid remains in the distilling flask.

  • Workup and Purification:

    • Transfer the distillate to a separatory funnel.

    • Wash the distillate with 10 mL of 10% aqueous sodium bicarbonate solution to neutralize any acid.

    • Wash with 10 mL of saturated sodium chloride solution.

    • Separate the organic layer (cyclohexene) and transfer it to a clean, dry Erlenmeyer flask.

    • Dry the cyclohexene over anhydrous magnesium sulfate.

    • Decant or filter the dried cyclohexene into a clean, dry, pre-weighed round-bottom flask.

  • Final Distillation:

    • Perform a final simple or fractional distillation of the dried product.

    • Collect the fraction that boils at or near 83°C.

    • Weigh the final product and calculate the percent yield.

Protocol 2: Synthesis of Cyclohexene via Dehydrohalogenation of Bromocyclohexane

This protocol is based on a typical E2 elimination procedure.[8]

  • Reaction Setup:

    • In a 50 mL round-bottom flask, combine 5 g of potassium hydroxide, 5 mL of bromocyclohexane, and 10 mL of 95% ethanol.

    • Add a boiling chip and swirl the flask until most of the potassium hydroxide has dissolved.

    • Attach a reflux condenser to the flask.

  • Reflux:

    • Heat the mixture to reflux and maintain reflux for 45 minutes.

  • Workup and Purification:

    • Cool the reaction mixture to room temperature.

    • Transfer the contents of the flask to a tube containing 12 mL of water.

    • Separate the organic layer (top layer) from the aqueous layer.

    • Wash the organic layer with two 10 mL portions of water.

    • Dry the organic layer with anhydrous sodium sulfate.

    • Decant the dried product into a clean, dry flask for distillation.

  • Final Distillation:

    • Distill the dried product, collecting the fraction that boils around 83°C.

    • Weigh the final product and calculate the percent yield.

Visualizations

Dehydration_Workflow cluster_reaction Reaction cluster_workup Workup & Purification cluster_final Final Product A Combine Cyclohexanol, Phosphoric Acid, and Boiling Chips B Set up Fractional Distillation A->B C Heat and Collect Distillate (< 103°C) B->C D Transfer Distillate to Separatory Funnel C->D Crude Product E Wash with NaHCO3 Solution D->E F Wash with Saturated NaCl E->F G Separate and Dry Organic Layer F->G H Final Fractional Distillation G->H Dried Product I Collect Cyclohexene (b.p. ~83°C) H->I J Characterize and Calculate Yield I->J

Caption: Experimental workflow for cyclohexene synthesis via dehydration.

Troubleshooting_Yield Start Low Cyclohexene Yield Q1 Is the reaction an equilibrium? Start->Q1 S1 Drive reaction forward: Remove products via fractional distillation. Q1->S1 Yes Q2 Are there side reactions? Q1->Q2 No S2_1 Control temperature carefully. Distill product as it forms to prevent ether formation. Q2->S2_1 Yes (Ether) S2_2 Avoid high temperatures and prolonged reaction times to minimize polymerization. Q2->S2_2 Yes (Polymer) Q3 Is product being lost during workup? Q2->Q3 No S3 Cool receiving flask. Handle volatile product carefully. Q3->S3 Yes

References

Technical Support Center: Troubleshooting Cyclohexene Hydrogenation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for cyclohexene hydrogenation. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues leading to low conversion rates in their experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues you might encounter during the hydrogenation of cyclohexene in a question-and-answer format.

Q1: My cyclohexene hydrogenation reaction shows a very low or no conversion. What are the primary areas I should investigate?

A1: Low or no conversion in a catalytic hydrogenation reaction can typically be attributed to three main areas: the catalyst's activity, the reaction conditions, and the purity of your substrate and solvent. A systematic approach to troubleshooting these areas is the most effective way to identify and solve the problem.

Q2: How can I determine if my catalyst is the cause of the low conversion?

A2: Catalyst inactivity is a frequent cause of failed hydrogenation reactions. Here’s how to troubleshoot it:

  • Catalyst Poisoning: The active sites on the catalyst surface can be blocked by chemical substances known as poisons.

    • Common Poisons: Sulfur compounds (e.g., thiols, thiophenes), nitrogen compounds (e.g., amines, pyridine), and carbon monoxide (from the hydrogen source) are common poisons for noble metal catalysts like Palladium (Pd) and Platinum (Pt).[1][2]

    • Troubleshooting Steps:

      • Analyze Purity: Check the purity of your cyclohexene, solvent, and hydrogen gas for potential contaminants.

      • Use a Fresh Batch: Try the reaction with a fresh, unopened batch of catalyst.

      • Purify Reagents: If you suspect contamination, purify your cyclohexene and solvent (e.g., by distillation or passing through a column of activated alumina) before use.

  • Improper Handling and Storage: Catalysts, especially Palladium on carbon (Pd/C), can be pyrophoric and may deactivate upon exposure to air.

    • Best Practices: Always handle the catalyst under an inert atmosphere (e.g., nitrogen or argon). Ensure the catalyst is stored in a tightly sealed container in a cool, dry place.

  • Catalyst Deactivation: Over time, catalysts can lose activity due to sintering (agglomeration of metal particles at high temperatures) or coking (formation of carbonaceous deposits on the surface).

    • Mitigation: Avoid excessively high reaction temperatures. If you suspect coking, in some cases, the catalyst can be regenerated, though for laboratory scale, using a fresh catalyst is often more practical.

Q3: What are the optimal reaction conditions for cyclohexene hydrogenation, and how do they affect conversion?

A3: Suboptimal reaction conditions are a common culprit for low conversion rates. Key parameters to consider are hydrogen pressure, temperature, and agitation.

  • Hydrogen Pressure: The pressure of hydrogen gas is a critical factor. While atmospheric pressure (using a hydrogen balloon) can be sufficient for some setups, higher pressures are often required for complete conversion, especially with less active catalysts or larger scale reactions.

  • Temperature: Temperature has a significant impact on reaction kinetics.

    • General Trend: Increasing the temperature generally increases the reaction rate.

    • Caution: Excessively high temperatures can lead to side reactions and catalyst deactivation (sintering). For many standard cyclohexene hydrogenations, room temperature to around 80°C is a good starting range.[3]

  • Agitation (Stirring): Efficient mixing is crucial to ensure good contact between the three phases: solid catalyst, liquid substrate/solvent, and gaseous hydrogen.

    • Impact of Poor Agitation: Inadequate stirring can lead to mass transfer limitations, where the reaction rate is limited by the diffusion of reactants to the catalyst surface, resulting in low conversion. Ensure your stirring is vigorous enough to keep the catalyst suspended and facilitate gas-liquid mixing.

Q4: Can the purity of my cyclohexene or solvent impact the reaction?

A4: Absolutely. The purity of your starting materials is critical for a successful hydrogenation.

  • Substrate Impurities: As mentioned in the catalyst poisoning section, impurities in the cyclohexene can deactivate the catalyst. It is crucial to use a high-purity grade of cyclohexene.

  • Solvent Purity: The solvent should be dry and deoxygenated. Protic solvents like ethanol and methanol are commonly used and can sometimes accelerate the reaction rate. However, aprotic solvents like ethyl acetate or tetrahydrofuran (THF) are also effective. Ensure your solvent is free from any potential catalyst poisons.

Quantitative Data Summary

The following tables summarize quantitative data from various studies on cyclohexene hydrogenation, illustrating the effect of different parameters on conversion rates.

Table 1: Effect of Catalyst Type and Loading on Cyclohexene Conversion

CatalystCatalyst Loading (wt%)Temperature (°C)Pressure (atm)Time (h)Conversion (%)
5% Pt-CeO₂1 wt% of reaction mixture1203121
5% Pd-CeO₂1 wt% of reaction mixture1203129
Commercial Pt Nanoparticles1 wt% of reaction mixture120315.6
Pd/C5 wt%60Transfer Hydrogenation1~100
Rh SILP-60105>98

Table 2: Influence of Reaction Conditions on Cyclohexene Hydrogenation

CatalystTemperature (°C)Pressure (atm)Stirring Speed (rpm)Time (h)Conversion (%)
Pd-CeO₂/Pt-CeO₂Room Temperature1--No conversion observed
-12010--No conversion without catalyst
Pd/MCM-418010--Effective hydrogenation
Pd/SBA-15754--Effective hydrogenation
Ru45-145601000-Conversion varies with temp

Detailed Experimental Protocol: Hydrogenation of Cyclohexene using Pd/C

This protocol provides a general methodology for the hydrogenation of cyclohexene using a palladium on carbon (Pd/C) catalyst at atmospheric pressure.

Materials:

  • Cyclohexene

  • 10% Palladium on Carbon (Pd/C)

  • Ethanol (or another suitable solvent)

  • Round-bottom flask

  • Magnetic stir bar

  • Septum

  • Hydrogen balloon

  • Vacuum/Inert gas line (e.g., Nitrogen or Argon)

  • Syringe and needle

  • Filter paper or Celite®

Procedure:

  • Flask Preparation: Place a magnetic stir bar in a dry round-bottom flask. Seal the flask with a septum.

  • Inert Atmosphere: Purge the flask with an inert gas (Nitrogen or Argon) for several minutes to remove air.

  • Catalyst Addition: Under a positive flow of inert gas, quickly add the 10% Pd/C catalyst to the flask.

  • Solvent and Substrate Addition: Add the solvent (e.g., ethanol) via a syringe, followed by the cyclohexene. The typical catalyst loading is 1-10 mol% of the metal relative to the substrate.

  • Hydrogen Purge: Carefully evacuate the flask and backfill with hydrogen from a balloon. Repeat this process 2-3 times to ensure the atmosphere is saturated with hydrogen.

  • Reaction: Stir the reaction mixture vigorously at the desired temperature (e.g., room temperature).

  • Monitoring: Monitor the progress of the reaction by taking small aliquots at regular intervals and analyzing them by Gas Chromatography (GC) or Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete (as indicated by the consumption of the starting material), carefully vent the excess hydrogen and purge the flask with an inert gas.

  • Catalyst Removal: Dilute the reaction mixture with a small amount of solvent and filter it through a pad of Celite® or a syringe filter to remove the Pd/C catalyst.

  • Product Isolation: The filtrate contains the product, cyclohexane. The solvent can be removed by rotary evaporation if necessary.

Visual Troubleshooting and Process Flow

The following diagrams illustrate the logical workflow for troubleshooting low conversion rates and the general experimental process.

TroubleshootingWorkflow Start Low Conversion in Cyclohexene Hydrogenation CheckCatalyst 1. Investigate Catalyst Start->CheckCatalyst CheckConditions 2. Verify Reaction Conditions Start->CheckConditions CheckPurity 3. Assess Reagent Purity Start->CheckPurity CatalystPoisoned Potential Poisoning? CheckCatalyst->CatalystPoisoned ImproperHandling Improper Handling? CheckCatalyst->ImproperHandling CatalystDeactivated Deactivated? CheckCatalyst->CatalystDeactivated PressureIssue H₂ Pressure Sufficient? CheckConditions->PressureIssue TempIssue Temperature Optimal? CheckConditions->TempIssue AgitationIssue Agitation Vigorous? CheckConditions->AgitationIssue SubstrateImpure Substrate Impure? CheckPurity->SubstrateImpure SolventImpure Solvent Contaminated? CheckPurity->SolventImpure AnalyzeReagents Analyze Reagents for Poisons CatalystPoisoned->AnalyzeReagents Yes UseFreshCatalyst Use Fresh Catalyst CatalystPoisoned->UseFreshCatalyst Unsure InertAtmosphere Handle Under Inert Atmosphere ImproperHandling->InertAtmosphere Yes AvoidHighTemp Avoid Excessive Temperatures CatalystDeactivated->AvoidHighTemp Yes AnalyzeReagents->UseFreshCatalyst Success High Conversion Achieved UseFreshCatalyst->Success InertAtmosphere->Success AvoidHighTemp->Success IncreasePressure Increase H₂ Pressure PressureIssue->IncreasePressure No AdjustTemp Adjust Temperature TempIssue->AdjustTemp No IncreaseStirring Increase Stirring Rate AgitationIssue->IncreaseStirring No IncreasePressure->Success AdjustTemp->Success IncreaseStirring->Success PurifySubstrate Purify Cyclohexene SubstrateImpure->PurifySubstrate Yes UsePureSolvent Use Dry, Deoxygenated Solvent SolventImpure->UsePureSolvent Yes PurifySubstrate->Success UsePureSolvent->Success

Caption: Troubleshooting workflow for low conversion rates.

ExperimentalWorkflow Start Start: Prepare Reaction Vessel Inert Establish Inert Atmosphere (N₂ or Ar) Start->Inert AddCatalyst Add Catalyst (e.g., Pd/C) Inert->AddCatalyst AddReagents Add Solvent and Cyclohexene AddCatalyst->AddReagents Hydrogenate Introduce H₂ Atmosphere AddReagents->Hydrogenate React Stir Vigorously at Set Temperature Hydrogenate->React Monitor Monitor Reaction Progress (GC/TLC) React->Monitor Monitor->React Incomplete Workup Work-up: Purge with Inert Gas Monitor->Workup Complete Filter Filter to Remove Catalyst Workup->Filter Isolate Isolate Product (Cyclohexane) Filter->Isolate End End Isolate->End

Caption: General experimental workflow for cyclohexene hydrogenation.

References

Removal of unreacted cyclohexanol from cyclohexene product

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in the successful removal of unreacted cyclohexanol from cyclohexene products.

Troubleshooting Guide

This guide addresses specific issues that may arise during the purification of cyclohexene.

Issue: Poor Separation of Layers in the Separatory Funnel

  • Question: I've added the sodium chloride solution, but the aqueous and organic layers are not separating cleanly. What should I do?

  • Answer: Emulsions can sometimes form, preventing clear separation. Try gently swirling the separatory funnel instead of vigorous shaking. You can also let the funnel stand undisturbed for a longer period. If the emulsion persists, adding a small amount of brine (saturated NaCl solution) can help break it by increasing the polarity of the aqueous phase.[1][2]

Issue: Product is Cloudy After Drying

  • Question: I've added the drying agent (anhydrous calcium chloride/magnesium sulfate), but the cyclohexene remains cloudy. What does this mean?

  • Answer: A cloudy appearance indicates the presence of water.[3] You may not have added enough drying agent. Add small portions of the drying agent and swirl until the liquid becomes clear.[1][4] Ensure you are using an anhydrous drying agent, as it can become hydrated if left exposed to the atmosphere.

Issue: Low Yield After Final Distillation

  • Question: My final yield of pure cyclohexene is very low after distillation. What could have gone wrong?

  • Answer: Several factors can contribute to a low yield. Ensure your distillation apparatus is well-insulated to maintain the proper temperature for efficient distillation.[5] Significant product can be lost due to "hold-up" in the apparatus; using a "chaser" solvent like toluene can help distill the remaining product.[5][6] Also, check for any leaks in your distillation setup.

Issue: Distillation Temperature Fluctuates or is Unstable

  • Question: During the final distillation, the temperature is not holding steady at the boiling point of cyclohexene. Why is this happening?

  • Answer: Temperature fluctuations can indicate the presence of impurities co-distilling with your product.[3] Ensure the initial crude product was properly washed and dried to remove water and other impurities. A slow and steady heating rate is crucial for a clean separation.[6] If the temperature rises significantly above the boiling point of cyclohexene, it may indicate that a higher-boiling impurity is starting to distill.[6]

Frequently Asked Questions (FAQs)

What is the purpose of washing the crude cyclohexene with sodium bicarbonate/carbonate solution?

The crude cyclohexene product is often contaminated with the acid catalyst (e.g., phosphoric or sulfuric acid) used in the dehydration of cyclohexanol.[4][7] Washing with a mild base like sodium bicarbonate or sodium carbonate neutralizes and removes any residual acid.[4][7]

Why is a saturated sodium chloride (brine) solution used during extraction?

A saturated sodium chloride solution is used to "wash" the organic layer and help break up emulsions.[1][6] It works by increasing the ionic strength of the aqueous layer, which decreases the solubility of organic compounds like cyclohexene in the aqueous layer and draws water out of the organic layer.[2]

What is the role of the anhydrous calcium chloride or magnesium sulfate?

These are drying agents used to remove any residual water from the cyclohexene product before the final distillation.[1][6][7] Water can co-distill with cyclohexene, leading to an impure final product.[6]

How can I confirm the purity of my final cyclohexene product?

Several methods can be used to assess purity. Gas chromatography (GC) is a quantitative method to determine the percentage of cyclohexene and identify impurities.[8][9] Spectroscopic methods like Infrared (IR) spectroscopy can confirm the presence of the alkene functional group and the absence of the alcohol hydroxyl group.[3] Simple chemical tests, such as the reaction with bromine water or potassium permanganate, can indicate the presence of an alkene.[6][10] The boiling point of the final product should also be sharp and close to the literature value for cyclohexene.[11]

Data Presentation

PropertyCyclohexeneCyclohexanolWater
Boiling Point 83 °C[11]161 °C[4]100 °C
Density 0.811 g/mL at 25 °C[11]~0.962 g/mL at 25 °C~1.0 g/mL at 25 °C
Solubility in Water Insoluble[6]Sparingly soluble (3.6 g/100 mL at 20 °C)Miscible

Experimental Protocols

Protocol 1: Purification of Cyclohexene by Extraction and Drying

  • Transfer the crude cyclohexene distillate to a separatory funnel.

  • Add an equal volume of 10% sodium carbonate solution to neutralize any residual acid catalyst. Stopper the funnel and shake gently, venting frequently to release any pressure.[4]

  • Allow the layers to separate. Drain and discard the lower aqueous layer.

  • Add an equal volume of saturated sodium chloride solution (brine) to the separatory funnel. Shake gently.[1]

  • Allow the layers to separate and discard the lower aqueous layer.

  • Transfer the organic layer (cyclohexene) to a clean, dry Erlenmeyer flask.

  • Add a suitable amount of anhydrous calcium chloride or magnesium sulfate to the flask to act as a drying agent. Swirl the flask until the liquid is clear.[1][7]

  • Decant or filter the dried cyclohexene into a clean, dry flask, ready for final distillation or analysis.

Protocol 2: Final Purification by Simple Distillation

  • Transfer the dried, crude cyclohexene to a round-bottom flask. Add a few boiling chips.

  • Set up a simple distillation apparatus. Ensure all joints are secure.

  • Heat the flask gently.[1]

  • Collect the fraction that distills at or near the boiling point of cyclohexene (approximately 81-85 °C).[1]

  • Continue distillation until only a small amount of residue remains in the flask. Do not distill to dryness.

  • The collected distillate is the purified cyclohexene.

Visualizations

experimental_workflow_extraction crude_product Crude Cyclohexene (contains cyclohexanol, acid, water) sep_funnel1 Separatory Funnel crude_product->sep_funnel1 na2co3_wash Wash with 10% Na2CO3 sep_funnel1->na2co3_wash sep1 Separate Layers na2co3_wash->sep1 acid_waste Aqueous Waste (acid neutralized) sep1->acid_waste Aqueous Layer sep_funnel2 Separatory Funnel sep1->sep_funnel2 Organic Layer nacl_wash Wash with Saturated NaCl sep_funnel2->nacl_wash sep2 Separate Layers nacl_wash->sep2 water_waste Aqueous Waste (water, some cyclohexanol) sep2->water_waste Aqueous Layer drying_flask Erlenmeyer Flask sep2->drying_flask Organic Layer add_drying_agent Add Anhydrous CaCl2 drying_flask->add_drying_agent dried_product Dried Cyclohexene add_drying_agent->dried_product

Caption: Workflow for the extraction and drying of crude cyclohexene.

experimental_workflow_distillation start Dried, Crude Cyclohexene distillation_flask Distillation Flask start->distillation_flask heat Heat Gently distillation_flask->heat distill Distill at 81-85 °C heat->distill collection_flask Collection Flask distill->collection_flask Vapors Condense residue Residue (unreacted cyclohexanol, side products) distill->residue Remains in Flask pure_product Pure Cyclohexene collection_flask->pure_product

Caption: Workflow for the final purification of cyclohexene by simple distillation.

References

Addressing colored impurities in cyclohexene distillation

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols for addressing colored impurities encountered during the distillation of cyclohexene.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of yellow or brown discoloration in my cyclohexene?

A1: The discoloration of cyclohexene is typically caused by the presence of oxidized impurities.[1] Cyclohexene can react with atmospheric oxygen in a process called autoxidation, especially when exposed to light or heat.[2][3] This process forms hydroperoxides (specifically 2-cyclohexene-1-hydroperoxide), which can further decompose or react to form a variety of byproducts, including 2-cyclohexene-1-ol and 2-cyclohexene-1-one.[2][4] These initial oxidation products can then lead to the formation of higher molecular weight, colored oligomers or polymers.[1][5]

Q2: Why does my cyclohexene sometimes become colored during distillation?

A2: Distillation involves heating, which accelerates the rate of chemical reactions. If your cyclohexene contains traces of peroxides or is heated in the presence of air (oxygen), the heat from the distillation process can significantly speed up the decomposition of these peroxides and promote polymerization reactions.[1][2] This leads to the formation of colored byproducts, which is why a colorless liquid may turn yellow or brown during heating.[1] Additionally, if any acidic residue from the synthesis (e.g., phosphoric acid used in the dehydration of cyclohexanol) is present, it can catalyze cationic polymerization of the cyclohexene, resulting in colored, high-boiling residues.[1][5][6]

Q3: Are these colored impurities problematic for my subsequent experiments?

A3: Yes, the presence of peroxides and other oxidation or polymerization byproducts can be highly problematic. Peroxides are a significant safety hazard as they can become explosive, especially when concentrated during distillation.[7][8] From a chemical standpoint, these impurities can interfere with subsequent reactions by poisoning catalysts, initiating unwanted side reactions, or introducing non-stoichiometric amounts of reactive species, leading to lower yields and impure final products.

Troubleshooting Guide

This section addresses specific issues you may encounter with cyclohexene discoloration.

ProblemProbable Cause(s)Recommended Solution(s)
Initial material is yellow/brown before distillation. Autoxidation and peroxide formation from improper or prolonged storage.1. Test for the presence of peroxides using the protocol provided below.[9]2. If peroxides are present, remove them using either the Activated Alumina or Ferrous Salt method.[7][10]3. Proceed with the full pre-distillation purification protocol to remove other acidic and aqueous impurities.[11]
Cyclohexene darkens during distillation. 1. Decomposition of thermally unstable peroxides.[2]2. Presence of residual acid catalyst from synthesis causing polymerization.[1][5]3. Distillation performed in the presence of air (oxygen).1. Ensure all peroxides are removed before starting distillation.[7]2. Wash the crude cyclohexene with a sodium carbonate or bicarbonate solution to neutralize and remove any residual acid.[6][11]3. Consider distilling under an inert atmosphere (e.g., nitrogen or argon) if the problem persists.4. Avoid distilling the flask to dryness, as this concentrates peroxides and other high-boiling impurities, increasing risk.[7]
A dark, viscous, or solid residue remains in the distillation flask. Polymerization of cyclohexene, often catalyzed by heat and/or acidic impurities.[1][5]1. This residue consists of high-molecular-weight byproducts.[5]2. Allow the distillation flask to cool completely before cleaning.3. Use an appropriate organic solvent to dissolve and remove the residue. In some cases, mechanical cleaning may be necessary.
Troubleshooting Workflow Diagram

The following diagram outlines a logical workflow for diagnosing and resolving issues with colored impurities in cyclohexene.

G start Start: Cyclohexene Purification check_color Is cyclohexene colored before distillation? start->check_color test_peroxide Test for Peroxides check_color->test_peroxide Yes distill Perform Fractional Distillation check_color->distill No peroxide_present Peroxides present? test_peroxide->peroxide_present remove_peroxide Remove Peroxides (Alumina or FeSO4 method) peroxide_present->remove_peroxide Yes pre_dist_wash Perform Pre-Distillation Wash (Base, Water, Brine) peroxide_present->pre_dist_wash No remove_peroxide->pre_dist_wash pre_dist_wash->distill check_distillate_color Is distillate colored? distill->check_distillate_color end_ok End: Pure Cyclohexene check_distillate_color->end_ok No troubleshoot_dist Troubleshoot Distillation: - Check for residual acid - Use inert atmosphere - Avoid overheating check_distillate_color->troubleshoot_dist Yes troubleshoot_dist->pre_dist_wash Adjust & Retry

Caption: Troubleshooting workflow for colored cyclohexene.

Data Presentation

Table 1: Physical & Safety Properties of Cyclohexene
PropertyValue
Boiling Point83 °C (181 °F; 356 K)
Density0.811 g/cm³
Molar Mass82.14 g/mol
Flash Point-12 °C (10 °F)
Autoignition Temp.244 °C (471 °F)
Table 2: Peroxide Hazard Levels in Solvents[10]
Peroxide ConcentrationHazard Level & Recommended Action
< 3 ppmReasonably safe for most laboratory procedures.
3 - 30 ppmModerate hazard. Avoid concentration. Disposal is recommended if not used immediately.
> 30 ppmUnacceptable; may pose a serious hazard. Must remove peroxides before use or dispose of the solvent.
Crystals visibleExtreme Hazard! Do not handle. Treat as a potential bomb and contact safety personnel.
Table 3: Example Gas Chromatography (GC) Purity Analysis

The purity of the final distilled cyclohexene is best determined by gas chromatography (GC).[12]

SampleRetention Time (min)Area %Identity
Purified Cyclohexene2.5499.8%Cyclohexene
Purified Cyclohexene4.120.2%Toluene (chaser solvent, if used)[12]
Crude Cyclohexene2.5489.0%Cyclohexene[12]
Crude Cyclohexene3.884.5%Cyclohexanol (unreacted)
Crude Cyclohexene4.126.5%Toluene / Other impurities[12]

Experimental Protocols

Protocol 1: Testing for Peroxides (Potassium Iodide Method)[9]
  • Add 0.5-1.0 mL of the cyclohexene sample to an equal volume of glacial acetic acid in a test tube.

  • Add approximately 0.1 g of sodium iodide or potassium iodide crystals and swirl.

  • A pale yellow color indicates a low concentration of peroxides. A brown color indicates a high concentration. If the solution remains colorless, peroxides are not present in significant amounts.

Protocol 2: Removal of Peroxides

Choose one of the following methods if peroxides are detected.

Method A: Activated Alumina Column [7][10]

  • Pack a small chromatography column with activated alumina (approx. 100 g of alumina per 100 mL of cyclohexene).[10]

  • Pass the cyclohexene through the column, collecting the eluent.

  • Re-test the collected liquid for peroxides. If necessary, pass it through a second column.[10]

  • Safety Note: The peroxides remain on the alumina. The alumina should be flushed with a dilute acidic solution of ferrous sulfate to safely decompose the peroxides before disposal.[10]

Method B: Ferrous Salt Wash [7][13]

  • Prepare a ferrous salt solution by dissolving 60 g of ferrous sulfate (FeSO₄) in 110 mL of water and carefully adding 6 mL of concentrated sulfuric acid.[13]

  • In a separatory funnel, gently shake the peroxide-containing cyclohexene with an equal volume of the ferrous salt solution. Vent the funnel frequently.

  • Separate the lower aqueous layer.

  • Repeat the wash two more times.

  • Proceed to the pre-distillation purification to remove water and acidic residue.

Protocol 3: General Pre-Distillation Purification[6][11][12]

This protocol should be performed after peroxide removal, or as the first step if peroxides are absent.

  • Transfer the crude cyclohexene to a separatory funnel.

  • Add an equal volume of 5-10% aqueous sodium carbonate or sodium hydrogen carbonate solution to neutralize any residual acid catalyst.[6][11]

  • Stopper the funnel, shake gently, and invert frequently to vent the pressure buildup (CO₂ evolution).

  • Allow the layers to separate and discard the lower aqueous layer.

  • Wash the organic layer with an equal volume of water. Separate and discard the aqueous layer.[6]

  • Wash the organic layer with an equal volume of saturated sodium chloride (brine) solution. This helps to remove the bulk of the dissolved water.[14]

  • Drain the cyclohexene layer into a clean, dry conical flask. Add a suitable drying agent, such as anhydrous calcium chloride or magnesium sulfate.[11]

  • Stopper the flask, swirl, and let it stand until the liquid is clear and no longer cloudy.[11]

  • Carefully decant or filter the dried cyclohexene into a clean, dry distillation flask.

Protocol 4: Fractional Distillation of Cyclohexene[13][16][17]
  • Assemble a fractional distillation apparatus using clean, dry glassware.[15]

  • Add a few boiling chips or a magnetic stir bar to the distillation flask containing the purified, dried cyclohexene.

  • Heat the flask gently and evenly.

  • Collect the distillate at a slow, steady rate (approximately 1-2 drops per second).[16]

  • Discard any initial low-boiling fraction.

  • Collect the pure cyclohexene fraction over a narrow temperature range, typically 81-85 °C.[14]

  • Stop the distillation before the flask runs dry, leaving at least 10% of the initial volume as residue.[7]

  • Store the purified product in a clean, dry, tightly sealed amber bottle, preferably under an inert atmosphere, and in a cool, dark place to prevent re-oxidation.

Key Process Diagrams

Impurity Formation Pathway

This diagram illustrates the autoxidation mechanism that leads to the formation of impurities.

G cluster_init Initiation cluster_prop Propagation cluster_decomp Decomposition & Side Reactions RH Cyclohexene (RH) R_dot Cyclohexenyl Radical (R.) RH->R_dot Light, Heat, or Initiator ROO_dot Peroxy Radical (ROO.) R_dot->ROO_dot + O2 R_dot2 New Cyclohexenyl Radical (R.) O2 Oxygen (O2) ROOH Hydroperoxide (ROOH) ROO_dot->ROOH + Cyclohexene (RH) ROOH_decomp Hydroperoxide (ROOH) ROOH->R_dot2 side_products Ketones, Alcohols, Epoxides ROOH_decomp->side_products Heat polymers Colored Polymers / Oligomers side_products->polymers Further Reactions

Caption: Autoxidation pathway of cyclohexene.

General Purification Workflow

This diagram shows the complete workflow for purifying crude cyclohexene.

G crude Crude Cyclohexene (May contain acid, water, peroxides) peroxide_removal Step 1: Peroxide Test & Removal (If necessary) crude->peroxide_removal acid_removal Step 2: Wash with NaHCO3 / Na2CO3 soln. peroxide_removal->acid_removal water_wash Step 3: Wash with Water acid_removal->water_wash brine_wash Step 4: Wash with Brine (sat. NaCl) water_wash->brine_wash drying Step 5: Dry over Anhydrous Salt (e.g., CaCl2, MgSO4) brine_wash->drying distillation Step 6: Fractional Distillation (Collect at 81-85°C) drying->distillation pure Pure Cyclohexene distillation->pure

Caption: Step-by-step cyclohexene purification workflow.

References

Technical Support Center: Improving the Selectivity of Cyclohexene Oxidation Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide targeted solutions for improving the selectivity of cyclohexene oxidation reactions. Here you will find troubleshooting guides for common experimental issues, detailed experimental protocols, and comparative data to guide your research.

Frequently Asked Questions (FAQs) and Troubleshooting Guides

This section addresses specific challenges you may encounter during your experiments, offering potential causes and actionable solutions in a question-and-answer format.

Issue 1: Low Selectivity for Cyclohexene Oxide (Epoxidation)

Question: My epoxidation reaction is producing a low yield of cyclohexene oxide, with significant formation of byproducts like 1,2-cyclohexanediol and allylic oxidation products (2-cyclohexen-1-ol, 2-cyclohexen-1-one). How can I improve selectivity for the epoxide?

Answer: The formation of diols and allylic oxidation products are common competing pathways in epoxidation.[1] To enhance selectivity towards cyclohexene oxide, consider the following factors:

  • Reaction Temperature: Epoxidation is typically exothermic. High temperatures can promote the ring-opening of the epoxide to form a diol.[1] Running the reaction at lower temperatures, such as 0 °C to room temperature, can effectively suppress these side reactions.

  • pH Control: An acidic environment can catalyze the hydrolysis of the newly formed epoxide into a diol. The addition of a buffer, like sodium bicarbonate, can help maintain a neutral pH and prevent this unwanted side reaction.[1]

  • Solvent Choice: The solvent can significantly influence the reaction pathway. Aprotic solvents such as dichloromethane (DCM), chloroform, or acetonitrile are generally preferred for epoxidations.[1][2] Protic solvents can participate in the ring-opening of the epoxide, reducing your yield.

  • Oxidant and Catalyst System:

    • Peroxy Acids (e.g., m-CPBA): Ensure the purity of your starting materials, as residual acid or water can catalyze byproduct formation.[1] Using magnesium monoperoxyphthalate (MMPP) in a two-phase system can sometimes yield cleaner reactions.[1]

    • Hydrogen Peroxide (H₂O₂): This is a greener oxidant, but its activation often requires a catalyst. Tungsten and molybdenum-based catalysts are effective.[3]

    • Phase Transfer Catalysis (PTC): When using aqueous H₂O₂, employing a phase transfer catalyst can dramatically improve selectivity. A combination of Na₂WO₄ with specific ammonium-based PTCs has been shown to achieve up to 80% selectivity for cyclohexene oxide by facilitating the transport of the active oxidant species into the organic phase where cyclohexene resides.[3]

Issue 2: Poor Selectivity for Allylic Oxidation Products (2-Cyclohexen-1-ol and 2-Cyclohexen-1-one)

Question: I am trying to synthesize 2-cyclohexen-1-one, but my reaction yields a mixture of products, including the epoxide and over-oxidation products. How can I favor allylic oxidation?

Answer: Achieving high selectivity for allylic oxidation requires directing the reaction away from the C=C double bond. The choice of catalyst is critical.

  • Catalyst Selection:

    • Supported Transition Metals: Nanoparticles of transition metal oxides (e.g., Co, Cu) supported on N-doped carbons have shown high activity for allylic oxidation.[4][5] Specifically, a Cu/N-doped carbon catalyst can achieve over 60% selectivity to 2-cyclohexen-1-one with high conversion (>85%) by following a non-radical pathway.[5]

    • Bimetallic and Alloy Catalysts: TiZrCo catalysts have demonstrated high selectivity (57.6%) to 2-cyclohexen-1-one at high cyclohexene conversion (92.2%), with surface CoO and Co₃O₄ species identified as the active sites.[6]

  • Oxidant: Molecular oxygen (O₂) is a common and sustainable oxidant for this transformation.[4][5][6]

  • Reaction Conditions:

    • Temperature and Pressure: These parameters must be optimized for the specific catalyst system. For example, the Cu/N:C catalyst performs optimally at 70°C and 10 bar O₂.[5] The TiZrCo system works well at 120°C and 2 MPa O₂.[6]

  • Reaction Pathway: Allylic oxidation can proceed through a free-radical pathway, which is common for many transition metal catalysts, or a non-radical pathway, as observed with copper-based catalysts.[4][5] Understanding the mechanism of your chosen catalyst can help in optimizing conditions and minimizing unwanted byproducts.

Issue 3: Low Yield and Selectivity for Adipic Acid

Question: My goal is to synthesize adipic acid directly from cyclohexene, but the yield is low and I'm getting a complex mixture of intermediates. How can I improve this one-pot reaction?

Answer: The direct oxidation of cyclohexene to adipic acid is a challenging transformation that involves the cleavage of the C=C bond. Success hinges on a powerful and selective catalytic system.

  • Catalyst and Oxidant System:

    • Silver-Tungsten Catalysts: A highly effective system involves using metallic silver nanoparticles supported on tungsten oxide (WO₃) nanorods with hydrogen peroxide (H₂O₂) as the oxidant. This heterogeneous catalyst can achieve over 99.9% cyclohexene conversion with approximately 94% selectivity to adipic acid.[7]

    • Iron-Based Catalysts: Homogeneous iron(II) complexes, such as [FeCl₂{κ³-HC(pz)₃}], can also catalyze the direct oxidation of neat cyclohexene to adipic acid using aqueous H₂O₂. This system can produce good yields (46%) and allows for the product to precipitate directly from the reaction mixture, simplifying purification.[8][9]

  • Reaction Temperature: Temperature is a critical parameter. For the Ag/WO₃ system, the optimal temperature is 90°C. Higher temperatures can lead to a decrease in the adipic acid yield.[7]

  • Catalyst Reusability: A key advantage of heterogeneous catalysts like Ag/WO₃ is their ease of separation and reusability. This catalyst has been shown to maintain its activity for at least five cycles without a significant drop in performance.[7]

Issue 4: Catalyst Deactivation and Poor Reusability

Question: My catalyst's activity drops significantly after the first run. What are the common causes of deactivation, and how can I regenerate my catalyst?

Answer: Catalyst deactivation is a common issue in industrial and laboratory settings, leading to increased costs and process downtime.[10]

  • Causes of Deactivation:

    • Coking/Fouling: The deposition of carbonaceous species (coke) or heavy organic byproducts on the catalyst surface and within its pores is a primary cause of deactivation. This physically blocks active sites.[11] For instance, in the hydration of cyclohexene, coke species were identified as dicyclohexyl ether and alkene oligomers.[11]

    • Leaching: Active metal components can dissolve or "leach" from the support into the reaction medium, especially in liquid-phase reactions.

    • Sintering: At high temperatures, small metal nanoparticles can agglomerate into larger particles, reducing the active surface area.

  • Solutions and Regeneration Strategies:

    • Regeneration by Calcination: For deactivation caused by coking, a common regeneration method is to burn off the carbon deposits in a controlled manner by heating the catalyst in air or a diluted oxygen stream.[11]

    • Solvent Washing: Sometimes, washing the catalyst with a suitable solvent can remove adsorbed species and restore activity.

    • Heat Treatment with H₂O₂: For some photocatalysts, treatment with a hydrogen peroxide solution followed by heat treatment has been proposed as a regeneration method.[12]

    • Choosing Robust Catalysts: Selecting a catalyst with strong metal-support interactions can minimize leaching. Heterogeneous catalysts like Ag/WO₃ have demonstrated excellent reusability with no significant activity loss after multiple cycles.[7]

Quantitative Data Presentation

The following tables summarize performance data for various catalytic systems to facilitate comparison.

Table 1: Catalytic Performance in Selective Oxidation to Allylic Products

Catalyst Oxidant Temp. (°C) Pressure Time (h) Conversion (%) Selectivity (%) Main Product(s) Reference(s)
Cu/N:C O₂ 70 10 bar - >85 >60 2-cyclohexen-1-one [4][5]
Co/N:C O₂ 70 10 bar - 70-80 40-50 2-cyclohexen-1-one [5]
Ti₆₀Zr₁₀Co₃₀ O₂ 120 2 MPa 12 92.2 57.6 2-cyclohexen-1-one [6]
MIL-88A(Fe) O₂ 80 0.5 MPa 8 81 70 2-cyclohexen-1-ol [2]

| CuO (on support) | O₂ | 100 | 4 bar | 6 | 90 | 96 | Allylic Products |[13] |

Table 2: Catalytic Performance in Selective Epoxidation to Cyclohexene Oxide

Catalyst Oxidant Temp. (°C) Solvent Time (h) Conversion (%) Selectivity (%) Reference(s)
Na₂WO₄ + PTC* H₂O₂ (0.25 M) 60 Biphasic (Water/Cyclohexene) 0.5 >95 80 [3]
Mesoporous NiO m-CPBA Room Temp CH₃CN/CH₂Cl₂ Immediate 91 53 [14]
H-Beta-Cu/Ni H₂O₂ 60-100 - - >98.5 High [2][15]
MoO₂(acac)₂ Cumene Hydroperoxide 80 - 1 >99 ~99.9 [16]
V-based MOF H₂O₂ 50 Liquid Phase - - High [17][18]

*PTC = Phase Transfer Catalyst: [CH₃(n-C₈H₁₇)₃N][H₂PO₄] and [Et₃NH][H₂PO₄]

Table 3: Catalytic Performance in Selective Oxidation to Adipic Acid

Catalyst Oxidant Temp. (°C) Time (h) Conversion (%) Selectivity (%) Reference(s)
Ag/WO₃ nanorods H₂O₂ 90 - >99.9 ~94 [7]
[FeCl₂{κ³-HC(pz)₃}] H₂O₂ 60 (Microwave) 24 - 46 (Yield) [8][9]

| B₂O₃–SiO₂ | - | 90 | 7 | - | 2.36 (Yield) |[19] |

Experimental Protocols

Here are detailed methodologies for key selective oxidation reactions.

Protocol 1: Selective Epoxidation with H₂O₂ using a Phase Transfer Catalyst (Based on the methodology described in[3])

  • Materials: Cyclohexene, aqueous hydrogen peroxide (0.25 M), sodium tungstate (Na₂WO₄), potassium sulfate (K₂SO₄), phase transfer catalysts ([CH₃(n-C₈H₁₇)₃N][H₂PO₄] and [Et₃NH][H₂PO₄]), ethyl acetate, sodium thiosulfate, deionized water.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a condenser, combine the aqueous solution of H₂O₂ (0.25 M) and K₂SO₄ (0.5 M), adjusted to pH 5.

  • Catalyst Addition: Add Na₂WO₄ and the phase transfer catalyst mixture to the aqueous phase.

  • Reaction Initiation: Add cyclohexene to the flask. The typical ratio is biphasic, with cyclohexene as the organic layer.

  • Reaction Conditions: Heat the mixture to 60 °C and stir vigorously to ensure good mixing between the two phases. Monitor the reaction progress over time (e.g., samples at 30 min, 1h, 2h).

  • Workup and Analysis:

    • Cool the reaction mixture.

    • Quench any remaining H₂O₂ by adding a saturated solution of sodium thiosulfate.

    • Extract the organic layer with ethyl acetate.

    • Analyze the organic phase using Gas Chromatography (GC) or GC-MS to determine the conversion of cyclohexene and the selectivity for cyclohexene oxide and cyclohexene-1,2-diol.

Protocol 2: Allylic Oxidation using a Supported Copper Catalyst (Cu/N:C) (Based on the methodology described in[4][5])

  • Catalyst Preparation: Synthesize N-doped carbon support and then impregnate it with a copper salt precursor (e.g., copper nitrate). Calcine the material under an inert atmosphere to form copper oxide nanoparticles on the support.

  • Materials: Cyclohexene, acetonitrile (solvent), Cu/N:C catalyst, molecular oxygen (O₂).

  • Reaction Setup: The reaction is performed in a high-pressure autoclave (batch reactor) equipped with a magnetic stirrer, gas inlet, and temperature controller.

  • Reaction Procedure:

    • Add the solvent (acetonitrile), cyclohexene, and the Cu/N:C catalyst to the reactor.

    • Seal the reactor and purge it several times with O₂.

    • Pressurize the reactor to the desired pressure (e.g., 10 bar O₂) and heat it to the reaction temperature (e.g., 70 °C).

  • Reaction Monitoring: Maintain the reaction for the desired duration, ensuring constant stirring.

  • Workup and Analysis:

    • After the reaction, cool the reactor down to room temperature and carefully vent the pressure.

    • Filter the catalyst from the reaction mixture.

    • Analyze the liquid product mixture using GC-FID or GC-MS to quantify the conversion and the selectivity towards 2-cyclohexen-1-one and other products.

Protocol 3: Direct Synthesis of Adipic Acid with an Ag/WO₃ Catalyst (Based on the methodology described in[7])

  • Catalyst Preparation: Synthesize WO₃ nanorods, then support silver nanoparticles (AgNPs) on them, for example, through a wet impregnation method followed by reduction.

  • Materials: Cyclohexene, 30% aqueous hydrogen peroxide (H₂O₂), Ag/WO₃ catalyst. No organic solvent is required.

  • Reaction Setup: Use a round-bottom flask with a reflux condenser and a magnetic stirrer, placed in a temperature-controlled oil bath.

  • Reaction Procedure:

    • Add the Ag/WO₃ catalyst and cyclohexene to the flask.

    • Slowly add the aqueous H₂O₂ to the mixture while stirring.

    • Heat the reaction mixture to 90 °C and maintain for several hours.

  • Product Isolation and Analysis:

    • After the reaction, cool the mixture. Adipic acid, being a solid, may precipitate upon cooling.

    • Filter the heterogeneous catalyst.

    • Isolate the adipic acid from the aqueous solution by cooling/crystallization and subsequent filtration.

    • The purity of the adipic acid can be checked by its melting point and techniques like NMR or FT-IR. The reaction conversion and selectivity can be determined by analyzing the reaction mixture before crystallization.

Visualizations: Workflows and Reaction Pathways

The following diagrams illustrate key relationships and workflows in cyclohexene oxidation.

G Cyclohexene Cyclohexene Epoxidation Epoxidation (+ [O]) Cyclohexene->Epoxidation AllylicOxidation Allylic Oxidation (+ [O]) Cyclohexene->AllylicOxidation RingOpening Oxidative Cleavage (+ [O]) Cyclohexene->RingOpening CyclohexeneOxide Cyclohexene Oxide Epoxidation->CyclohexeneOxide Cyclohexenol 2-Cyclohexen-1-ol AllylicOxidation->Cyclohexenol AdipicAcid Adipic Acid RingOpening->AdipicAcid Cyclohexanediol 1,2-Cyclohexanediol CyclohexeneOxide->Cyclohexanediol Hydrolysis Cyclohexenone 2-Cyclohexen-1-one Cyclohexenol->Cyclohexenone Oxidation OverOxidation Over-oxidation Products Cyclohexenone->OverOxidation AdipicAcid->OverOxidation Degradation

Caption: Primary reaction pathways in the catalytic oxidation of cyclohexene.

G Start Low Selectivity or Low Yield Observed CheckPurity 1. Check Purity of Reactants & Solvents Start->CheckPurity CheckTemp 2. Optimize Reaction Temperature CheckPurity->CheckTemp [ Purity OK ] Impure Impure? Purify or use new reagents. CheckPurity->Impure CheckCatalyst 3. Evaluate Catalyst System & Oxidant CheckTemp->CheckCatalyst [ Temp OK ] TempHigh Temp too high/low? Adjust based on literature. CheckTemp->TempHigh CheckConditions 4. Modify Other Conditions (pH, Solvent) CheckCatalyst->CheckConditions [ Catalyst OK ] CatWrong Is catalyst selective for target product? Try alternatives. CheckCatalyst->CatWrong ProblemSolved Problem Resolved CheckConditions->ProblemSolved [ Conditions OK ] CondWrong Using protic solvent for epoxidation? Switch to aprotic. Acidic pH? Add buffer. CheckConditions->CondWrong Impure->CheckTemp TempHigh->CheckCatalyst CatWrong->CheckConditions CondWrong->ProblemSolved

Caption: Troubleshooting workflow for low selectivity in cyclohexene oxidation.

G Synthesis 1. Catalyst Synthesis & Preparation Characterization 2. Physicochemical Characterization (XRD, TEM, XPS, etc.) Synthesis->Characterization Reaction 3. Catalytic Reaction (Varying parameters: T, P, time, conc.) Characterization->Reaction Analysis 4. Product Analysis (GC, GC-MS) Reaction->Analysis Evaluation 5. Performance Evaluation (Conversion, Selectivity, Yield) Analysis->Evaluation Optimization Optimization Loop Evaluation->Optimization Not Optimal Reusability 6. Reusability Test Evaluation->Reusability Optimal Optimization->Reaction Final Optimal Catalyst & Conditions Identified Reusability->Final

Caption: Standard experimental workflow for screening oxidation catalysts.

References

Cyclohexene Technical Support Center: Stability, Peroxide Formation, and Preservative Use

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for scientists, researchers, and drug development professionals. This resource provides comprehensive guidance on the stability issues associated with cyclohexene, with a focus on peroxide formation and the use of preservatives.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns when working with cyclohexene?

A1: The main stability issues with cyclohexene are its propensity to undergo autoxidation and polymerization. Autoxidation occurs upon exposure to air and light, leading to the formation of hazardous peroxides.[1] These peroxides can be explosive, especially when concentrated.[1] Polymerization can also occur, particularly if the inhibitor is depleted, which can alter the properties of the solvent and potentially lead to dangerous pressure buildup in a sealed container.[2]

Q2: How does cyclohexene form peroxides?

A2: Cyclohexene forms peroxides through a free-radical chain reaction known as autoxidation. This process is initiated by factors like light and heat, which cause the formation of free radicals. These radicals react with oxygen to form peroxy radicals, which then abstract a hydrogen atom from another cyclohexene molecule to form a hydroperoxide and a new free radical, propagating the chain reaction.

Q3: What is the role of a preservative like Butylated Hydroxytoluene (BHT) in cyclohexene?

A3: Butylated Hydroxytoluene (BHT) is a synthetic phenolic antioxidant commonly added to cyclohexene as a preservative.[1] It functions as a free-radical scavenger, interrupting the autoxidation chain reaction. BHT donates a hydrogen atom to the peroxy radicals, neutralizing them and preventing them from propagating the chain reaction that leads to peroxide formation.[3]

Q4: How can I tell if my cyclohexene has formed peroxides?

A4: Visual inspection can sometimes reveal the presence of high concentrations of peroxides, which may appear as crystals, a viscous oily layer, or cloudiness in the solvent. However, dangerous levels of peroxides can be present without any visible signs. Therefore, it is crucial to test for peroxides, especially before distilling or evaporating cyclohexene.

Q5: What is a safe shelf life for cyclohexene?

A5: The recommended safe shelf life for opened containers of cyclohexene is typically 12 months.[4] However, this can be influenced by storage conditions and the presence of an inhibitor. It is crucial to date containers upon receipt and upon opening. Unopened containers have a longer, but not indefinite, shelf life.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Inconsistent experimental results Peroxide contamination in cyclohexene can interfere with chemical reactions.Test the cyclohexene for peroxides. If present, remove them using the appropriate procedure or use a fresh, unopened bottle of stabilized cyclohexene.
Visible crystals or precipitate in the cyclohexene bottle High concentration of peroxides. This is an extremely dangerous situation.DO NOT MOVE OR OPEN THE BOTTLE. Contact your institution's Environmental Health and Safety (EHS) office immediately for emergency disposal.
Solvent appears discolored or has a sharp, acrid smell Significant degradation of the solvent, likely including peroxide formation.Do not use the solvent. Test for peroxides. If the test is positive, proceed with caution and follow appropriate disposal procedures.
Pressure buildup in the storage container This could be due to polymerization or decomposition of peroxides.Handle with extreme caution. Do not attempt to open the container. Contact your EHS office for guidance on safe disposal.

Data on Cyclohexene Stabilization

Table 1: Typical Concentration and Effectiveness of BHT as a Preservative

PreservativeTypical Concentration (ppm)FunctionEffectiveness
Butylated Hydroxytoluene (BHT)100[5]Free-radical scavengerHighly effective in preventing peroxide formation and polymerization.[6][7]

Table 2: Illustrative Comparison of Peroxide Formation in Cyclohexene

ConditionStorage Time (Months)Peroxide Concentration (ppm)
Uninhibited, exposed to light and air3> 100
Uninhibited, stored in dark, sealed container615 - 30
Inhibited with 100 ppm BHT, stored in dark, sealed container12< 15
Inhibited with 100 ppm BHT, frequently opened container1220 - 50

Note: The values in Table 2 are illustrative and can vary based on specific storage conditions.

Experimental Protocols

Protocol 1: Peroxide Detection in Cyclohexene (Qualitative)

Materials:

  • Cyclohexene sample

  • Potassium iodide (KI)

  • Glacial acetic acid

  • Test tube

Procedure:

  • In a clean, dry test tube, add 1-2 mL of the cyclohexene sample to be tested.

  • Add an equal volume of glacial acetic acid.

  • Add a few crystals of potassium iodide.

  • Stopper the test tube and shake for 30 seconds.

  • Observe the color of the solution.

    • No color change: Peroxides are likely absent or at a very low level.

    • Pale yellow to yellow: Peroxides are present.

    • Brown: A high concentration of peroxides is present.

Protocol 2: Removal of Peroxides from Cyclohexene

Materials:

  • Peroxide-containing cyclohexene

  • Activated alumina, basic

  • Chromatography column

  • Collection flask

Procedure:

  • Set up a chromatography column with a stopcock.

  • Prepare a slurry of activated alumina in a small amount of fresh, peroxide-free cyclohexene or a non-polar solvent like hexane.

  • Pour the slurry into the column to create a packed bed of alumina (a bed of 50-100g of alumina is typically sufficient for treating 500 mL of solvent).

  • Drain the solvent just to the top of the alumina bed.

  • Carefully add the peroxide-containing cyclohexene to the column.

  • Allow the cyclohexene to pass through the alumina bed under gravity.

  • Collect the purified cyclohexene in a clean, dry collection flask.

  • Important: Test the purified cyclohexene for the presence of peroxides to ensure their complete removal.

  • Note: This process will also remove the BHT inhibitor. If the cyclohexene is to be stored, add fresh BHT (e.g., 100 ppm).

Visualizations

Autoxidation_Mechanism cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination Initiator Light, Heat R_dot Cyclohexenyl Radical (R•) Initiator->R_dot H abstraction RH Cyclohexene (RH) RH->R_dot R_dot_prop R• ROO_dot Peroxy Radical (ROO•) R_dot_prop->ROO_dot + O2 O2 Oxygen (O2) O2->ROO_dot ROOH Hydroperoxide (ROOH) ROO_dot->ROOH + RH RH_prop Cyclohexene (RH) RH_prop->ROOH R_dot_new New R• ROOH->R_dot_new ROO_dot_term1 ROO• Non_radical Non-Radical Products ROO_dot_term1->Non_radical ROO_dot_term2 ROO• ROO_dot_term2->Non_radical

Caption: Autoxidation of Cyclohexene.

BHT_Inhibition ROO_dot Peroxy Radical (ROO•) ROOH Hydroperoxide (ROOH) ROO_dot->ROOH H atom donation BHT BHT (ArOH) BHT->ROOH BHT_radical BHT Radical (ArO•) BHT->BHT_radical Forms stable radical Non_radical Non-Radical Products BHT_radical->Non_radical Terminates another ROO•

Caption: BHT Inhibition Mechanism.

Experimental_Workflow start Receive/Open Cyclohexene label_date Label with Date Received & Opened start->label_date storage Store in Cool, Dark, Tightly Sealed Container label_date->storage pre_use_check Before Use: Check Age of Solvent storage->pre_use_check test_peroxides Test for Peroxides pre_use_check->test_peroxides If > 6-12 months old use_solvent Use Solvent in Experiment pre_use_check->use_solvent If new dispose Dispose of Old/Contaminated Solvent pre_use_check->dispose If expired/suspect peroxides_present Peroxides Present? test_peroxides->peroxides_present remove_peroxides Remove Peroxides peroxides_present->remove_peroxides Yes peroxides_present->use_solvent No remove_peroxides->use_solvent end Experiment Complete use_solvent->end

Caption: Cyclohexene Handling Workflow.

References

Validation & Comparative

A Comparative Analysis of the Chemical Reactivity of Cyclohexene and Cyclohexane

Author: BenchChem Technical Support Team. Date: December 2025

An objective guide for researchers, scientists, and drug development professionals on the disparate chemical behaviors of cyclohexene and cyclohexane, supported by experimental data and detailed protocols.

The fundamental difference in the chemical structure of cyclohexene and cyclohexane—the presence of a carbon-carbon double bond in the former—gives rise to a significant divergence in their chemical reactivity. Cyclohexane, a saturated cycloalkane, is characterized by its relative inertness, while cyclohexene, an unsaturated cycloalkene, readily participates in a variety of addition reactions. This guide provides a comprehensive comparison of their reactivity, substantiated by experimental evidence, to inform synthetic strategies and reaction design.

Structural and Bonding Differences: The Root of Reactivity Variation

Cyclohexane (C₆H₁₂) is a cyclic hydrocarbon composed of six carbon atoms connected by single covalent bonds (sigma bonds) in a puckered ring structure. Each carbon atom is sp³ hybridized and bonded to two hydrogen atoms. In contrast, cyclohexene (C₆H₁₀) contains a six-membered ring with one carbon-carbon double bond.[1] This double bond consists of one strong sigma (σ) bond and one weaker pi (π) bond. The carbons of the double bond are sp² hybridized.

The pi bond in cyclohexene is the key determinant of its higher reactivity. The electron density of the pi bond is located above and below the plane of the carbon ring, making it more exposed and accessible to electrophilic attack compared to the electrons in the more localized and stronger sigma bonds of cyclohexane.[2][3] Consequently, cyclohexene readily undergoes addition reactions that break the pi bond, while cyclohexane's reactions typically require harsh conditions to break its stable C-C and C-H sigma bonds.[4][5]

Comparative Reactivity: A Quantitative and Qualitative Overview

The disparate reactivity of cyclohexene and cyclohexane can be demonstrated through several key chemical transformations.

Reaction TypeCyclohexeneCyclohexane
Electrophilic Addition
Halogenation (e.g., with Br₂)Rapid reaction at room temperature, leading to decolorization of bromine.[6][7][8]No reaction at room temperature in the dark.[7][8]
Hydrogenation (e.g., with H₂/Pd)Readily hydrogenated to cyclohexane under catalytic conditions.[9][10][11]No reaction under typical catalytic hydrogenation conditions.[9]
Oxidation (e.g., with KMnO₄)Rapid oxidation, resulting in the disappearance of the purple permanganate color and formation of a brown precipitate (MnO₂).[1][12][13]No reaction under mild conditions.[1][12][13]
Free-Radical Substitution
Halogenation (e.g., with Br₂/UV light)Can undergo allylic bromination, but addition is often a competing reaction.[14]Undergoes free-radical substitution to form bromocyclohexane, requiring UV light or heat to initiate.[2][15][16]

Experimental Protocols

Halogenation with Bromine

Objective: To qualitatively and quantitatively compare the rate of reaction of cyclohexene and cyclohexane with bromine.

Materials:

  • Cyclohexene

  • Cyclohexane

  • 1% Bromine in dichloromethane (CH₂Cl₂)

  • Test tubes

  • UV lamp

Procedure for Qualitative Comparison:

  • Place 1 mL of cyclohexene in one test tube and 1 mL of cyclohexane in another.

  • To each test tube, add the 1% bromine solution dropwise and observe any color change.

  • For the cyclohexane sample that shows no initial reaction, expose it to a UV lamp and observe any changes.

Expected Observations:

  • Cyclohexene: The reddish-brown color of the bromine solution will disappear immediately upon addition, indicating a rapid addition reaction.[6][7][8]

  • Cyclohexane: The bromine color will persist in the dark. Upon exposure to UV light, the color will slowly fade as a free-radical substitution reaction occurs.[16]

Procedure for Quantitative Comparison (Rate Law Determination for Cyclohexene): The rate of bromination of cyclohexene can be determined by monitoring the disappearance of bromine using a spectrophotometer at a wavelength where bromine absorbs. The reaction kinetics for the electrophilic addition of bromine to an alkene often follow the rate law: Rate = k[alkene][Br₂]².[4] A detailed kinetic study would involve varying the concentrations of cyclohexene and bromine and measuring the initial reaction rates to determine the rate constant, k. A similar experiment for cyclohexane under UV light would demonstrate a significantly slower reaction rate, characteristic of free-radical chain reactions.[17]

Oxidation with Potassium Permanganate

Objective: To qualitatively compare the reactivity of cyclohexene and cyclohexane towards an oxidizing agent.

Materials:

  • Cyclohexene

  • Cyclohexane

  • 1% Aqueous potassium permanganate (KMnO₄) solution (alkaline)

  • Test tubes

Procedure:

  • Place 1 mL of cyclohexene in one test tube and 1 mL of cyclohexane in another.

  • Add a few drops of the alkaline potassium permanganate solution to each test tube and shake.

  • Observe any changes in the color of the permanganate solution and the formation of any precipitate.

Expected Observations:

  • Cyclohexene: The purple color of the KMnO₄ solution will rapidly disappear, and a brown precipitate of manganese dioxide (MnO₂) will form.[1][9][12]

  • Cyclohexane: The purple color of the KMnO₄ solution will persist, indicating no reaction.[12][13]

Catalytic Hydrogenation

Objective: To compare the susceptibility of cyclohexene and cyclohexane to catalytic hydrogenation.

Materials:

  • Cyclohexene

  • Cyclohexane

  • Palladium on carbon (Pd/C) catalyst

  • Hydrogen gas (H₂)

  • Ethanol (solvent)

  • Hydrogenation apparatus

Procedure:

  • In a reaction vessel suitable for hydrogenation, dissolve a known amount of cyclohexene in ethanol.

  • Add a catalytic amount of Pd/C.

  • Purge the system with hydrogen gas and then maintain a positive pressure of hydrogen.

  • Monitor the uptake of hydrogen over time.

  • Repeat the experiment using cyclohexane as the substrate under the same conditions.

Expected Results:

  • Cyclohexene: A significant uptake of hydrogen will be observed until one molar equivalent has been consumed, indicating the conversion of cyclohexene to cyclohexane.[9][10][11] A study on the hydrogenation of cyclohexene over a palladium catalyst showed significant conversion to cyclohexane within an hour under 3 atm of H₂ at 393 K.[9]

  • Cyclohexane: No significant hydrogen uptake will be observed, as cyclohexane is already saturated and does not react under these conditions.[9]

Reaction Mechanisms and Logical Relationships

The distinct reaction pathways for cyclohexene and cyclohexane are a direct consequence of their molecular structures.

Electrophilic Addition vs Free Radical Substitution Figure 1: Comparison of Bromination Mechanisms cluster_cyclohexene Cyclohexene Reactivity cluster_cyclohexane Cyclohexane Reactivity Cyclohexene Cyclohexene (C₆H₁₀) PiBond Exposed Pi Bond Cyclohexene->PiBond ElectrophilicAttack Electrophilic Attack (e.g., Br⁺) PiBond->ElectrophilicAttack SigmaBonds Stable Sigma Bonds BromoniumIon Cyclic Bromonium Ion Intermediate ElectrophilicAttack->BromoniumIon AdditionProduct 1,2-Dibromocyclohexane (Addition Product) BromoniumIon->AdditionProduct Cyclohexane Cyclohexane (C₆H₁₂) Cyclohexane->SigmaBonds Br_Radical Bromine Radical (Br•) SigmaBonds->Br_Radical H Abstraction (Propagation) UV_Heat UV Light / Heat UV_Heat->Br_Radical Initiation Cyclohexyl_Radical Cyclohexyl Radical Br_Radical->Cyclohexyl_Radical SubstitutionProduct Bromocyclohexane (Substitution Product) Cyclohexyl_Radical->SubstitutionProduct

Caption: Contrasting reaction pathways for the bromination of cyclohexene and cyclohexane.

The electrophilic addition to cyclohexene is a stepwise process initiated by the attack of the pi bond on an electrophile, leading to the formation of a carbocation or a cyclic intermediate, which is then attacked by a nucleophile.[6][18] In contrast, the substitution reaction of cyclohexane proceeds via a free-radical chain mechanism involving initiation, propagation, and termination steps, which requires an external energy source like UV light to initiate.[2][15]

Experimental_Workflow Figure 2: General Experimental Workflow for Reactivity Comparison start Start: Prepare Samples (Cyclohexene & Cyclohexane) reagent_addition Add Reagent (e.g., Br₂, KMnO₄, H₂/Catalyst) start->reagent_addition reaction_conditions Apply Reaction Conditions (Room Temp, UV Light, Heat) reagent_addition->reaction_conditions observation Observe and Record Data (Color Change, Gas Uptake, Precipitate) reaction_conditions->observation analysis Analyze Results (Compare Reaction Rates) observation->analysis conclusion Conclusion on Relative Reactivity analysis->conclusion

Caption: A logical workflow for the experimental comparison of cyclohexene and cyclohexane reactivity.

Conclusion

The presence of a pi bond in cyclohexene renders it significantly more reactive than the saturated cyclohexane. This is most evident in the facility with which cyclohexene undergoes electrophilic addition reactions with halogens, hydrogen, and oxidizing agents under mild conditions. Cyclohexane, in contrast, requires energy input in the form of UV light or heat to participate in free-radical substitution reactions. This pronounced difference in reactivity is a cornerstone of organic chemistry and is critical for the strategic design of synthetic pathways in academic and industrial research. The experimental protocols and comparative data presented in this guide provide a practical framework for understanding and exploiting these fundamental principles of chemical reactivity.

References

A Comparative Guide to Cyclohexene Purity Validation: qNMR vs. GC-FID

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the purity of chemical reagents is paramount. Cyclohexene, a common precursor and solvent, is no exception. Ensuring its purity is critical for reaction reproducibility, yield, and the integrity of the final product. This guide provides an objective comparison of two prevalent analytical techniques for quantifying cyclohexene purity: quantitative Nuclear Magnetic Resonance (qNMR) and Gas Chromatography with Flame Ionization Detection (GC-FID). We present detailed experimental protocols and comparative data to assist in selecting the most suitable method for your analytical needs.

Quantitative Data Summary

The following table summarizes representative data for the purity assessment of a commercial batch of cyclohexene using both qNMR and GC-FID. This data illustrates the typical results and precision of each method.

ParameterQuantitative ¹H NMR (qNMR)Gas Chromatography (GC-FID)
Purity of Cyclohexene (%) 99.5 ± 0.199.4 (Area % Normalization)
Identified Impurities (%) Cyclohexane: 0.3Cyclohexane: 0.4
Benzene: 0.1Benzene: 0.1
Water: 0.1Other volatile impurities: 0.1
Limit of Quantification (LOQ) ~0.05%~0.01%
Analysis Time per Sample ~10-15 minutes~20-30 minutes
Sample Preparation Time Minimal (dissolution and weighing)Minimal (dilution)
Primary/Relative Method Primary (direct measurement against a certified standard)Relative (area percent normalization without a specific cyclohexene standard)

Experimental Protocols

Detailed methodologies for both qNMR and GC-FID analyses are provided below. These protocols are designed to be reproducible and serve as a starting point for method development and validation in your laboratory.

Quantitative ¹H NMR (qNMR) Protocol

Instrumentation: 400 MHz NMR Spectrometer

Internal Standard: Maleic Acid (certified reference material, purity ≥ 99.5%)

Solvent: Chloroform-d (CDCl₃)

Sample Preparation:

  • Accurately weigh approximately 10 mg of the internal standard, maleic acid, into a clean, dry vial.

  • Accurately weigh approximately 20 mg of the cyclohexene sample into the same vial.

  • Dissolve the mixture in approximately 0.75 mL of CDCl₃.

  • Vortex the vial to ensure complete dissolution and homogenization.

  • Transfer the solution to a 5 mm NMR tube.

NMR Data Acquisition Parameters:

  • Pulse Program: A standard 90° pulse sequence (e.g., 'zg' on Bruker instruments).[1]

  • Temperature: 298 K

  • Number of Scans: 16

  • Dummy Scans: 4

  • Relaxation Delay (d1): 30 s (to ensure full relaxation of all protons)

  • Acquisition Time: ≥ 3 s

  • Spectral Width: 16 ppm

  • Data Points: 64k

Data Processing and Purity Calculation:

  • Apply a line broadening of 0.3 Hz to the FID before Fourier transformation.

  • Manually phase the spectrum and perform a baseline correction.

  • Integrate the olefinic proton signal of cyclohexene (a multiplet around 5.7 ppm, representing 2 protons).

  • Integrate the olefinic proton signal of maleic acid (a singlet around 6.3 ppm, representing 2 protons).

  • Calculate the purity of cyclohexene using the following formula[2]:

    Purity (%) = (I_cyclohexene / N_cyclohexene) * (N_IS / I_IS) * (MW_cyclohexene / MW_IS) * (m_IS / m_cyclohexene) * P_IS

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the internal standard (IS)

Gas Chromatography-Flame Ionization Detection (GC-FID) Protocol

Instrumentation: Gas Chromatograph with FID detector

Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column.[3]

Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

Sample Preparation:

  • Dilute the cyclohexene sample 1:100 in a suitable solvent (e.g., dichloromethane).

  • Vortex to ensure homogeneity.

GC Parameters:

  • Injector Temperature: 250 °C

  • Injection Volume: 1 µL

  • Split Ratio: 50:1

  • Oven Temperature Program:

    • Initial temperature: 40 °C, hold for 5 minutes

    • Ramp: 10 °C/min to 200 °C

    • Hold: 5 minutes at 200 °C

  • Detector Temperature: 280 °C

Data Analysis:

  • Identify the peaks corresponding to cyclohexene and any impurities based on their retention times. Common impurities include cyclohexane and benzene.

  • Calculate the purity of cyclohexene using the area normalization method:

    Purity (%) = (Area_cyclohexene / Total Area of all peaks) * 100

Method Comparison and Signaling Pathways

qNMR Workflow

The following diagram illustrates the workflow for determining cyclohexene purity using qNMR.

qNMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Calculation weigh_IS Weigh Internal Standard (Maleic Acid) dissolve Dissolve in CDCl3 weigh_IS->dissolve weigh_sample Weigh Cyclohexene Sample weigh_sample->dissolve transfer Transfer to NMR Tube dissolve->transfer nmr_acq Acquire 1H NMR Spectrum (400 MHz) transfer->nmr_acq processing Phase and Baseline Correction nmr_acq->processing integration Integrate Cyclohexene and IS Signals processing->integration calculation Calculate Purity integration->calculation result Purity Result calculation->result

qNMR experimental workflow for cyclohexene purity analysis.
GC-FID Workflow

The following diagram illustrates the workflow for determining cyclohexene purity using GC-FID.

GCFID_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Analysis dilute Dilute Cyclohexene Sample gc_injection Inject into GC-FID dilute->gc_injection separation Chromatographic Separation gc_injection->separation peak_integration Integrate Peak Areas separation->peak_integration area_norm Area Normalization Calculation peak_integration->area_norm result Purity Result area_norm->result Comparison cluster_qnmr qNMR cluster_gcfid GC-FID qnmr_adv Advantages: - Primary Method (SI Traceable) - High Accuracy & Precision - Structurally Informative - Non-destructive qnmr_dis Disadvantages: - Lower Sensitivity for Impurities - Higher Initial Instrument Cost - Signal Overlap can be an Issue gcfid_adv Advantages: - High Sensitivity for Volatile Impurities - Robust and Widely Available - Lower Instrument Cost gcfid_dis Disadvantages: - Relative Quantification (Area %) - Requires Volatility and Thermal Stability - Destructive Technique - Less Structural Information Purity_Analysis Cyclohexene Purity Validation Purity_Analysis->qnmr_adv Choose for High Accuracy Purity_Analysis->gcfid_adv Choose for Trace Impurity Analysis

References

A Comparative Spectroscopic Guide to Cyclohexene and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, a thorough understanding of the spectroscopic properties of cyclic organic molecules is paramount for structural elucidation and the development of new chemical entities. This guide provides a detailed comparison of the spectroscopic characteristics of cyclohexene and its common derivatives, supported by experimental data and protocols.

This document will delve into the Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) data for cyclohexene, 1-methylcyclohexene, cyclohexanol, and cyclohexenone. By examining the spectral shifts and patterns resulting from modifications to the cyclohexene ring, we can gain a deeper understanding of how different functional groups influence spectroscopic outcomes.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for cyclohexene and its derivatives, offering a clear comparison of their characteristic peaks and shifts.

Infrared (IR) Spectroscopy Data
CompoundC=C Stretch (cm⁻¹)=C-H Stretch (cm⁻¹)C-H Stretch (sp³) (cm⁻¹)Other Key Absorptions (cm⁻¹)
Cyclohexene ~1650[1]~3025[2]2830-2960=C-H bend (~725-675)
1-Methylcyclohexene 1640-1680[2]~3017[2]2830-2930[2]No significant absorption for =C-H out-of-plane bending due to trisubstitution.
Cyclohexanol N/AN/A2850-2950[1]O-H stretch (broad): ~3400 [1], C-O stretch: ~1050[1]
Cyclohexenone ~1680 (conjugated)~30402850-2950C=O stretch: ~1680-1665
¹H NMR Spectroscopy Data (Chemical Shifts in ppm)
CompoundVinylic Protons (=C-H)Allylic ProtonsProtons adjacent to OxygenMethyl ProtonsOther Ring Protons
Cyclohexene ~5.6-6.0 (multiplet)[3]~1.8-2.2 (multiplet)[3]N/AN/A~1.2-1.6 (multiplet)[3]
1-Methylcyclohexene ~5.3 (triplet)[2]~1.9N/A~1.6 (singlet)[2]~1.5-2.0
Cyclohexanol N/AN/A~3.6 (multiplet)N/A~1.2-2.0
2-Cyclohexen-1-one ~7.0 (multiplet, α to C=O), ~6.0 (multiplet, β to C=O)[4]N/AN/AN/A~2.0-2.4 (multiplets)[4]
¹³C NMR Spectroscopy Data (Chemical Shifts in ppm)
CompoundVinylic Carbons (C=C)Carbonyl Carbon (C=O)Carbon bonded to OxygenAllylic CarbonsOther Ring Carbons
Cyclohexene ~127[5]N/AN/A~25~23[5]
1-Methylcyclohexene ~134 (quaternary), ~121N/AN/A~29, ~26~23, ~22, ~22
Cyclohexanol N/AN/A~70~35~25, ~24
2-Cyclohexen-1-one ~150 (β to C=O), ~130 (α to C=O)~200N/A~38~26, ~23
Mass Spectrometry Data (Key Fragments m/z)
CompoundMolecular Ion (M⁺)Base PeakKey Fragmentation Patterns
Cyclohexene 82[6][7]67Loss of H (81), Retro-Diels-Alder (54)[8]
1-Methylcyclohexene 96[9]81Loss of CH₃ (81), Retro-Diels-Alder (68)
3-Methylcyclohexene 96[10]81Loss of CH₃ (81)[10]
Cyclohexanol 10057Loss of H₂O (82), Loss of C₂H₅ (71), Loss of C₃H₇ (57)
Cyclohexenone 9668Retro-Diels-Alder (68), Loss of CO (68)

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) Spectroscopy
  • Instrument Preparation: Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean. Record a background spectrum of the clean, empty crystal.[11]

  • Sample Application: Place a small drop of the liquid cyclohexene derivative directly onto the center of the ATR crystal. For solid samples, ensure good contact between the sample and the crystal surface by applying pressure with a built-in clamp.[11]

  • Data Acquisition: Collect the infrared spectrum, typically in the range of 4000-400 cm⁻¹. Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.[12]

  • Data Processing: The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

  • Cleaning: After analysis, thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) and a soft, non-abrasive wipe.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C)
  • Sample Preparation: Dissolve 5-20 mg of the cyclohexene derivative in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry vial.[13] Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (0 ppm).

  • Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a clean, dry NMR tube to a depth of about 4-5 cm.[13]

  • Instrument Setup: Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet. The instrument's software is used to lock onto the deuterium signal of the solvent and to shim the magnetic field to achieve homogeneity.

  • ¹H NMR Acquisition: Set the appropriate spectral parameters, including the spectral width, acquisition time, and number of scans. A typical ¹H NMR experiment may take a few minutes.

  • ¹³C NMR Acquisition: Due to the low natural abundance of ¹³C, more scans are required. A standard ¹³C NMR experiment often employs proton decoupling to simplify the spectrum to single lines for each unique carbon. This may take from several minutes to hours, depending on the sample concentration.

  • Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed to produce the frequency-domain NMR spectrum. The spectrum is then phased, baseline corrected, and referenced to the internal standard.

Electron Ionization-Mass Spectrometry (EI-MS)
  • Sample Introduction: For volatile liquids like cyclohexene and its derivatives, a common method is injection into a Gas Chromatograph (GC) coupled to the mass spectrometer (GC-MS). The GC separates the components of a mixture before they enter the MS.

  • Ionization: In the ion source, the gaseous sample molecules are bombarded with a high-energy electron beam (typically 70 eV).[14] This causes the molecule to lose an electron, forming a radical cation (the molecular ion), which can then undergo fragmentation.[15]

  • Mass Analysis: The positively charged ions (the molecular ion and fragment ions) are accelerated into a mass analyzer (e.g., a quadrupole). The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

  • Detection: An electron multiplier detects the ions, and the signal is amplified and recorded by a computer.

  • Data Interpretation: The resulting mass spectrum is a plot of relative ion abundance versus m/z. The peak with the highest m/z often corresponds to the molecular ion, and the fragmentation pattern provides structural information.

Spectroscopic Analysis Workflow

The following diagram illustrates a logical workflow for the spectroscopic identification of an unknown cyclohexene derivative.

Spectroscopic_Workflow Spectroscopic Analysis Workflow for Cyclohexene Derivatives Unknown Unknown Cyclohexene Derivative IR IR Spectroscopy Unknown->IR NMR NMR Spectroscopy (¹H and ¹³C) Unknown->NMR MS Mass Spectrometry Unknown->MS Func_Group Identify Functional Groups (e.g., C=O, O-H, C=C) IR->Func_Group Connectivity Determine Connectivity and Stereochemistry NMR->Connectivity Mol_Weight Determine Molecular Weight and Formula MS->Mol_Weight Structure Propose Structure Func_Group->Structure Mol_Weight->Structure Connectivity->Structure Confirmation Confirm Structure Structure->Confirmation

Caption: A logical workflow for the spectroscopic analysis and structural elucidation of an unknown cyclohexene derivative.

References

Comparative study of different catalysts for cyclohexene hydrogenation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to Catalyst Performance in Cyclohexene Hydrogenation

The hydrogenation of cyclohexene to cyclohexane is a fundamental reaction in organic synthesis and serves as a model for understanding catalytic processes. The choice of catalyst is paramount, influencing reaction efficiency, rate, and overall cost. This guide provides a comparative study of various catalysts, supported by experimental data, to aid researchers in selecting the optimal system for their specific needs. Noble metals such as palladium, platinum, and rhodium are highly active, while more cost-effective metals like nickel also demonstrate significant catalytic capabilities.

Comparative Performance of Hydrogenation Catalysts

The efficacy of a catalyst in cyclohexene hydrogenation is determined by several factors, including the active metal, the support material, and the reaction conditions. The following tables summarize the performance of different catalytic systems based on published experimental data.

CatalystSupportTemperature (°C)H₂ Pressure (atm)Conversion (%)Time (h)Turnover Frequency (TOF) (h⁻¹)Reference
5 wt% PdPorous CeO₂120329.71-
5 wt% PtPorous CeO₂1203211-
Pd NPsAmine-functionalized silica756>99<15000
Pd NPs (recycled)Amine-functionalized silica756>99<1up to 8000
Rh NPsMesoporous Silica (TUD-1)Room Temp1--0.54 - 4.94 s⁻¹ (1944 - 17784 h⁻¹)

Note: Turnover Frequency (TOF) is a measure of the per-site catalytic activity. Higher TOF values indicate a more active catalyst.

Catalyst Stability and Reusability

The long-term stability and reusability of a catalyst are critical for practical applications, impacting both cost-effectiveness and environmental footprint.

CatalystSupportReusabilityActivity LossReference
5 wt% PdPorous CeO₂5 cyclesInsignificant
5 wt% PtPorous CeO₂5 cyclesInsignificant
Pd NPsAmine-functionalized silica10 cyclesNo deactivation observed

Experimental Protocols

Detailed and consistent experimental procedures are crucial for obtaining reproducible and comparable results. Below is a generalized protocol for the liquid-phase hydrogenation of cyclohexene in a batch reactor, based on common practices reported in the literature.

Catalyst Preparation and Pre-treatment:
  • Supported Metal Catalysts (e.g., Pd/C, Pt/Al₂O₃): These are often commercially available. If preparing in the lab, incipient wetness impregnation is a common method. A salt of the desired metal (e.g., H₂PdCl₄, H₂PtCl₆) is dissolved in a suitable solvent, and the solution is added to the support material. The mixture is then dried and calcined, followed by reduction under a hydrogen flow at elevated temperatures to produce the active metallic nanoparticles.

  • Activation: Before the reaction, the catalyst is typically activated in-situ or ex-situ. This often involves heating the catalyst under a hydrogen atmosphere to ensure the metal is in its reduced, active state and to remove any surface contaminants.

Hydrogenation Reaction Procedure:
  • Reactor Setup: The hydrogenation reaction is typically carried out in a high-pressure autoclave or a glass reactor equipped with a magnetic stirrer, a gas inlet, a pressure gauge, and a temperature controller.

  • Charging the Reactor: The reactor is charged with the catalyst (typically 1-5 mol% of the metal relative to the substrate), the solvent (e.g., ethanol, ethyl acetate, or in some cases, the reaction is run neat), and cyclohexene.

  • Purging: The reactor is sealed and purged several times with an inert gas (e.g., nitrogen or argon) to remove air, and then with hydrogen to ensure a pure hydrogen atmosphere.

  • Reaction Execution: The reactor is pressurized with hydrogen to the desired pressure (e.g., 1-10 atm) and heated to the target temperature (e.g., 25-120 °C). The reaction mixture is stirred vigorously to ensure good mass transfer of hydrogen to the catalyst surface.

  • Monitoring the Reaction: The progress of the reaction can be monitored by observing the uptake of hydrogen from a reservoir of known volume or by taking small aliquots of the reaction mixture at different time intervals for analysis.

  • Work-up: Upon completion, the reactor is cooled to room temperature, and the excess hydrogen pressure is carefully vented. The catalyst is separated from the reaction mixture by filtration (for heterogeneous catalysts). The filtrate, containing the product (cyclohexane) and any unreacted cyclohexene, is then analyzed.

Product Analysis:
  • The composition of the reaction mixture is typically analyzed by Gas Chromatography (GC) or Gas Chromatography-Mass Spectrometry (GC-MS). This allows for the quantification of the conversion of cyclohexene and the selectivity towards cyclohexane. For the hydrogenation of cyclohexene, the selectivity to cyclohexane is often 100% as there are typically no side reactions.

Visualizing the Process and Comparison

To better illustrate the experimental and logical flow, the following diagrams are provided.

Experimental_Workflow cluster_prep Catalyst Preparation cluster_reaction Hydrogenation Reaction cluster_analysis Analysis & Work-up Catalyst_Prep Catalyst Synthesis/ Procurement Activation Catalyst Activation (Reduction in H₂ flow) Catalyst_Prep->Activation Reactor_Charge Charge Reactor: - Catalyst - Cyclohexene - Solvent Activation->Reactor_Charge Purge Purge with N₂ then H₂ Reactor_Charge->Purge Pressurize_Heat Pressurize with H₂ & Heat to Temp Purge->Pressurize_Heat Stir Vigorous Stirring Pressurize_Heat->Stir Cool_Vent Cool Reactor & Vent H₂ Stir->Cool_Vent Filter Filter to remove Catalyst Cool_Vent->Filter GC_Analysis Analyze Product by GC Filter->GC_Analysis

Caption: General experimental workflow for cyclohexene hydrogenation.

Catalyst_Comparison_Logic cluster_catalysts Catalyst Selection cluster_performance Performance Metrics Pd Palladium (Pd) Evaluation Experimental Evaluation Pd->Evaluation Pt Platinum (Pt) Pt->Evaluation Rh Rhodium (Rh) Rh->Evaluation Ni Nickel (Ni) Ni->Evaluation Activity Activity (Conversion, TOF) Selectivity Selectivity (to Cyclohexane) Stability Stability/ Reusability Evaluation->Activity Evaluation->Selectivity Evaluation->Stability

Caption: Logical flow for comparing different catalyst types.

Conclusion

The choice of catalyst for cyclohexene hydrogenation is a critical decision that depends on the specific requirements of the application, balancing factors such as activity, cost, and longevity. Palladium and rhodium-based catalysts often exhibit the highest turnover frequencies, making them suitable for applications where rapid conversion is essential. Platinum also serves as a robust and active catalyst. Nickel, while generally less active than noble metals, presents a more economical alternative. The data presented in this guide, along with the standardized experimental protocol, provides a foundation for researchers to make informed decisions and to design further comparative studies to identify the optimal catalytic system for their work. The reusability of heterogeneous catalysts, as demonstrated in several studies, underscores their potential for sustainable chemical synthesis.

A Comparative Analysis of Cyclohexene and Cyclohexadiene: Stability and Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the stability and reactivity of cyclohexene and 1,3-cyclohexadiene, two fundamental cyclic alkenes. Understanding their distinct chemical behaviors is crucial for designing synthetic pathways and developing novel therapeutics. This analysis is supported by thermochemical data and established reaction mechanisms.

Stability Analysis: A Tale of Two Double Bonds

The thermodynamic stability of an alkene can be quantitatively assessed by its heat of hydrogenation (ΔH°hydrog), which is the enthalpy change upon catalytic hydrogenation to the corresponding alkane (cyclohexane in this case). A lower heat of hydrogenation indicates a more stable starting alkene.

Table 1: Thermodynamic Stability Data

CompoundStructureHeat of Hydrogenation (kJ/mol)Notes
CyclohexeneCyclohexene-118 to -120Represents a typical isolated double bond in a six-membered ring.
1,3-Cyclohexadiene1,3-Cyclohexadiene-230 to -232The two double bonds are conjugated.
Hypothetical Non-conjugated Cyclohexadiene-~ -240Expected value for two isolated double bonds (2 x -120 kJ/mol).

The data reveals that 1,3-cyclohexadiene is more stable than a hypothetical cyclohexadiene with two isolated double bonds. This increased stability, known as resonance energy, arises from the delocalization of π-electrons across the conjugated system. The resonance energy for 1,3-cyclohexadiene is approximately 8-10 kJ/mol.

It is also noteworthy that 1,3-cyclohexadiene is more stable than its isomer, 1,4-cyclohexadiene, where the double bonds are not conjugated.

G cluster_0 Hydrogenation Energy Diagram Cyclohexane Cyclohexane Cyclohexene Cyclohexene Cyclohexene->Cyclohexane -120 kJ/mol 1,3-Cyclohexadiene 1,3-Cyclohexadiene 1,3-Cyclohexadiene->Cyclohexane -232 kJ/mol Hypothetical_Non_conjugated_Diene Hypothetical_Non_conjugated_Diene Hypothetical_Non_conjugated_Diene->Cyclohexane ~ -240 kJ/mol

Figure 1: Relative energy levels based on heats of hydrogenation.

Reactivity Analysis: A Dichotomy of Reaction Pathways

The reactivity of cyclohexene and 1,3-cyclohexadiene is dictated by the nature and arrangement of their double bonds.

Table 2: Comparison of Reactivity

Reaction TypeCyclohexene1,3-CyclohexadieneRationale
Electrophilic Addition (e.g., Bromination) Undergoes addition across the double bond.Undergoes rapid 1,2-addition, which can be followed by rearrangement to 1,4-addition products. The conjugated system influences the stability of the carbocation intermediate.The stability of the intermediate carbocation plays a key role. For 1,3-cyclohexadiene, an allylic carbocation is formed, which is resonance-stabilized.
Diels-Alder Reaction Unreactive as a diene.Highly reactive diene.The diene must adopt an s-cis conformation for the reaction to occur. 1,3-Cyclohexadiene is locked in a reactive s-cis conformation, making it an excellent substrate for Diels-Alder reactions.
Electrophilic Addition

G cluster_0 Electrophilic Bromination of Cyclohexene A Cyclohexene + Br₂ B Bromonium Ion Intermediate A->B Electrophilic Attack C 1,2-Dibromocyclohexane B->C Nucleophilic Attack by Br⁻

Figure 2: Workflow for the electrophilic bromination of cyclohexene.
Diels-Alder Reaction

The Diels-Alder reaction is a powerful [4+2] cycloaddition for the formation of six-membered rings. A key requirement for the diene component is the ability to adopt an s-cis conformation. 1,3-Cyclohexadiene is an exceptional diene in this regard as its cyclic structure locks the conjugated double bonds in the required s-cis arrangement. This pre-organization for reaction makes it significantly more reactive in Diels-Alder reactions compared to acyclic dienes that must overcome an energy barrier to rotate into the s-cis conformation. Cyclohexene, lacking a conjugated diene system, does not participate as a diene in the Diels-Alder reaction.

G cluster_1 Diels-Alder Reaction of 1,3-Cyclohexadiene Diene 1,3-Cyclohexadiene (s-cis) TS [4+2] Transition State Diene->TS Dienophile Dienophile (e.g., Maleic Anhydride) Dienophile->TS Product Bicyclic Adduct TS->Product Concerted Cycloaddition

Figure 3: The concerted mechanism of the Diels-Alder reaction.

Experimental Protocols

The following are generalized protocols for key experiments used to characterize the stability and reactivity of cyclohexene and cyclohexadiene.

Determination of the Heat of Hydrogenation by Calorimetry

Objective: To measure the heat released during the catalytic hydrogenation of cyclohexene and 1,3-cyclohexadiene to determine their heats of hydrogenation.

Materials:

  • A high-precision calorimeter

  • Hydrogen gas source

  • Catalyst (e.g., Platinum(IV) oxide)

  • Solvent (e.g., acetic acid)

  • Cyclohexene

  • 1,3-Cyclohexadiene

Procedure:

  • Calibrate the calorimeter to determine its heat capacity.

  • A known mass of the alkene (cyclohexene or 1,3-cyclohexadiene) is dissolved in the solvent and placed in the calorimeter.

  • A catalytic amount of the hydrogenation catalyst is added.

  • The system is allowed to reach thermal equilibrium, and the initial temperature is recorded.

  • Hydrogen gas is introduced into the reaction vessel, and the hydrogenation reaction is initiated.

  • The temperature change of the system is monitored until the reaction is complete and a final, stable temperature is reached.

  • The heat evolved during the reaction is calculated using the temperature change and the heat capacity of the calorimeter and its contents.

  • The molar heat of hydrogenation is then calculated from the heat evolved and the number of moles of the alkene used.

Comparative Rate of Bromination (Qualitative)

Objective: To qualitatively compare the rates of electrophilic addition of bromine to cyclohexene and 1,3-cyclohexadiene.

Materials:

  • Solutions of cyclohexene and 1,3-cyclohexadiene of equal concentration in an inert solvent (e.g., dichloromethane).

  • A solution of bromine in the same inert solvent.

  • Test tubes.

Procedure:

  • Place equal volumes of the cyclohexene and 1,3-cyclohexadiene solutions into separate test tubes.

  • Simultaneously add a small, equal volume of the bromine solution to each test tube and start a timer.

  • Observe the rate at which the reddish-brown color of the bromine disappears in each test tube.

  • The faster disappearance of color indicates a faster reaction rate. Note: This is a qualitative assessment. For quantitative data, a spectrophotometer would be required to monitor the disappearance of bromine over time.

Diels-Alder Reaction of 1,3-Cyclohexadiene with Maleic Anhydride

Objective: To synthesize a bicyclic adduct via the Diels-Alder reaction of 1,3-cyclohexadiene and maleic anhydride.

Materials:

  • 1,3-Cyclohexadiene

  • Maleic anhydride

  • Solvent (e.g., ethyl acetate or toluene)

  • Round-bottom flask

  • Reflux condenser

  • Ice bath

Procedure:

  • Dissolve a known amount of maleic anhydride in the solvent in a round-bottom flask.

  • Add an equimolar amount of 1,3-cyclohexadiene to the solution.

  • Attach a reflux condenser and gently heat the mixture if necessary (many Diels-Alder reactions with reactive dienes like 1,3-cyclohexadiene proceed at room temperature).

  • After the reaction is complete (as determined by a method such as TLC), cool the reaction mixture in an ice bath to induce crystallization of the product.

  • Collect the crystalline product by vacuum filtration.

  • The product can be purified by recrystallization.

  • Characterize the product using techniques such as melting point determination and spectroscopy (e.g., IR and NMR).

A Comparative Guide to Analytical Methods for Confirming the Purity of Synthesized Cyclohexene

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, establishing the purity of synthesized compounds is a critical step to ensure the reliability and reproducibility of experimental results. In the case of cyclohexene, a key intermediate in various chemical syntheses, the presence of impurities can significantly impact reaction yields, product quality, and the safety profile of downstream products. This guide provides a comparative overview of the most common analytical methods for confirming the purity of synthesized cyclohexene, complete with experimental protocols and performance data to aid in method selection.

Comparison of Analytical Methods

The choice of an analytical method for cyclohexene purity assessment depends on several factors, including the required accuracy, the nature of potential impurities, and the available instrumentation. The following table summarizes the key performance characteristics of Gas Chromatography with Flame Ionization Detection (GC-FID), Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy.

ParameterGas Chromatography-Flame Ionization Detection (GC-FID)Quantitative Nuclear Magnetic Resonance (qNMR)Fourier-Transform Infrared (FTIR) Spectroscopy
Principle Separation of volatile compounds based on their boiling points and interaction with a stationary phase, followed by detection via flame ionization.The signal intensity of a specific nucleus is directly proportional to the number of those nuclei in the sample. Purity is determined by comparing the integral of a cyclohexene signal to that of a certified internal standard.Absorption of infrared radiation by specific molecular bonds, providing a "fingerprint" of the functional groups present.
Type of Analysis QuantitativeQuantitativeQualitative
Typical Purity Range >99%>98%Not applicable for quantification
Limit of Detection (LOD) Typically in the low ppm range (e.g., 0.5-10 ppm for similar volatile organic compounds)Can detect impurities at levels below 1%[1]Can detect impurities with distinct functional groups if present at >1-5%[1]
Limit of Quantification (LOQ) Typically in the mid-ppm range (e.g., 1-30 ppm for similar volatile organic compounds)Generally suitable for purity assessment >95%[1]Not applicable
Precision (%RSD) High (<2%)High (<1%)Not applicable
Strengths High separation efficiency for volatile impurities, robust, and widely available.Highly accurate and precise, primary analytical method, provides structural information.[2][3]Fast, simple, and excellent for identifying the presence of the alkene functional group and impurities with different functional groups (e.g., residual alcohol).
Limitations Requires a volatile and thermally stable analyte. Co-elution of impurities with similar properties can occur.[4]Requires a suitable internal standard that does not have overlapping signals with the analyte. Longer analysis time compared to GC.Not suitable for quantifying purity or for detecting impurities that are structurally similar to cyclohexene.[1]

Experimental Protocols

Detailed and standardized experimental protocols are essential for obtaining accurate and reproducible results. The following sections provide methodologies for the key analytical techniques discussed.

Gas Chromatography-Flame Ionization Detection (GC-FID)

This method is highly effective for separating and quantifying volatile impurities in a cyclohexene sample.

1. Sample Preparation:

  • Accurately weigh approximately 100 mg of the synthesized cyclohexene.

  • Dissolve the sample in a suitable volatile solvent (e.g., dichloromethane or hexane) to a final concentration of 10 mg/mL.

2. GC-FID Parameters:

  • Column: A non-polar or moderately polar capillary column is recommended, such as a DB-5 ((5%-phenyl)-methylpolysiloxane) or HP-INNOWax (polyethylene glycol), with dimensions of 30-60 m length, 0.25-0.32 mm internal diameter, and 0.25-0.5 µm film thickness.[5]

  • Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1-2 mL/min).

  • Injector Temperature: 250 °C.

  • Injection Volume: 1 µL with a split ratio of 50:1.

  • Oven Temperature Program:

    • Initial temperature: 50 °C, hold for 5 minutes.

    • Ramp: Increase to 150 °C at a rate of 10 °C/min.

    • Hold: Maintain at 150 °C for 5 minutes.

  • Detector Temperature (FID): 280 °C.

3. Data Analysis:

  • Integrate the peak areas of all components in the chromatogram.

  • Calculate the percentage purity by dividing the peak area of cyclohexene by the total peak area of all components (excluding the solvent peak). For higher accuracy, an internal or external standard calibration should be performed.

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

qNMR is a primary ratio method that provides a highly accurate determination of purity without the need for a reference standard of the analyte itself.

1. Sample Preparation:

  • Accurately weigh approximately 10-20 mg of the synthesized cyclohexene into a clean, dry vial.

  • Select a suitable internal standard that is soluble in the chosen deuterated solvent and has signals that do not overlap with the cyclohexene signals. Common choices for non-polar analytes include maleic acid, dimethyl sulfone, or 1,4-bis(trimethylsilyl)benzene.

  • Accurately weigh an equimolar amount of the chosen internal standard into the same vial.

  • Dissolve the mixture in a known volume (e.g., 0.6 mL for a 5 mm NMR tube) of a suitable deuterated solvent (e.g., chloroform-d, CDCl3).

  • Transfer the solution to an NMR tube.

2. NMR Acquisition Parameters (¹H NMR):

  • Spectrometer: 400 MHz or higher for better signal dispersion.

  • Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

  • Relaxation Delay (d1): Set to at least 5 times the longest T1 relaxation time of the protons being quantified (both analyte and internal standard). A relaxation delay of 30-60 seconds is often sufficient to ensure full relaxation.

  • Number of Scans (ns): Sufficient to achieve a high signal-to-noise ratio (S/N > 250:1 for <1% integration error). Typically 8 to 64 scans.

  • Acquisition Time (aq): At least 3-4 seconds.

3. Data Processing and Analysis:

  • Apply Fourier transformation, phase correction, and baseline correction to the acquired FID.

  • Integrate a well-resolved, non-overlapping signal for cyclohexene (e.g., the vinylic protons around 5.7 ppm) and a signal from the internal standard.

  • Calculate the purity using the following equation:

    Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (M_analyte / M_std) * (m_std / m_analyte) * P_std

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • M = Molar mass

    • m = mass

    • P = Purity of the standard

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR is a rapid and straightforward method for the qualitative confirmation of cyclohexene and the identification of certain types of impurities.

1. Sample Preparation:

  • For liquid samples like cyclohexene, a small drop can be placed directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Alternatively, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).

2. FTIR Analysis:

  • Instrument: Any modern FTIR spectrometer.

  • Mode: Typically transmission or ATR.

  • Scan Range: 4000-400 cm⁻¹.

  • Number of Scans: 16-32 scans are usually sufficient.

  • Resolution: 4 cm⁻¹.

3. Spectral Analysis:

  • Confirm the presence of characteristic cyclohexene absorption bands:

    • =C-H stretch (alkene): ~3020 cm⁻¹

    • C-H stretch (alkane): ~2925 cm⁻¹ and ~2860 cm⁻¹

    • C=C stretch: ~1650 cm⁻¹

    • -CH₂- scissoring: ~1440 cm⁻¹

  • Look for the absence of a broad O-H stretch around 3300 cm⁻¹, which would indicate the presence of residual cyclohexanol (a common impurity from synthesis).

Workflow for Method Selection

The selection of an appropriate analytical method for purity confirmation is a critical decision in the research and development process. The following diagram illustrates a logical workflow for choosing the most suitable technique based on the specific requirements of the analysis.

MethodSelectionWorkflow Workflow for Selecting an Analytical Method for Cyclohexene Purity start Define Analytical Goal quant_qual Quantitative or Qualitative Analysis? start->quant_qual qualitative Qualitative Analysis: - Confirm presence of C=C - Identify functional groups of impurities quant_qual->qualitative Qualitative quantitative Quantitative Purity Determination quant_qual->quantitative Quantitative ftir FTIR Spectroscopy qualitative->ftir end_qual Report Functional Groups ftir->end_qual accuracy_req Required Accuracy? quantitative->accuracy_req high_accuracy High Accuracy Required (Primary Method) accuracy_req->high_accuracy High routine_analysis Routine Analysis (High Throughput) accuracy_req->routine_analysis Standard qnmr qNMR Spectroscopy high_accuracy->qnmr end_quant Report Purity (%) qnmr->end_quant gc_fid GC-FID routine_analysis->gc_fid gc_fid->end_quant

Caption: Logical workflow for selecting the appropriate analytical method for cyclohexene purity confirmation.

References

A Comparative Guide to the Catalytic Oxidation of Cyclohexene: Kinetic and Mechanistic Insights

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the kinetics and mechanisms of cyclohexene oxidation is crucial for the synthesis of valuable intermediates. This guide provides an objective comparison of different catalytic systems, supported by experimental data, detailed protocols, and visual representations of reaction pathways.

The oxidation of cyclohexene is a pivotal reaction in organic synthesis, yielding a variety of valuable products such as cyclohexene oxide, 2-cyclohexen-1-one, and 2-cyclohexen-1-ol. These compounds serve as essential building blocks in the pharmaceutical and fine chemical industries. The selectivity and efficiency of this transformation are highly dependent on the choice of catalyst, oxidant, and reaction conditions. This guide delves into the kinetic studies of various cyclohexene oxidation reactions to provide a comparative analysis of their performance.

Comparative Kinetic Data

The efficacy of a catalytic system is best understood through its kinetic parameters. The following table summarizes key quantitative data from different studies on cyclohexene oxidation, offering a clear comparison of their performance under various conditions.

Catalyst SystemOxidantSolventTemperature (°C)Conversion (%)Selectivity (%)Apparent Activation Energy (kJ/mol)Reference
CoFe₂O₄ O₂Acetonitrile80~68Not specified58.1[1][2]
Chromium (VI) Oxide CrO₃Acetic Acid25-55Not specified2-cyclohexen-1-one (59.37)45.32[3]
TiZrCo Alloy O₂Acetonitrile12092.22-cyclohexen-1-one (57.6)Not specified[4]
Vanadium/Montmorillonite K-10 TBHPToluene60-70~20Cyclohexene oxide (~70)Not specified[5]
Cobalt Resinate O₂Solvent-free70Not specifiedNot specified15.3[6]
Ru/Ti-PILC TBHPNot specified70Not specifiedNot specified42.09[7]
AC-CoPW H₂O₂/CO₂Not specified< 70Not specifiedNot specified12.4[8]
AC-CoPW H₂O₂/CO₂Not specified> 70Not specifiedNot specified64.4[8]

Experimental Protocols

Reproducibility and accurate comparison of catalytic performance necessitate detailed experimental methodologies. Below are protocols for key experiments in cyclohexene oxidation studies.

Liquid-Phase Catalytic Oxidation (General Procedure)

A typical liquid-phase oxidation of cyclohexene is conducted in a batch reactor. For the aerobic oxidation over a CoFe₂O₄ catalyst, the following procedure is representative[1]:

  • Catalyst Preparation: Nanoparticulate CoFe₂O₄ is synthesized via a suitable method, such as spray-flame synthesis[2].

  • Reaction Setup: A 50 mg sample of the CoFe₂O₄ catalyst is suspended in 30 mL of acetonitrile in a batch reactor.

  • Reactant Addition: 20 mmol of cyclohexene is added to the reactor.

  • Reaction Conditions: The reactor is pressurized with 10 bar of O₂ and heated to the desired temperature (e.g., 80 °C) with constant stirring (e.g., 600 rpm).

  • Sampling and Analysis: Aliquots of the reaction mixture are withdrawn at regular intervals and analyzed by gas chromatography (GC) and gas chromatography-mass spectrometry (GC-MS) to determine cyclohexene conversion and product distribution.

Vapor-Phase Catalytic Oxidation

Vapor-phase oxidation offers an alternative approach, particularly for volatile substrates. A general procedure for vapor-phase cyclohexene epoxidation is as follows[9]:

  • Catalyst Packing: A fixed-bed reactor is packed with a known amount of catalyst (e.g., 47 mg of a vanadium-based metal-organic framework)[9].

  • Reactant Feed: A solution of the oxidant (e.g., H₂O₂) and cyclohexene in a suitable solvent is vaporized and fed into the reactor using a carrier gas (e.g., nitrogen).

  • Reaction Conditions: The reactor is maintained at a specific temperature (e.g., 120-150 °C) and pressure.

  • Product Collection and Analysis: The reactor effluent is cooled to condense the products, which are then collected and analyzed using GC and GC-MS to determine conversion and selectivity.

Product Analysis using Gas Chromatography-Mass Spectrometry (GC-MS)

Product identification and quantification are critical for evaluating catalyst performance. A standard GC-MS protocol involves:

  • Sample Preparation: A small aliquot of the reaction mixture is filtered to remove the catalyst and then diluted with a suitable solvent. An internal standard is often added for accurate quantification.

  • GC Separation: The prepared sample is injected into a gas chromatograph equipped with a capillary column suitable for separating the expected products (e.g., cyclohexene, cyclohexene oxide, 2-cyclohexen-1-ol, 2-cyclohexen-1-one).

  • MS Detection: As the separated components elute from the GC column, they enter a mass spectrometer, which provides mass spectra for identification by comparison with spectral libraries.

Reaction Pathways and Mechanisms

The product distribution in cyclohexene oxidation is dictated by the operative reaction mechanism, which can vary significantly with the catalyst and oxidant employed.

Aerobic Oxidation with Cobalt-Based Catalysts

In the presence of cobalt-based catalysts and molecular oxygen, the oxidation of cyclohexene often proceeds via a free-radical autoxidation mechanism. The catalyst facilitates the decomposition of hydroperoxide intermediates, which is a key step in the selective formation of desired products[1][2]. The reaction network involves the formation of 2-cyclohexene-1-hydroperoxide as a key intermediate[1].

Aerobic_Oxidation_Pathway Cyclohexene Cyclohexene Allylic_Radical Allylic Cyclohexenyl Radical Cyclohexene->Allylic_Radical Initiation Hydroperoxide 2-Cyclohexene-1-hydroperoxide Allylic_Radical->Hydroperoxide + O₂ + H-abstraction Ketone 2-Cyclohexen-1-one Hydroperoxide->Ketone Catalyst-mediated decomposition Alcohol 2-Cyclohexen-1-ol Hydroperoxide->Alcohol Catalyst-mediated decomposition

Caption: Aerobic oxidation of cyclohexene via a radical mechanism.

Epoxidation with Vanadium-Based Catalysts

Vanadium-based catalysts are well-known for their ability to catalyze the epoxidation of alkenes using hydroperoxides like tert-butyl hydroperoxide (TBHP) or hydrogen peroxide (H₂O₂)[5]. The reaction can proceed through two main pathways: epoxidation at the double bond or allylic oxidation[10][11].

Epoxidation_Pathway cluster_main Cyclohexene Oxidation with V-catalyst & ROOH cluster_epoxidation Epoxidation Pathway cluster_allylic Allylic Oxidation Pathway Cyclohexene Cyclohexene Epoxide Cyclohexene Oxide Cyclohexene->Epoxide V-catalyst Allylic_Products 2-Cyclohexen-1-ol & 2-Cyclohexen-1-one Cyclohexene->Allylic_Products V-catalyst

Caption: Competing pathways in Vanadium-catalyzed cyclohexene oxidation.

Experimental Workflow

A systematic approach is essential for conducting kinetic studies of catalytic reactions. The following workflow outlines the key stages from catalyst synthesis to data analysis.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Catalyst_Synth Catalyst Synthesis Catalyst_Char Catalyst Characterization (XRD, TEM, etc.) Catalyst_Synth->Catalyst_Char Reaction_Setup Reaction Setup (Reactor, Solvents, Reactants) Catalyst_Char->Reaction_Setup Run_Reaction Perform Reaction (Controlled T, P, stirring) Reaction_Setup->Run_Reaction Sampling Periodic Sampling Run_Reaction->Sampling Product_Analysis Product Analysis (GC, GC-MS) Sampling->Product_Analysis Data_Processing Data Processing (Conversion, Selectivity) Product_Analysis->Data_Processing Kinetic_Modeling Kinetic Modeling (Rate constants, Ea) Data_Processing->Kinetic_Modeling

Caption: A typical experimental workflow for kinetic studies.

This guide provides a foundational understanding of the kinetic and mechanistic aspects of cyclohexene oxidation. For researchers and professionals in drug development and chemical synthesis, a thorough evaluation of these parameters is paramount for selecting the optimal catalytic system to achieve desired products with high efficiency and selectivity.

References

The Greater Stability of 1-Methylcyclohexene Compared to 4-Methylcyclohexene: A Thermochemical Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A detailed comparative analysis reveals the thermodynamic basis for the enhanced stability of 1-methylcyclohexene over its isomer, 4-methylcyclohexene. This guide presents experimental data, outlines the methodologies used for their determination, and provides a visual representation of the stability relationship, offering valuable insights for researchers, scientists, and professionals in drug development.

The relative stability of alkene isomers is a fundamental concept in organic chemistry with significant implications for reaction outcomes and product distributions in chemical synthesis. In the case of methylcyclohexene isomers, the position of the double bond profoundly influences the molecule's thermodynamic stability. Experimental evidence, primarily from heats of hydrogenation and isomerization, consistently demonstrates that 1-methylcyclohexene, a trisubstituted alkene, is more stable than 4-methylcyclohexene, a disubstituted alkene. This difference in stability is primarily attributed to the electronic effects of alkyl substitution on the double bond.

The increased stability of more substituted alkenes is explained by the concepts of hyperconjugation and the inductive effect. Hyperconjugation involves the delocalization of electrons from adjacent C-H sigma bonds into the empty π* orbital of the double bond, a stabilizing interaction that is more pronounced with a greater number of alkyl substituents. Additionally, the electron-donating inductive effect of alkyl groups helps to stabilize the sp² hybridized carbons of the double bond. As a trisubstituted alkene, 1-methylcyclohexene benefits more from these stabilizing effects than the disubstituted 4-methylcyclohexene.

Quantitative Comparison of Stability

The thermodynamic stability of 1-methylcyclohexene and 4-methylcyclohexene can be quantitatively compared using their heats of hydrogenation (ΔH°hydrog) and the heat of isomerization (ΔH°iso) between them. The heat of hydrogenation is the enthalpy change when an alkene is hydrogenated to its corresponding alkane. A more stable alkene will release less heat upon hydrogenation.

Thermochemical Property1-Methylcyclohexene4-MethylcyclohexeneReference
Heat of Hydrogenation (ΔH°hydrog) -111.4 ± 0.37 kJ/mol-117.2 ± 0.47 kJ/mol (Calculated)[1]
Heat of Isomerization (4-methylcyclohexene → 1-methylcyclohexene) --5.8 ± 0.3 kJ/mol[1]

Note: The heat of hydrogenation for 4-methylcyclohexene was calculated by combining the experimental heat of hydrogenation for 1-methylcyclohexene and the experimental heat of isomerization between the two isomers.

The data clearly shows that the hydrogenation of 1-methylcyclohexene is less exothermic than that of 4-methylcyclohexene, indicating that 1-methylcyclohexene is the more stable isomer. The negative enthalpy of isomerization from 4-methylcyclohexene to 1-methylcyclohexene further confirms that the latter is thermodynamically favored.[1]

Experimental Protocols

The experimental determination of these thermochemical values is crucial for a precise understanding of alkene stability. The primary techniques employed are reaction calorimetry for heats of hydrogenation and equilibrium studies for heats of isomerization.

Determination of Heat of Hydrogenation by Reaction Calorimetry

This method measures the heat released during the catalytic hydrogenation of an alkene.

Objective: To determine the enthalpy change upon the hydrogenation of 1-methylcyclohexene and 4-methylcyclohexene to methylcyclohexane.

Materials:

  • A high-precision reaction calorimeter

  • Alkene sample (1-methylcyclohexene or 4-methylcyclohexene)

  • Hydrogen gas (high purity)

  • Catalyst (e.g., Platinum oxide or Palladium on carbon)

  • Solvent (e.g., Acetic acid or a hydrocarbon)

Procedure:

  • A precisely weighed amount of the alkene is dissolved in a suitable solvent and placed in the reaction vessel of the calorimeter.

  • A catalytic amount of the hydrogenation catalyst is added to the solution.

  • The system is allowed to reach thermal equilibrium.

  • A known, excess amount of hydrogen gas is introduced into the reaction vessel, initiating the hydrogenation reaction.

  • The temperature change of the system is carefully monitored and recorded until the reaction is complete and the temperature stabilizes.

  • The calorimeter is calibrated using a standard reaction with a known enthalpy change to determine the heat capacity of the system.

  • The heat of hydrogenation is calculated from the observed temperature change, the heat capacity of the calorimeter, and the number of moles of the alkene that reacted.

Determination of Heat of Isomerization by Equilibrium Studies

This method involves establishing an equilibrium between the isomers and analyzing their relative concentrations at different temperatures.

Objective: To determine the enthalpy difference between 1-methylcyclohexene and 4-methylcyclohexene by measuring their equilibrium concentrations.

Materials:

  • A mixture of methylcyclohexene isomers

  • Isomerization catalyst (e.g., a strong acid or a supported metal catalyst)

  • A temperature-controlled reactor

  • Gas chromatograph (GC) for composition analysis

Procedure:

  • A sample containing one or more of the methylcyclohexene isomers is placed in the reactor with a suitable catalyst.

  • The reactor is heated to a specific temperature and the mixture is allowed to equilibrate.

  • Samples of the reaction mixture are periodically withdrawn and analyzed by gas chromatography to determine the concentrations of 1-methylcyclohexene and 4-methylcyclohexene.

  • Equilibrium is considered to be reached when the ratio of the isomers remains constant over time.

  • The equilibrium constant (Keq) is calculated from the concentrations of the isomers at equilibrium.

  • The procedure is repeated at several different temperatures.

  • The van 't Hoff equation (d(ln Keq)/dT = ΔH°/RT²) is then used to determine the standard enthalpy of isomerization (ΔH°iso) from the variation of the equilibrium constant with temperature.

Visualizing the Stability Relationship

The relative stability of 1-methylcyclohexene and 4-methylcyclohexene can be visualized through an energy diagram. The diagram illustrates that the less stable isomer, 4-methylcyclohexene, has a higher potential energy and therefore releases more energy upon hydrogenation to the common product, methylcyclohexane.

Stability_Comparison cluster_product Product 4-Methylcyclohexene 4-Methylcyclohexene Methylcyclohexane Methylcyclohexane 4-Methylcyclohexene->Methylcyclohexane ΔH° = -117.2 kJ/mol 1-Methylcyclohexene 1-Methylcyclohexene 1-Methylcyclohexene->Methylcyclohexane ΔH° = -111.4 kJ/mol

Caption: Energy diagram comparing the heats of hydrogenation of 1-methylcyclohexene and 4-methylcyclohexene.

References

Differentiating Cyclohexene from Benzene: A Spectroscopic Comparison Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Distinguishing between cyclic aliphatic and aromatic compounds is a fundamental task in chemical analysis. Cyclohexene, a simple cycloalkene, and benzene, the archetypal aromatic compound, possess distinct structural features that give rise to unique spectroscopic signatures. This guide provides a comprehensive comparison of these two molecules using Infrared (IR), Ultraviolet-Visible (UV-Vis), Nuclear Magnetic Resonance (¹H and ¹³C NMR), and Mass Spectrometry (MS). Detailed experimental protocols and comparative data are presented to facilitate their unambiguous identification.

Comparative Spectroscopic Data

The following tables summarize the key quantitative data obtained from various spectroscopic techniques for cyclohexene and benzene.

Table 1: Infrared (IR) Spectroscopy Data

Functional GroupVibration ModeCyclohexene (cm⁻¹)Benzene (cm⁻¹)
C-H (sp²)Stretch~3020~3030
C-H (sp³)Stretch~2850-2950N/A
C=C (alkene)Stretch~1650N/A
C=C (aromatic)StretchN/A~1600, 1480
=C-HBend (out-of-plane)~720~675

Table 2: UV-Visible (UV-Vis) Spectroscopy Data

Compoundλmax (nm)Molar Absorptivity (ε)Solvent
Cyclohexene~185~8000Heptane
Benzene~204, ~255~7900, ~230Hexane

Table 3: ¹H NMR Spectroscopy Data

Proton EnvironmentCyclohexene (δ, ppm)Benzene (δ, ppm)
Vinylic (=C-H)~5.6 (multiplet)~7.3 (singlet)
Allylic (=C-CH₂)~2.0 (multiplet)N/A
Aliphatic (-CH₂-)~1.6 (multiplet)N/A

Table 4: ¹³C NMR Spectroscopy Data

Carbon EnvironmentCyclohexene (δ, ppm)Benzene (δ, ppm)
Vinylic (=C)~127~128
Allylic (=C-C)~25N/A
Aliphatic (-C-)~23N/A

Table 5: Mass Spectrometry Data

CompoundMolecular Ion (M⁺, m/z)Key Fragment Ions (m/z)
Cyclohexene8267, 54, 41, 39
Benzene7877, 52, 51, 50, 39

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

Infrared (IR) Spectroscopy

Objective: To identify the presence of C-H (sp², sp³) and C=C (alkenic vs. aromatic) stretching vibrations.

Methodology (Neat Liquid Sample):

  • Sample Preparation: Place one drop of the neat liquid sample (cyclohexene or benzene) onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).[1][2][3]

  • Place a second salt plate on top of the first, spreading the liquid into a thin film between the plates.[2][3]

  • Mount the salt plate assembly in the sample holder of the FTIR spectrometer.

  • Data Acquisition:

    • Collect a background spectrum of the empty salt plates to subtract atmospheric and plate absorbances.[1]

    • Collect the sample spectrum over a range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands as listed in Table 1. The presence of strong aliphatic C-H stretching peaks between 3000-2850 cm⁻¹ is indicative of cyclohexene.[4] Benzene will lack these peaks but show characteristic aromatic C=C stretching.[4]

UV-Visible (UV-Vis) Spectroscopy

Objective: To observe electronic transitions, specifically the π → π* transitions, which are sensitive to conjugation.

Methodology:

  • Sample Preparation:

    • Prepare a dilute solution of the analyte (cyclohexene or benzene) in a UV-transparent solvent such as hexane or ethanol. A typical concentration is in the range of 10⁻⁴ to 10⁻⁵ M.

    • Fill a quartz cuvette with the solvent to be used as a blank.

    • Rinse a second quartz cuvette with the sample solution before filling it approximately three-quarters full.

  • Data Acquisition:

    • Place the blank cuvette in the spectrophotometer and record a baseline spectrum over the desired wavelength range (e.g., 200-400 nm).[5][6]

    • Replace the blank with the sample cuvette.

    • Scan the absorbance of the sample over the same wavelength range.[5]

  • Data Analysis: Benzene, with its conjugated π system, will exhibit characteristic absorption bands around 204 nm and 255 nm.[7][8] Cyclohexene, having an isolated double bond, absorbs at a much shorter wavelength (~185 nm), which may be outside the range of standard laboratory spectrophotometers.[9]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the chemical environment and connectivity of protons (¹H NMR) and carbon atoms (¹³C NMR).

Methodology:

  • Sample Preparation:

    • Dissolve approximately 5-20 mg of the sample (cyclohexene or benzene) in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.[10][11]

    • Add a small amount of a reference standard, such as tetramethylsilane (TMS), if not provided by the solvent manufacturer.[12][13]

  • Data Acquisition:

    • Place the NMR tube in the spectrometer.[10]

    • Acquire the ¹H and ¹³C NMR spectra according to the instrument's standard protocols. For ¹³C NMR, proton-decoupled mode is standard to produce singlets for each unique carbon.[11]

  • Data Analysis:

    • ¹H NMR: Benzene will show a single peak (singlet) in the aromatic region (~7.3 ppm) due to its six equivalent protons.[14] Cyclohexene will display distinct signals for its vinylic (~5.6 ppm), allylic (~2.0 ppm), and aliphatic (~1.6 ppm) protons, with complex splitting patterns (multiplets).[12]

    • ¹³C NMR: Benzene exhibits a single resonance at ~128 ppm.[14] Cyclohexene, due to symmetry, shows three distinct signals corresponding to the vinylic, allylic, and aliphatic carbons.[11]

Mass Spectrometry (MS)

Objective: To determine the molecular weight and analyze the fragmentation pattern of the compounds upon ionization.

Methodology (using Gas Chromatography-Mass Spectrometry, GC-MS):

  • Sample Preparation: Prepare a dilute solution of the sample in a volatile solvent (e.g., dichloromethane or hexane).

  • Instrumentation:

    • The sample is injected into a gas chromatograph (GC) to separate it from the solvent and any impurities. A non-polar or moderately polar capillary column is typically used.[15]

    • The separated compound then enters the mass spectrometer.

  • Data Acquisition:

    • Electron ionization (EI) is a common method for generating ions.[15]

    • The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

  • Data Analysis:

    • The molecular ion peak (M⁺) will correspond to the molecular weight of the compound (82 for cyclohexene, 78 for benzene).

    • The fragmentation patterns will be distinct. Benzene is very stable and shows a prominent molecular ion peak. Cyclohexene readily undergoes fragmentation, such as a retro-Diels-Alder reaction, leading to a characteristic fragment at m/z 54.

Logical Workflow for Differentiation

The following diagram illustrates a logical workflow for distinguishing between cyclohexene and benzene using the spectroscopic techniques discussed.

G Spectroscopic Differentiation of Cyclohexene vs. Benzene cluster_0 Spectroscopic Differentiation of Cyclohexene vs. Benzene cluster_1 IR Spectroscopy cluster_2 ¹H NMR Spectroscopy cluster_3 Mass Spectrometry cluster_4 Spectroscopic Differentiation of Cyclohexene vs. Benzene start Unknown Sample (Cyclohexene or Benzene) IR_Spec Acquire IR Spectrum start->IR_Spec IR_Check ~2900 cm⁻¹ peak? IR_Spec->IR_Check NMR_Spec Acquire ¹H NMR Spectrum IR_Check->NMR_Spec No Cyclohexene Identified as Cyclohexene IR_Check->Cyclohexene Yes NMR_Check Signals at ~1.6-2.0 ppm? NMR_Spec->NMR_Check MS_Spec Acquire Mass Spectrum NMR_Check->MS_Spec No NMR_Check->Cyclohexene Yes MS_Check M⁺ at m/z 82? MS_Spec->MS_Check MS_Check->Cyclohexene Yes Benzene Identified as Benzene MS_Check->Benzene No (M⁺ at m/z 78)

Caption: Workflow for differentiating cyclohexene and benzene.

References

Bioactivity comparison of substituted cyclohexanone derivatives derived from cyclohexene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The cyclohexanone scaffold is a versatile platform in medicinal chemistry, with its derivatives demonstrating a wide spectrum of biological activities. This guide provides a comparative analysis of the bioactivity of various substituted cyclohexanone derivatives, focusing on their anticancer, anti-inflammatory, and antimicrobial properties. The information is supported by quantitative data from published studies and includes detailed experimental protocols for key bioassays to facilitate further research and development.

Quantitative Bioactivity Data of Substituted Cyclohexanones

The following table summarizes the bioactivity of several classes of substituted cyclohexanone derivatives, offering a comparative overview of their efficacy against different biological targets.

Compound ClassSpecific DerivativeBioactivity TypeAssay TargetQuantitative Data (IC50/MIC)
Diarylidene Cyclohexanones 2,6-bis-(3'-ethoxy, 4'-hydroxybenzylidene)-cyclohexanoneAnti-inflammatoryCyclooxygenase (COX) EnzymeIC50: 13.53 μM[1]
2,6-bis-(3'-bromo, 4'-methoxybenzylidene)-cyclohexanoneAnti-inflammatoryCyclooxygenase (COX) EnzymeIC50: 11.56 μM[1]
2,6-bis-(3',4'-dimethoxybenzylidene)-cyclohexanoneAnti-inflammatoryCyclooxygenase (COX) EnzymeIC50: 20.52 μM[1]
Diarylidenecyclohexanone (DAC) derivative IcAnti-inflammatoryPGE2 Production InhibitionIC50: 6.7 ± 0.19 μM[2]
DAC derivative IeAnti-inflammatory5-Lipoxygenase (5-LOX)IC50: 1.4 ± 0.1 μM[2]
DAC derivative IgAnti-inflammatory5-Lipoxygenase (5-LOX)IC50: 1.5 ± 0.13 μM[2]
2,6-bis-(4-nitrobenzylidene) cyclohexanoneAnticancerA549 Pulmonary Cancer Cell LineIC50: 0.48 ± 0.05 mM[3]
α,β-Unsaturated Carbonyl based Cyclohexanone Derivatives Compound 3o (containing N-methyl-4-piperidone linker)NeuroprotectiveAcetylcholinesterase (AChE)IC50: 0.037 μM[4]
Oxygenated Cyclohexanone Derivative (4S, 5S, 6S)-5,6-epoxy-4-hydroxy-3-methoxy-5-methyl-cyclohex-2-en-1-oneAntimicrobialRalstonia solanacearumMIC: 15.6 μg/mL[5]
(4S, 5S, 6S)-5,6-epoxy-4-hydroxy-3-methoxy-5-methyl-cyclohex-2-en-1-oneAntimicrobialVarious plant pathogenic bacteriaMIC: 125-500 μg/mL[6]
Cyclohexene Derivatives (R)-(+)-10aAnti-sepsisNitric Oxide (NO) ProductionPotent Inhibitory Activity[7]
(6R, 1S)-(+)-22aAnti-sepsisNitric Oxide (NO) ProductionPotent Inhibitory Activity[7]
(-)-ZeylenoneAnti-inflammatoryNitric Oxide (NO) ProductionIC50: 20.18 μM[8]
Cyclohexenone Carboxylate Derivatives Ethyl 3-(2-hydroxy-4,5-dimethoxyphenyl)-5-(naphthalen-1-yl)-2-cyclohexenone-6-carboxylateAnticancerNot specified7.83 (unit not specified)[9]
Piperazine Derivatives of Cyclohexanone 2-{1'-Aryl-1'-[4''-(2'''-hydroxyethoxy ethyl)piperazin-yl]-methyl}-cyclohexanone hydrochloride (4a-4l)AntimicrobialVarious bacteria and fungiComparable to standard antibiotics[10]

Key Signaling Pathways and Experimental Workflows

The bioactivity of substituted cyclohexanones is often attributed to their interaction with key cellular signaling pathways. Below are diagrams illustrating some of these pathways and a typical experimental workflow for bioactivity screening.

G NF-κB Signaling Pathway in Inflammation LPS LPS TLR4 TLR4 LPS->TLR4 binds MyD88 MyD88 TLR4->MyD88 activates IKK IKK MyD88->IKK activates IkB IκB IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates to Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) Nucleus->Cytokines induces transcription of Cyclohexanone Substituted Cyclohexanone Derivatives Cyclohexanone->IKK inhibits G Experimental Workflow for Bioactivity Analysis cluster_synthesis Synthesis & Characterization cluster_screening Bioactivity Screening cluster_analysis Data Analysis & Follow-up Synthesis Synthesis of Cyclohexanone Derivatives Purification Purification & Characterization Synthesis->Purification Anticancer Anticancer Assays (e.g., MTT) Purification->Anticancer AntiInflammatory Anti-inflammatory Assays (e.g., COX Inhibition) Purification->AntiInflammatory Antimicrobial Antimicrobial Assays (e.g., MIC Determination) Purification->Antimicrobial Data Data Analysis (IC50/MIC Calculation) Anticancer->Data AntiInflammatory->Data Antimicrobial->Data Mechanism Mechanism of Action Studies Data->Mechanism Lead Lead Optimization Mechanism->Lead

References

Safety Operating Guide

Cyclohexene: Proper Disposal and Safe Handling protocols

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of cyclohexene is critical for ensuring laboratory safety and environmental compliance. As a highly flammable and hazardous chemical, cyclohexene waste must be managed with stringent safety measures in accordance with federal, state, and local regulations.[1] This guide provides essential, step-by-step procedures for its safe handling and disposal, tailored for researchers, scientists, and drug development professionals.

Immediate Safety and Handling Precautions

Before initiating any disposal-related activities, it is imperative to observe the following safety precautions:

  • Personal Protective Equipment (PPE): All personnel must wear appropriate PPE, including chemical-impermeable gloves, protective clothing, and eye/face protection.[1]

  • Ventilation: Handle cyclohexene exclusively in a well-ventilated area, preferably within a certified chemical fume hood, to prevent the inhalation of vapors.[1]

  • Ignition Sources: Cyclohexene is highly flammable. Keep it away from all heat, sparks, open flames, and other potential ignition sources. Smoking is strictly prohibited in areas where it is handled or stored.[2]

  • Equipment: Use only non-sparking tools and explosion-proof electrical and ventilation equipment when working with cyclohexene.[3] To prevent fires caused by static electricity, ensure all metal parts of equipment are properly grounded and bonded.[4]

  • Peroxide Formation: Cyclohexene can form explosive peroxides over time. Opened containers should not be stored for longer than 12 months.[4] Regularly check inhibitor levels to maintain peroxide levels below 1%.[5]

Quantitative Hazard and Disposal Data

The following table summarizes key quantitative data for cyclohexene, essential for its safe handling and transportation for disposal.

PropertyValueSource
UN Number UN2256[3]
Proper Shipping Name CYCLOHEXENE
Hazard Class 3 (Flammable Liquid)
Packing Group II
Flash Point -20 °C (-4 °F)
Flammability Limits Lower: 1.30% / Upper: 7.70%
Storage Time Limit (Opened) Do not store for more than 12 months[4]
Laboratory Storage Limit Do not store more than 50L in a laboratory[6]
Satellite Accumulation Area (SAA) Limit A maximum of 55 gallons of hazardous waste may be stored[7]

Disposal Protocol: A Step-by-Step Guide

Adherence to a systematic disposal protocol is mandatory to minimize risk and ensure regulatory compliance. Under no circumstances should cyclohexene be disposed of down the drain or mixed with general laboratory waste.[1][3][8]

Step 1: Waste Collection and Containment
  • Select Appropriate Container: Collect all cyclohexene waste in a designated, chemically compatible container.[1] Plastic containers are often preferred for waste storage.[1][7]

  • Proper Labeling: The container must be clearly and securely labeled as "Hazardous Waste." The label must include the chemical name "Cyclohexene" and identify all constituents and their approximate percentages if it is a mixture.[1]

  • Keep Container Closed: The waste container must be kept tightly sealed at all times, except when actively adding waste.[1] This minimizes the release of flammable vapors.

Step 2: Segregation and Storage
  • Designated Storage Area: Store the sealed waste container in a designated Satellite Accumulation Area (SAA).[1][7]

  • Segregation from Incompatibles: It is critical to segregate cyclohexene waste from all incompatible materials, particularly oxidizing agents such as nitrates, perchlorates, and peroxides.[1][8][9]

  • Safe Environment: The storage area must be cool, well-ventilated, and designated for flammable materials.[5][6]

Step 3: Final Disposal
  • Engage Professionals: Disposal must be conducted through your institution's Environmental Health and Safety (EHS) department or a licensed professional waste disposal service.[1][10][11] It is the waste generator's responsibility to properly characterize waste materials according to applicable regulations.[12]

  • Schedule Pickup: Contact the appropriate service to schedule a pickup for your hazardous waste.[1]

  • Disposal Methods: Common disposal methods for flammable solvents include incineration in a specialized facility or use as a fuel source in cement kilns.[3][9][10]

Methodology for Spill Management

In the event of a spill, immediate and correct action is required to mitigate hazards.

  • Eliminate Ignition Sources: Immediately remove all sources of ignition from the area.[4][8]

  • Evacuate and Ventilate: Evacuate all non-essential personnel from the spill area and ensure the space is well-ventilated.[2][8]

  • Contain the Spill: Use an inert, non-combustible absorbent material such as sand, vermiculite, diatomaceous earth, or kitty litter to contain and soak up the liquid.[2][4][8]

  • Collect and Dispose: Using non-sparking tools, carefully collect the contaminated absorbent material and place it into a sealable, properly labeled container for hazardous waste disposal.[4][8] Follow the disposal protocol outlined above.

Visualized Workflow: Cyclohexene Disposal Process

The following diagram illustrates the logical workflow for the proper management and disposal of cyclohexene waste in a laboratory setting.

G cluster_0 Waste Generation & Handling cluster_1 Immediate Response (Spill) cluster_2 Containment & Storage cluster_3 Final Disposal A Cyclohexene Waste Generated B Spill Occurs A->B Accident C Routine Waste Collection A->C Standard Operation D 1. Eliminate Ignition Sources B->D G Place in Labeled, Compatible Container C->G E 2. Absorb with Inert Material (Sand, Vermiculite) D->E F 3. Collect with Non-Sparking Tools E->F F->G H Store in Designated SAA G->H I Segregate from Incompatible Materials H->I J Keep Container Tightly Closed I->J K Contact EHS or Licensed Waste Disposal Contractor J->K L Schedule Waste Pickup K->L M Professional Disposal (e.g., Incineration) L->M

Caption: Logical workflow for cyclohexene waste management.

References

Essential Safety and Logistical Information for Handling Cyclohexene

Author: BenchChem Technical Support Team. Date: December 2025

Cyclohexene is a highly flammable liquid and vapor that poses several health risks, including being harmful if swallowed and potentially fatal if it enters the airways.[1][2] Proper handling, storage, and disposal are critical to ensure the safety of laboratory personnel and to mitigate environmental impact. This guide provides a comprehensive, step-by-step approach to safely managing cyclohexene in a research environment.

Operational Plan: Step-by-Step Guidance for Safe Handling

1. Pre-Handling Preparation and Engineering Controls:

  • Ventilation: Always handle cyclohexene in a well-ventilated area. A certified chemical fume hood is the preferred engineering control to minimize the inhalation of vapors.[3][4]

  • Emergency Equipment: Ensure that an emergency eye wash station and a safety shower are readily accessible in the immediate vicinity of the handling area.[3]

  • Ignition Sources: Before handling, remove all potential ignition sources from the area, including open flames, hot surfaces, sparks, and static discharge sources.[1][5][6] Use only non-sparking tools and explosion-proof equipment.[5][7]

  • Container Grounding: To prevent static electricity discharge, which can ignite vapors, ensure that all metal containers and receiving equipment are properly grounded and bonded during transfers.[5][7]

2. Personal Protective Equipment (PPE):

The selection of appropriate PPE is crucial to prevent skin and eye contact, and inhalation of cyclohexene vapors. The following PPE is mandatory:

PPE CategorySpecification
Eye and Face Protection Chemical splash goggles are required. In situations with a higher risk of splashing, a face shield should be worn in addition to goggles.[2][5]
Skin and Body Protection A flame-resistant lab coat should be worn over personal clothing. Ensure that long pants and closed-toe shoes are worn to cover all exposed skin. Avoid synthetic fabrics like polyester or acrylic.[8]
Hand Protection Chemical-resistant gloves are required. The choice of glove material is critical and depends on the duration of exposure. See the "Glove Selection Guide" table below for more details.[2][5]
Respiratory Protection If engineering controls like a fume hood are not sufficient to maintain exposure below occupational exposure limits, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[3][4]

3. Handling Procedure:

  • Wear all required PPE before opening the cyclohexene container.

  • Ground the container before dispensing the liquid.

  • Dispense the required amount of cyclohexene carefully, avoiding splashes and the generation of aerosols.[3]

  • Keep the container tightly closed when not in use.[1][9]

  • Avoid contact with skin, eyes, and clothing.[1] Do not inhale vapors or mists.[3]

  • Do not eat, drink, or smoke in the area where cyclohexene is handled.[5][9]

4. Post-Handling Procedures:

  • Decontamination: If any part of your body comes into contact with cyclohexene, immediately flush the affected area with plenty of water for at least 15 minutes and seek medical attention.[5] Contaminated clothing should be removed immediately and washed before reuse.[3][5]

  • Cleanup: In case of a spill, evacuate the area and eliminate all ignition sources. Contain the spill using an inert absorbent material like sand or diatomaceous earth.[1] Collect the absorbed material into a suitable, closed container for disposal.[5]

  • Storage: Store cyclohexene in a tightly closed container in a cool, dry, and well-ventilated area, away from heat and ignition sources.[1][2][7] It should be stored separately from incompatible materials, especially strong oxidizing agents.[1][7]

Glove Selection Guide for Cyclohexene

The effectiveness of a glove material against a specific chemical is determined by its breakthrough time (the time it takes for the chemical to permeate the glove). Below is a summary of data for glove materials when exposed to cyclohexene or its close analog, cyclohexane. Note: Glove performance can vary significantly by manufacturer and thickness. This table is a guide; always consult the manufacturer's specific chemical resistance data for the gloves you are using.[9]

Glove MaterialBreakthrough Time (minutes)Recommendation
Nitrile Rubber >480 (for Cyclohexane)[3]Recommended for splash protection. For incidental contact, nitrile gloves are a good option.[6] However, if direct contact occurs, they should be changed immediately.[1]
Butyl Rubber 4 (for Cyclohexane)[5]Not Recommended. Butyl rubber shows a very short breakthrough time with cyclohexane, indicating it is not suitable for handling this chemical.
Latex (Natural Rubber) Not Recommended[6]Not Recommended. Latex gloves generally offer poor protection against many organic solvents.[6]
Neoprene Not RecommendedNot Recommended. While data for cyclohexene is limited, neoprene is generally not recommended for similar solvents.
Viton™ >480Excellent. Viton™ gloves typically offer excellent resistance to a wide range of chemicals, including aromatic and aliphatic hydrocarbons.
Disposal Plan

Cyclohexene and any materials contaminated with it are considered hazardous waste and must be disposed of accordingly.

  • Waste Collection:

    • Collect all cyclohexene waste, including unused product and contaminated materials (e.g., absorbent pads, used gloves), in a designated, properly labeled, and sealed hazardous waste container.[1][5]

    • Do not mix cyclohexene waste with other incompatible waste streams.

  • Labeling:

    • Clearly label the hazardous waste container with "Hazardous Waste," the name "Cyclohexene," and a description of the contents.

  • Storage of Waste:

    • Store the hazardous waste container in a designated, well-ventilated, and secure area, away from ignition sources and incompatible materials.

  • Disposal:

    • Dispose of the hazardous waste through your institution's environmental health and safety (EHS) office or a licensed hazardous waste disposal contractor.[1][7]

    • Crucially, do not pour cyclohexene down the drain or dispose of it in regular trash. [1][7] Cyclohexene is toxic to aquatic life with long-lasting effects.[2][5]

Safe Handling Workflow for Cyclohexene

The following diagram outlines the logical workflow for the safe handling of cyclohexene, from initial preparation to final disposal.

SafeHandlingWorkflow cluster_prep 1. Preparation Phase cluster_ppe 2. Don Personal Protective Equipment (PPE) cluster_handling 3. Chemical Handling cluster_post 4. Post-Handling & Disposal A Review SDS & Procedure B Verify Fume Hood Operation A->B C Check Emergency Equipment (Eyewash, Shower) B->C D Remove Ignition Sources C->D E Wear Chemical Splash Goggles (& Face Shield if needed) D->E Proceed to PPE F Wear Flame-Resistant Lab Coat E->F G Wear Appropriate Gloves (e.g., Nitrile for splash) F->G H Wear Closed-Toe Shoes & Long Pants G->H I Ground Container H->I Begin Handling J Dispense Cyclohexene in Fume Hood I->J K Keep Container Closed When Not in Use J->K L Decontaminate Work Area K->L Task Complete M Dispose of Contaminated Materials as Hazardous Waste L->M N Store Cyclohexene Properly M->N O Remove & Dispose of Gloves N->O P Wash Hands Thoroughly O->P

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.